molecular formula C11H12BrN3O2 B567122 tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1234616-46-6

tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B567122
CAS No.: 1234616-46-6
M. Wt: 298.14
InChI Key: UXDVHLTUWUHLQE-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a brominated heteroaromatic compound that serves as a versatile and valuable synthetic intermediate in advanced medicinal chemistry and drug discovery research . The presence of the bromine substituent at the 3-position of the pyrazolopyridine core makes this molecule a crucial handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures . This allows researchers to efficiently explore structure-activity relationships (SAR) around the privileged pyrazolo[3,4-b]pyridine scaffold, which is of significant interest in the development of biologically active molecules. Simultaneously, the tert-butyloxycarbonyl (Boc) group serves as a protective group for the pyrazole nitrogen, enhancing the compound's solubility and handling characteristics while providing a means for selective deprotection under mild acidic conditions to unveil the secondary amine for further derivatization . As a specialized building block, it is designed for the synthesis of novel chemical entities for research purposes, facilitating the discovery and development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-bromopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDVHLTUWUHLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726257
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-46-6
Record name tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to purines and indoles allows molecules incorporating this core to interact with a wide range of biological targets, including various kinases.[1][2] Consequently, derivatives of this scaffold are investigated for the treatment of cancers, inflammatory conditions, and neurological diseases.[1][3]

This compound is a critical intermediate in the synthesis of these complex pharmaceutical agents.[4][5] The precise placement of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group serves to protect the pyrazole nitrogen, modulating its reactivity during multi-step syntheses.[6][7]

Given its foundational role, the unambiguous structural verification of this building block is paramount to ensure the integrity of the final target molecules. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The narrative emphasizes not just the methods themselves, but the causal logic behind the experimental sequence, creating a self-validating analytical system.

Molecular Overview

The target molecule, with a molecular formula of C₁₁H₁₂BrN₃O₂ and a molecular weight of 298.14 g/mol , is composed of three key structural features:[8]

  • The Pyrazolo[3,4-b]pyridine Core: A bicyclic aromatic system that forms the foundation of the molecule.

  • A C3-Bromo Substituent: A bromine atom attached to the pyrazole ring, which is a key site for synthetic modification.

  • An N1-Boc Protecting Group: A tert-butyloxycarbonyl group attached to the pyrazole nitrogen, essential for directing and controlling reactivity in subsequent synthetic steps.[9]

The central challenge of the elucidation is to unequivocally confirm the connectivity between these components and the precise substitution pattern on the aromatic core.

The Integrated Analytical Workflow

A robust structure elucidation strategy relies on the integration of complementary analytical techniques. The process begins with a low-resolution technique to confirm the presence of the target compound, followed by high-resolution mass spectrometry to establish the exact elemental composition. The core of the analysis is a suite of Nuclear Magnetic Resonance (NMR) experiments, which map the precise atomic connectivity.

G cluster_0 Initial Confirmation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Final Structure TLC TLC/LCMS (Reaction Monitoring) HRMS HRMS (ESI-TOF) (Elemental Composition) TLC->HRMS Purified Sample Isotope Isotopic Pattern Analysis (Confirms Bromine) HRMS->Isotope Provides H1_NMR 1H NMR (Proton Environment) HRMS->H1_NMR Formula Confirmed C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR Structure Unambiguous Structure (Connectivity Map) H1_NMR->Structure Data Integration HSQC 2D HSQC (Direct C-H Bonds) C13_NMR->HSQC C13_NMR->Structure Data Integration HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure Data Integration HMBC->Structure Data Integration

Fig 1. Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Elemental Composition

The first crucial step is to verify the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the necessary precision.

Causality: The choice of HRMS is deliberate; its ability to measure mass to within a few parts per million allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric (same nominal mass) structures.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is the expected primary ion.

  • Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ ion with the theoretically calculated mass.

Expected Data and Key Insights

The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum that are two mass units apart and of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom.[10][11]

IonCalculated Exact MassObserved m/z (Expected)Relative Intensity
[C₁₁H₁₂⁷⁹BrN₃O₂ + H]⁺298.0237~298.0237~100%
[C₁₁H₁₂⁸¹BrN₃O₂ + H]⁺299.0216~300.0216~98%

Table 1. Predicted HRMS data showing the characteristic bromine isotopic pattern.

The observation of this doublet with the correct mass accuracy and intensity ratio provides extremely strong evidence for the proposed elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment of the structure.

¹H NMR Spectroscopy – The Proton Framework

This experiment provides information about the number, environment, and connectivity of protons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected Spectrum Analysis:

  • Aromatic Region (δ 7.0-9.0 ppm): Three distinct signals are expected for the three protons on the pyridine ring (H4, H5, H6). Their coupling patterns (e.g., doublet of doublets, doublet) are critical for determining their relative positions.[12]

  • Aliphatic Region (δ 1.4-1.7 ppm): A prominent, sharp singlet integrating to nine protons is the classic signature of the tert-butyl group of the Boc protector.[9]

¹³C NMR Spectroscopy – The Carbon Backbone

This experiment identifies all unique carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Expected Spectrum Analysis:

  • Carbonyl Carbon (δ ~150-155 ppm): A signal corresponding to the carbamate carbonyl of the Boc group.[9]

  • Aromatic Carbons (δ ~100-160 ppm): Signals for the carbons of the fused pyrazolo[3,4-b]pyridine ring. Quaternary carbons (like C3-Br) will be identifiable.

  • Boc Group Carbons: A quaternary carbon signal around δ 80-85 ppm and a methyl carbon signal around δ 28 ppm are characteristic of the Boc group.[9][13]

Data Summary: Predicted NMR Assignments
PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
H4~8.6 (dd, J ≈ 4.5, 1.5 Hz)~148
H5~7.3 (dd, J ≈ 8.5, 4.5 Hz)~120
H6~8.1 (dd, J ≈ 8.5, 1.5 Hz)~130
C3-~115 (C-Br)
C3a-~145
C7a-~152
Boc-C=O-~153
Boc-C(CH₃)₃-~85
Boc-C(CH₃)₃1.65 (s, 9H)~28

Table 2. Predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary based on solvent and concentration.

2D NMR Spectroscopy – Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments are essential to link these data points together into a coherent structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond C-H correlation).[14]

  • Causality & Validation: HSQC provides undeniable proof of the C-H pairings. For instance, it will show a cross-peak connecting the proton signal at ~8.6 ppm to the carbon signal at ~148 ppm, confirming this pair as the C4-H4 unit. This is a critical step in validating the initial assignments from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals correlations between protons and carbons over two or three bonds (²J and ³J correlations).[14][15] It is the key to mapping the overall molecular framework.

  • Causality & Validation: HMBC provides the definitive connectivity map. Key expected correlations that would confirm the structure include:

    • A correlation from the H4 proton to the C5 and C3a carbons.

    • A correlation from the H6 proton to the C5 and C7a carbons.

    • A crucial correlation from the H4 proton to the C7a carbon, confirming the fusion of the pyridine and pyrazole rings.

    • Correlations from the nine Boc protons (at ~1.65 ppm) to both the Boc quaternary carbon (~85 ppm) and the Boc carbonyl carbon (~153 ppm), confirming the integrity of the protecting group.

G H1 1H Signals (Protons) HSQC HSQC (¹J C-H) H1->HSQC Proton Axis HMBC HMBC (²/³J C-H) H1->HMBC Proton Axis C13 13C Signals (Carbons) C13->HSQC Carbon Axis C13->HMBC Carbon Axis Structure Final Structure HSQC->Structure Assigns direct C-H pairs HMBC->Structure Builds carbon skeleton and confirms connectivity

Fig 2. Logic of 2D NMR data integration.

X-ray Crystallography: Unambiguous Solid-State Confirmation

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[16] If a suitable single crystal of the compound can be grown, this technique can definitively confirm the connectivity, bond lengths, and bond angles, leaving no room for doubt.

Protocol:

  • Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a 3D model of the molecule in the solid state.

While not always necessary if the NMR and MS data are conclusive, it is considered the "gold standard" and is invaluable for publication and regulatory filings.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of modern analytical techniques. High-resolution mass spectrometry provides a confident starting point by confirming the elemental formula and the presence of bromine through its distinct isotopic signature. A comprehensive suite of NMR experiments, progressing from 1D (¹H and ¹³C) to 2D correlation spectroscopy (HSQC and HMBC), then allows for the complete and unambiguous mapping of the atomic connectivity. Each step in this workflow serves to validate the previous one, creating a self-consistent and definitive structural assignment. This rigorous characterization is essential, ensuring the quality and identity of this key building block for the advancement of pharmaceutical research.

References

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025). Accessed January 6, 2026.
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Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Medicinal Chemists on the Synthesis, Reactivity, and Application of a Key Heterocyclic Building Block (CAS Number: 1234616-46-6)

Introduction: The Value of a Versatile Scaffold

In the landscape of modern drug discovery, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold." Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1] Compounds incorporating this heterocyclic system have demonstrated a wide array of biological activities, including potent inhibition of critical targets in oncology, inflammation, and neurodegenerative diseases.[1]

This guide focuses on a particularly strategic derivative: tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6) . The introduction of a bromine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Simultaneously, the tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the pyrazole ring offers two key advantages: it enhances solubility in organic solvents and prevents unwanted side reactions, yet can be readily removed under acidic conditions during later synthetic stages. These features make it an invaluable and highly sought-after intermediate for the construction of complex molecular architectures in medicinal chemistry.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of this intermediate is crucial for its effective use in synthesis. The key data are summarized below.

PropertyValue
CAS Number 1234616-46-6
Molecular Formula C₁₁H₁₂BrN₃O₂
Molecular Weight 298.14 g/mol
Appearance Solid
IUPAC Name This compound

Synthesis and Purification: A Validated Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available 1H-pyrazolo[3,4-b]pyridin-3-amine. The pathway involves a Sandmeyer-type bromination followed by N-protection of the pyrazole ring. This sequence is designed to be robust and scalable for laboratory use.

Synthesis_Workflow cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: N-Boc Protection A 1H-Pyrazolo[3,4-b]pyridin-3-amine B NaNO₂, HBr (aq) A->B Diazotization (0-5 °C) C CuBr B->C Sandmeyer Reaction D 3-Bromo-1H-pyrazolo[3,4-b]pyridine C->D Formation of Bromo Intermediate E 3-Bromo-1H-pyrazolo[3,4-b]pyridine F Boc₂O, DMAP E->F Protection Reaction G Solvent (e.g., DCM) F->G Reaction Conditions H Target Compound (CAS 1234616-46-6) G->H Purification (Chromatography)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the bromination and protection of related pyrazolopyridine scaffolds.[2]

Step 1: Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a stirred solution of 1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr), cool the mixture to 0-5 °C using an ice-water bath.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by carefully pouring it into an ice-cold aqueous solution of sodium hydroxide to neutralize the excess acid. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromo-1H-pyrazolo[3,4-b]pyridine can be purified by flash column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Chemical Reactivity: The Gateway to Complexity

The true utility of this intermediate lies in its capacity for facile chemical transformation. The C3-bromo substituent is perfectly poised for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups and the construction of carbon-carbon and carbon-nitrogen bonds.

Reactivity_Diagram cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds A This compound B Suzuki Coupling (R-B(OR)₂) A->B Pd Catalyst (e.g., Pd(PPh₃)₄) Base C Buchwald-Hartwig Amination (R₂NH) A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand, Base D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu Catalysts Base P1 3-Aryl/Heteroaryl Derivative B->P1 P2 3-Amino Derivative C->P2 P3 3-Alkynyl Derivative D->P3

Caption: Major reactivity pathways for the title compound.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds and is widely used to couple aryl or heteroaryl groups to the pyrazolopyridine core.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (or boronic ester, 1.2-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃).

  • Solvent and Degassing: Add a solvent system, such as a mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product via flash column chromatography to obtain the 3-aryl-substituted pyrazolopyridine derivative.

Applications in Medicinal Chemistry: Building Potent Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a key component in numerous clinically investigated kinase inhibitors. The title compound serves as a crucial intermediate in the synthesis of inhibitors targeting kinases such as Tropomyosin Receptor Kinase (TRK), Fibroblast Growth Factor Receptor (FGFR), and Anaplastic Lymphoma Kinase (ALK).[2][3][4]

Case Study: Synthesis of TRK Inhibitors

Derivatives of this scaffold have been developed as potent pan-TRK inhibitors.[3] The synthetic strategy often involves a Buchwald-Hartwig amination or a Suzuki coupling at the C3 position to introduce a side chain that interacts with the solvent-front region of the kinase active site. The Boc group is typically removed in the final steps to reveal a free NH, which can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP.

Drug_Dev_Pathway Start tert-Butyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-1-carboxylate Mid Intermediate after Cross-Coupling Start->Mid Suzuki or Buchwald-Hartwig Coupling End Final TRK Inhibitor (e.g., Compound C03) Mid->End Deprotection (TFA or HCl) & Final Modifications

Caption: General pathway from the intermediate to a final drug candidate.

Conclusion and Outlook

This compound is more than just a chemical compound; it is a strategic tool that empowers medicinal chemists to rapidly assemble libraries of complex molecules for biological screening. Its dual functionality—a versatile bromine handle for coupling and a stable, yet labile, protecting group—makes it an efficient and cost-effective starting point for exploring the vast chemical space around the pyrazolo[3,4-b]pyridine core. As the demand for selective and potent kinase inhibitors continues to grow, the importance of well-designed, functionalized intermediates like this one will only increase, solidifying its role as a critical component in the drug discovery pipeline.

References

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  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Bain, D., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]

  • Cui, J. J., et al. (2011). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6157-6162. [Link]

  • Wang, T., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 543-548. [Link]

Sources

tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic pathway, and its significant role in the development of novel therapeutics, grounded in authoritative scientific literature.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery. Its structure, resembling a nitrogen-containing bioisostere of indole, allows it to interact with a wide range of biological targets. Compounds featuring this core have demonstrated significant pharmacological activities, including the inhibition of critical enzymes like cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1] Their therapeutic potential has been explored in oncology, neurology, and infectious diseases.[1]

This compound serves as a crucial intermediate in the synthesis of these complex molecules. The bromine atom at the 3-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tert-butoxycarbonyl (Boc) group at the N1 position of the pyrazole ring acts as a protecting group, ensuring regioselective reactions and can be readily removed under acidic conditions.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂BrN₃O₂[2][3]
Molecular Weight 298.14 g/mol [2][4]
CAS Number 1234616-46-6[2]
Appearance Typically a solid
Chemical Structure Diagram

The structural representation of the molecule highlights the key functional groups: the pyrazolo[3,4-b]pyridine core, the C3-bromo substituent, and the N1-Boc protecting group.

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

This multi-step process involves the initial formation of the parent heterocycle, subsequent bromination, and final protection of the pyrazole nitrogen.

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol and Rationale
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core : The synthesis of the parent scaffold is the foundational step. A common method involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound.[5] Alternatively, starting from commercially available materials like 2-chloronicotinonitrile and reacting it with hydrazine hydrate is a well-established route to form the 1H-pyrazolo[3,4-b]pyridine core.

  • Bromination of the Core : The resulting 1H-pyrazolo[3,4-b]pyridine is then brominated. The C3 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.

    • Protocol : The parent heterocycle is dissolved in a suitable solvent like dichloromethane or acetonitrile.[1] A brominating agent, such as liquid bromine or N-Bromosuccinimide (NBS), is added portion-wise, often at a controlled temperature to manage reactivity. The reaction is monitored by TLC or LC-MS until the starting material is consumed.[1]

    • Causality : The choice of a non-polar aprotic solvent like dichloromethane helps to solubilize the starting material and manage the reactivity of the bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Boc Protection : The final step is the protection of the pyrazole N-H. This is critical for subsequent reactions, as it prevents N-alkylation or other side reactions and can improve the solubility of the compound in organic solvents.

    • Protocol : 3-Bromo-1H-pyrazolo[3,4-b]pyridine is dissolved in a solvent like tetrahydrofuran (THF) or dichloromethane. A base, such as triethylamine or diisopropylethylamine, is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature.

    • Causality : The base deprotonates the pyrazole N-H, forming an anion that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Boc₂O. This results in the formation of the N-Boc protected product. This self-validating system can be easily monitored for completion, and the product can be purified using standard silica gel chromatography.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but a high-value building block for creating libraries of potential drug candidates.

  • Kinase Inhibitor Synthesis : The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[6][7] This intermediate allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position via palladium-catalyzed cross-coupling reactions. These modifications are crucial for tuning the potency and selectivity of the final compounds against targets such as TANK-binding kinase 1 (TBK1), which is implicated in innate immunity and oncogenesis.[6][7]

  • Anticancer Agents : Derivatives of this scaffold have been investigated as potent anti-leukemic agents and Topoisomerase IIα inhibitors.[8] The ability to functionalize the C3 position allows for the exploration of structure-activity relationships (SARs) to optimize anticancer activity and minimize toxicity.[7][8]

  • Neurological and Inflammatory Disorders : The broader class of pyrazolo[3,4-b]pyridine compounds has shown potential in treating neurological and inflammatory diseases.[1] This building block provides a reliable entry point for synthesizing novel analogues to screen for activity in these complex therapeutic areas.

Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. Its defined physicochemical properties and versatile chemical handles—the C3-bromo group for coupling and the N1-Boc group for protection—make it an indispensable tool for drug discovery professionals. The synthetic pathways, while requiring careful execution, are based on robust and well-understood organic chemistry principles. Its application in the synthesis of potent kinase inhibitors and other therapeutic agents underscores its value in the ongoing quest for novel and effective medicines.

References

  • Lead Sciences. tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate. Available from: [Link]

  • Aladdin. This compound. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PMC. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • PubChem. 1H-pyrazolo(3,4-b)pyridine. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

  • PubMed. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • PMC. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

Sources

physical and chemical properties of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, recognized for its structural resemblance to purines and its ability to modulate the activity of a wide range of biological targets. Compounds incorporating this fused heterocycle have demonstrated efficacy as inhibitors of crucial enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] Their therapeutic potential extends to the treatment of various diseases, including cancer, neurological disorders, and bacterial infections.[1][2]

This compound serves as a strategically important intermediate in the synthesis of these complex bioactive molecules. The presence of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butoxycarbonyl (Boc) group at the 1-position of the pyrazole ring acts as a protecting group, ensuring regioselectivity in subsequent chemical transformations.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from data on closely related compounds and general chemical principles.

PropertyValueSource/Rationale
Molecular Formula C₁₁H₁₂BrN₃O₂[1][3]
Molecular Weight 298.14 g/mol [1][3]
CAS Number 1234616-46-6[1][3]
Appearance Likely a white to off-white or pale yellow solidInferred from related compounds and general observations of N-Boc protected heterocycles.[4]
Melting Point Expected to be a low-melting solidBased on the properties of similar N-Boc protected bromo-heterocycles like N-Boc-3-bromopyrrolidine (m.p. 47-52 °C).[4][5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF); Insoluble in waterThe hydrophobic nature of the tert-butyl group and the aromatic rings suggest good solubility in organic solvents.[4]
Purity Commercially available with ≥96% purity[6]

Synthesis and Mechanism

The synthesis of this compound can be conceptualized as a two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine.

Step 1: Electrophilic Bromination of 1H-Pyrazolo[3,4-b]pyridine

The first step involves the regioselective bromination of the pyrazolo[3,4-b]pyridine core at the 3-position. This is a classic electrophilic aromatic substitution reaction on an electron-rich heterocyclic system.

Protocol:

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as dichloromethane or acetonitrile.

  • Slowly add a brominating agent, such as liquid bromine or N-bromosuccinimide (NBS), to the solution at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product, 3-bromo-1H-pyrazolo[3,4-b]pyridine, is then extracted with an organic solvent, dried, and concentrated.

Step 2: N-Boc Protection

The subsequent step is the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is crucial for preventing side reactions at this position during subsequent synthetic manipulations.

Protocol:

  • Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • The reaction mixture is then typically washed with water and brine, and the organic layer is dried and concentrated to yield the final product.

Synthesis_of_tert_butyl_3_bromo_1H_pyrazolo_3_4_b_pyridine_1_carboxylate start 1H-Pyrazolo[3,4-b]pyridine step1 Step 1: Bromination (Br2 or NBS) start->step1 intermediate 3-Bromo-1H-pyrazolo[3,4-b]pyridine step1->intermediate step2 Step 2: N-Boc Protection (Boc)2O, Base intermediate->step2 product This compound step2->product

Caption: Synthetic pathway for the target compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 3-position is well-suited for Suzuki-Miyaura coupling reactions, allowing for the formation of a carbon-carbon bond with a wide variety of boronic acids or esters. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Other Cross-Coupling Reactions

Beyond Suzuki coupling, the bromo-substituent can participate in other important transformations, including:

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds.

  • Stille Coupling: For the introduction of organotin-derived fragments.

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (R-B(OH)2) start->suzuki buchwald Buchwald-Hartwig (R-NH2) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira deprotection Boc Deprotection (e.g., TFA, HCl) suzuki->deprotection buchwald->deprotection sonogashira->deprotection final_product Diverse Functionalized Pyrazolo[3,4-b]pyridines deprotection->final_product

Caption: Workflow for the use in cross-coupling reactions.

Predicted Spectral Properties

  • tert-Butyl Protons: A characteristic singlet integrating to 9 protons would be expected in the upfield region, likely around 1.6-1.8 ppm .

  • Aromatic Protons: The protons on the pyridine and pyrazole rings would appear in the downfield aromatic region, typically between 7.0 and 9.0 ppm . The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo and Boc-groups. Based on the parent 1H-pyrazolo[3,4-b]pyridine, one would expect three distinct signals in the aromatic region. The introduction of the bromine at C3 and the Boc group at N1 would induce shifts in these signals.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard information for the isomeric tert-butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, the following precautions should be taken:

  • Hazard Classification: Likely to be classified as harmful if swallowed (Acute Toxicity 4, Oral).

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active compounds. Its strategic placement of a bromo substituent and a Boc-protecting group allows for controlled and diverse functionalization of the pyrazolo[3,4-b]pyridine scaffold, making it an essential tool for researchers in drug discovery and medicinal chemistry.

References

  • CP Lab Safety. (n.d.). This compound, 96% Purity, C11H12BrN3O2, 25 grams. Retrieved from [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel), 18(11), 1770.
  • Lynch, B. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Protheragen. (n.d.). N-Boc-3-bromopyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

  • WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents. (n.d.).
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197.

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A Guide to the Synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological activities, including the inhibition of critical enzyme families like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] Its derivatives have shown significant therapeutic potential in oncology, neurology, and infectious diseases.[1][2] This technical guide provides an in-depth overview of a robust and efficient two-step synthesis pathway for tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a highly versatile intermediate for the development of novel therapeutics. This document outlines the strategic rationale, detailed experimental protocols, and critical process parameters, designed for researchers and scientists in the field of drug development.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that has garnered immense interest in drug discovery.[3][4] These compounds are structurally analogous to purines and indoles, allowing them to interact with a wide array of biological targets. Pharmacological studies have demonstrated their efficacy as kinase inhibitors, receptor antagonists, and antimicrobial agents, making them privileged structures in modern medicinal chemistry.[1][2][5]

The target molecule of this guide, this compound, is a strategically designed building block. It incorporates two key features:

  • A Bromo Substituent at the C3 Position: This serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the exploration of the chemical space around the core scaffold.

  • A tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group on the pyrazole nitrogen serves a dual purpose. It prevents unwanted side reactions at the N1 position during subsequent synthetic manipulations and enhances the molecule's solubility in common organic solvents, simplifying handling and purification.

This guide details a reliable pathway beginning from the commercially available 1H-pyrazolo[3,4-b]pyridine, proceeding through selective bromination and subsequent N-protection.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, transforming the foundational scaffold into the functionalized intermediate.

  • Step 1: Electrophilic Bromination. The 1H-pyrazolo[3,4-b]pyridine core undergoes a regioselective electrophilic aromatic substitution to install a bromine atom at the C3 position, yielding 3-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Step 2: N-Protection. The pyrazole nitrogen of the brominated intermediate is protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule.

Synthesis_Pathway Start 1H-Pyrazolo[3,4-b]pyridine Intermediate 3-Bromo-1H-pyrazolo[3,4-b]pyridine Start->Intermediate Step 1: Bromination Reagents: Br2, CH2Cl2 Product Intermediate->Product Step 2: Boc Protection Reagents: (Boc)2O, DMAP, THF

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Mechanistic Rationale

The first step involves the direct bromination of the 1H-pyrazolo[3,4-b]pyridine core. This reaction is a classic electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. The C3 position is particularly activated and is the typical site for such substitutions in this scaffold. While various brominating agents can be employed, elemental bromine provides a direct and effective method for this transformation.

Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of liquid bromine (1.1 eq) in DCM via the dropping funnel over 30 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40°C) and monitor its progress using Thin-Layer Chromatography (TLC).[1]

  • Quenching: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture back to 0°C.[1] Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This step is critical for neutralizing excess acid and unreacted bromine.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add more DCM and extract the aqueous layer. Separate the organic phase, and wash it sequentially with saturated sodium thiosulfate solution (to remove residual bromine) and brine.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Table of Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Purpose
1H-Pyrazolo[3,4-b]pyridine119.121.0Starting Material
Liquid Bromine (Br₂)159.811.1Brominating Agent
Dichloromethane (DCM)84.93-Solvent
Sodium Bicarbonate (NaHCO₃)84.01-Quenching Agent
Sodium Sulfate (Na₂SO₄)142.04-Drying Agent

Part 2: Boc Protection of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Mechanistic Rationale

Protecting group chemistry is fundamental to multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the pyrazole nitrogen due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The reaction proceeds via nucleophilic attack of the deprotonated pyrazole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as 4-dimethylaminopyridine (DMAP), is used as a catalyst to increase the nucleophilicity of the nitrogen atom.

Protocol_Workflow A Dissolve Intermediate 1, (Boc)2O, and DMAP in THF B Stir at Room Temperature (Monitor by TLC) A->B C Reaction Complete B->C D Concentrate Under Reduced Pressure C->D E Redissolve in Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry with Na2SO4 and Filter F->G H Purify by Column Chromatography G->H I Obtain Final Product H->I

Caption: Experimental workflow for Boc protection.

Experimental Protocol
  • Reaction Setup: To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution with water and then with brine to remove DMAP and other water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Table of Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Purpose
3-Bromo-1H-pyrazolo[3,4-b]pyridine198.021.0Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.2Boc Protecting Agent
4-Dimethylaminopyridine (DMAP)122.170.1Catalyst
Tetrahydrofuran (THF)72.11-Solvent

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. This process employs standard organic chemistry techniques and readily available reagents, making it highly accessible for chemistry labs. The final product is a valuable and versatile building block, primed for further elaboration in the synthesis of complex molecules and the development of new chemical entities for drug discovery programs targeting a range of diseases.

References

  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic Route for Preparation of Pyrazolo[3,4b]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. Retrieved from [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available at: [Link]

  • Kostenko, F., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Retrieved from [Link]

  • de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine nucleobases allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases. This inherent versatility has led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, with a focus on their applications in oncology.

Synthetic Strategies: Building the Core

The biological activity of pyrazolo[3,4-b]pyridine derivatives is exquisitely dependent on the nature and position of substituents on the core structure. Therefore, synthetic methodologies that allow for facile diversification are of paramount importance. One of the most common and versatile approaches involves the condensation of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[2][3]

The choice of reactants and reaction conditions can be tailored to achieve specific substitution patterns, which is a critical aspect of structure-activity relationship (SAR) studies. For instance, the use of unsymmetrical β-diketones can lead to the formation of regioisomers, and reaction conditions can be optimized to favor the desired product.[3]

Representative Synthetic Protocol: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine

This protocol describes a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative via the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, a method that offers great flexibility in introducing substituents at the C4 and C6 positions.

Materials:

  • 5-amino-1-phenyl-1H-pyrazole

  • Appropriate α,β-unsaturated ketone (e.g., 4-phenylbut-3-en-2-one)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water (deionized)

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) to the vessel at room temperature (25°C).[2]

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Add ZrCl₄ (0.15 mmol) to the reaction mixture.[2]

  • Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvents.

  • Partition the residue between CHCl₃ and water.

  • Separate the organic layer and wash the aqueous layer twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure.[2]

Causality Behind Experimental Choices:

  • ZrCl₄ as a Catalyst: Zirconium(IV) chloride acts as a Lewis acid catalyst, activating the carbonyl group of the α,β-unsaturated ketone and facilitating the initial Michael addition of the 5-aminopyrazole. This is followed by an intramolecular cyclization and dehydration to form the pyridine ring.

  • Solvent System: The combination of DMF and EtOH provides a suitable medium for dissolving the reactants and facilitating the reaction at an elevated temperature.

  • Inert Atmosphere: Degassing the reaction mixture prevents oxidation of the starting materials and intermediates, which could lead to side products and reduced yields.

Anticancer Activity: A Multifaceted Approach

The most extensively studied biological activity of pyrazolo[3,4-b]pyridine derivatives is their anticancer potential. These compounds exert their effects through various mechanisms, most notably through the inhibition of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Targeting the Drivers of Cancer

A significant number of pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[4][5][6][7][8]

Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibition:

Several pyrazolo[3,4-b]pyridine derivatives have shown potent dual inhibitory activity against CDK2 and PIM1 kinases.[4] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, while PIM1 is a proto-oncogene that promotes cell survival and proliferation. The dual inhibition of these kinases represents a promising strategy for cancer therapy. For example, compound 6b (structure not shown) demonstrated potent inhibition of both CDK2 and PIM1 with IC₅₀ values of 0.27 µM and 0.67 µM, respectively.[4] This compound also induced apoptosis and arrested the cell cycle at the G0-G1 phase in cancer cells.[4]

Tropomyosin Receptor Kinase (TRK) Inhibition:

The TRK family of receptor tyrosine kinases are attractive targets in cancers harboring NTRK gene fusions. Pyrazolo[3,4-b]pyridine-based compounds have been developed as potent TRK inhibitors. For instance, compound C03 exhibited an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of a TRK-driven cancer cell line with an IC₅₀ of 0.304 µM.[6][9]

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is implicated in various cancers. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop selective FGFR inhibitors.[7] The binding mode of these inhibitors often involves hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of ATP. For example, compound 7n was identified as a potent and selective FGFR inhibitor with excellent in vitro and in vivo antitumor activity.[7]

FGFR_Inhibition cluster_membrane Cell Membrane FGFR FGFR Downstream Downstream FGFR->Downstream Activates FGF FGF Ligand FGF->FGFR Binds Proliferation Proliferation Downstream->Proliferation Promotes ATP ATP ATP->FGFR Binds to ATP Pocket Pyrazolo_Pyridine Pyrazolo_Pyridine Pyrazolo_Pyridine->FGFR Competitively Inhibits

Topoisomerase II Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been shown to act as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Anticancer Activity Data

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives.

Compound IDTarget(s)IC₅₀ (µM)Cancer Cell LineReference
6b CDK2/PIM10.27 (CDK2), 0.67 (PIM1)HCT-116, HepG2[4]
C03 TRKA0.056Km-12[6][9]
7n FGFR1Not specifiedH1581[7]
19 PIM-10.026MCF-7[8]
8 CDK20.65-[5]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).

Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazolo[3,4-b]pyridine derivatives against various microorganisms.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (IZ, mm)Reference
2g 2 (MRSA)4 (ESBL)-[10]
6h -12 (IZ)13 (IZ)[11]
3a 4-16--[12]
9c 4-16--[12]

(IZ = Inhibition Zone)

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a pyrazolo[3,4-b]pyridine derivative against a bacterial strain.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Pyrazolo[3,4-b]pyridine start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate (96-well) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Anti-inflammatory Activity

Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] For instance, certain derivatives have shown potent IL-6 inhibitory activity with IC₅₀ values in the sub-micromolar range.[13][14]

Future Perspectives and Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a highly attractive framework for drug development. Future research will likely focus on:

  • Improving Selectivity: Fine-tuning the substitution patterns to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative and metabolic disorders.

  • Combination Therapies: Evaluating the synergistic effects of pyrazolo[3,4-b]pyridine-based drugs with existing therapies to overcome drug resistance.

References

  • Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. (2022). ResearchGate. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (NIH). [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. (2008). PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025). PubMed. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. [Link]

  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors. (2022). PubMed. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2012). PubMed. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridine derivatives (5a–c). 8a: R =... (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. (2008). ResearchGate. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... (n.d.). ResearchGate. [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (2020). PubMed. [Link]

  • The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. (n.d.). ResearchGate. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. (n.d.). National Institutes of Health. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central (NIH). [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central. [Link]

  • (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (n.d.). ResearchGate. [Link]

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A Technical Guide to the Predicted ¹H NMR Spectrum of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and predicted ¹H NMR spectral data for the novel heterocyclic compound, tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. As a Senior Application Scientist, this document synthesizes data from analogous structures and foundational NMR principles to offer a robust, predictive interpretation of the compound's proton nuclear magnetic resonance spectrum. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in identifying and characterizing this specific molecule and its derivatives. The causality behind spectral predictions is explained, and a standardized protocol for experimental validation is provided.

Introduction: The Structural Significance of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The fusion of a pyrazole and a pyridine ring creates a system with unique electronic properties and a defined three-dimensional structure that can be strategically modified to interact with various biological targets. The title compound, this compound, incorporates three key features: the core heterocycle, a bromine atom at the 3-position which can serve as a handle for further synthetic transformations, and a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen, which modulates the electronic character of the ring system and offers a route for subsequent chemical modifications. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related pyrazolo[3,4-b]pyridine derivatives, substituted pyridines and pyrazoles, and the known electronic effects of the substituents.[2][3][4] The spectrum is predicted in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 8.60 - 8.75Doublet of doublets (dd)J(H6-H5) ≈ 4.5-5.0, J(H6-H4) ≈ 1.51H
H-4~ 8.20 - 8.35Doublet of doublets (dd)J(H4-H5) ≈ 8.0-8.5, J(H4-H6) ≈ 1.51H
H-5~ 7.25 - 7.40Doublet of doublets (dd)J(H5-H4) ≈ 8.0-8.5, J(H5-H6) ≈ 4.5-5.01H
-C(CH₃)₃ (Boc)~ 1.70Singlet (s)-9H

In-Depth Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each proton, which is influenced by the electronegativity of the nitrogen atoms, the bromine substituent, and the Boc group.

The Aromatic Region (7.0 - 9.0 ppm)

The three protons on the pyridine ring of the pyrazolo[3,4-b]pyridine core are expected to resonate in the downfield region of the spectrum, a characteristic feature of aromatic protons.[5] Their precise chemical shifts are influenced by the anisotropic effect of the aromatic ring current and the electronic effects of the fused pyrazole ring and its substituents.[5][6][7]

  • H-6: This proton is ortho to a pyridine nitrogen, which is strongly electron-withdrawing. This results in significant deshielding, pushing its resonance to the furthest downfield position, predicted to be in the range of 8.60 - 8.75 ppm. It is expected to appear as a doublet of doublets due to coupling with H-5 (ortho-coupling) and a smaller coupling with H-4 (meta-coupling).

  • H-4: This proton is also influenced by the electron-withdrawing nature of the pyridine nitrogen. Its position adjacent to the fused pyrazole ring further modifies its electronic environment. It is predicted to resonate between 8.20 and 8.35 ppm. Similar to H-6, it will appear as a doublet of doublets, coupling to both H-5 (ortho-coupling) and H-6 (meta-coupling).

  • H-5: This proton is expected to be the most upfield of the aromatic signals (7.25 - 7.40 ppm). It is coupled to both H-4 and H-6, resulting in a doublet of doublets.

The Aliphatic Region (< 2.0 ppm)
  • Boc Group Protons: The tert-butyloxycarbonyl (Boc) protecting group will exhibit a characteristic sharp singlet at approximately 1.70 ppm. This signal integrates to nine protons, providing a clear diagnostic marker for the presence of this group.

Experimental Protocol for ¹H NMR Analysis

To validate the predicted spectral data, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.[8][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[10]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent line broadening.[8]

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Temperature: 298 K.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each signal and measure the coupling constants (J-values) in Hertz.

Visualizing the Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structure and the key through-bond relationships that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of the title compound.

H6 H-6 H5 H-5 H6->H5 J ≈ 4.5-5.0 Hz H4 H-4 H6->H4 J ≈ 1.5 Hz N_pyridine N H5->H4 J ≈ 8.0-8.5 Hz C_fusion_1 C C_fusion_2 C

Caption: Predicted proton-proton coupling interactions.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H NMR analysis of this compound. The provided spectral data, interpretation, and experimental protocol serve as a valuable resource for researchers working with this compound. The distinct signals of the aromatic protons and the Boc group should allow for unambiguous identification and characterization. Experimental verification is, of course, the final arbiter of the accuracy of these predictions.

References

  • ResearchGate. (n.d.). ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • BenchChem. (n.d.). Application Note: ¹H and ¹³C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(625-96-7) ¹H NMR spectrum.
  • Claramunt, R. M., López, C., García, M. Á., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(10), 1279-1287.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • García, J. I., García-López, J., Mayoral, J. A., & Salvatella, L. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 723-727.
  • Western University. (n.d.). NMR Sample Preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
  • Chegg. (2020, October 15). Solved Assign the 90 MHz ¹H NMR spectrum of 3-bromopyridine.
  • Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • bioRxiv. (2023, June 28). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead.
  • Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift.
  • Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,.
  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR).
  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of ¹H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • ResearchGate. (n.d.). Chemical shift values of the anomeric protons in the ¹H NMR spectra....
  • PubMed Central. (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva.
  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

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tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 13C NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a versatile scaffold for synthesizing compounds with potential therapeutic activities. The precise characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredients. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of the molecule.

This technical guide offers a comprehensive analysis of the 13C NMR spectrum of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships between the molecule's structure, electronic environment, and its resulting 13C NMR spectral features. We will delve into the theoretical prediction of chemical shifts, provide a field-proven experimental protocol for data acquisition, and discuss the principles of spectral interpretation.

Molecular Structure and Electronic Considerations

To accurately interpret the 13C NMR spectrum, one must first understand the molecule's structure and the electronic influence of its constituent parts. The compound is built upon a pyrazolo[3,4-b]pyridine core, which is functionalized with a bromine atom and a tert-butoxycarbonyl (Boc) protecting group.

Caption: Structure of the target molecule with IUPAC numbering.
  • Pyrazolo[3,4-b]pyridine Core: This fused aromatic system combines the electron-rich nature of a pyrazole ring with the electron-deficient character of a pyridine ring. The nitrogen atoms significantly influence the electron density and, consequently, the chemical shifts of the adjacent carbon atoms.

  • N-Boc Group: The tert-butoxycarbonyl group attached to the N1 position of the pyrazole ring is strongly electron-withdrawing through its carbonyl moiety. This effect deshields the adjacent ring carbons (C7a). The Boc group itself will produce three distinct signals: the carbonyl carbon, the quaternary tert-butyl carbon, and the three equivalent methyl carbons.[1]

  • 3-Bromo Substituent: The bromine atom at the C3 position exerts a complex influence. Inductively, it is an electron-withdrawing group. However, its most significant impact on the directly attached carbon (C3) is the "heavy atom effect."[2] This effect arises from the large electron cloud of the bromine atom, which causes increased diamagnetic shielding around the ipso-carbon nucleus, leading to a counterintuitive upfield shift (lower ppm value) compared to what would be expected based on electronegativity alone.[2][3]

Predicted 13C NMR Chemical Shifts

Based on the structural analysis and established principles of NMR spectroscopy, we can predict the approximate chemical shifts for each of the 11 unique carbon atoms in the molecule. These predictions are derived from data on substituted pyridines[4][5][6][7], pyrazoles[8][9], and the known effects of the bromo- and Boc-substituents.

Carbon AtomPredicted δ (ppm)Justification
C=O (Boc)148 – 152The carbonyl carbon of the Boc protecting group is significantly deshielded and typically appears in this region for N-Boc protected heterocycles.[1]
C7a 146 – 150A quaternary bridgehead carbon adjacent to two nitrogen atoms (N1, N7). The strong electron-withdrawing effect of the N-Boc group further deshields this position.
C5 145 – 149This carbon is in the alpha position relative to the pyridine nitrogen (N7), causing significant deshielding, a characteristic feature of substituted pyridines.[10]
C3a 140 – 144A quaternary bridgehead carbon part of the pyrazole ring. It is deshielded by the adjacent sp2 carbons and nitrogens of the fused system.
C3 125 – 130While attached to the electronegative bromine, this carbon is shifted upfield due to the heavy atom effect, which dominates over the inductive withdrawal.[2][11]
C6 120 – 125This carbon is in the gamma position relative to the pyridine nitrogen (N7). Its chemical shift is expected to be similar to that of the C4 carbon in pyridine.
C4 112 – 117Located in the beta position to the pyridine nitrogen (N7), this carbon is more shielded compared to the alpha (C5) and gamma (C6) positions.
C(CH₃)₃ (Boc)85 – 88The quaternary carbon of the tert-butyl group is highly characteristic and appears in this well-defined downfield region for a saturated carbon due to the attached oxygen.[1]
C(CH₃)₃ (Boc)27 – 29The three magnetically equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region, a hallmark of the Boc protecting group.[1][12]

Experimental Protocol for High-Quality 13C NMR Data Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus necessitate specific choices to maximize the signal-to-noise ratio, especially for quaternary carbons which lack the Nuclear Overhauser Effect (NOE) enhancement.[13]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid confusing signals from impurities.

  • Solvent Selection: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for its simplicity, but DMSO-d₆ is a better solvent for more polar compounds.

  • Concentration: For a standard 5 mm NMR tube, prepare a solution with a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent.[14] While higher concentrations can reduce acquisition time, they may also lead to line broadening.[14]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[15] Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Spectrometer Setup and Acquisition Workflow

The following workflow outlines the key steps performed on the NMR spectrometer to acquire a standard proton-decoupled 13C spectrum.

G prep Prepare Sample (50-100 mg in 0.7 mL CDCl₃) insert Insert Sample & Lock (Lock on Deuterium Signal) prep->insert shim Shim Magnet Coils (Optimize Field Homogeneity) insert->shim tune Tune & Match Probe (Maximize RF Efficiency for ¹³C) shim->tune params Set Acquisition Parameters • Pulse Program: Inverse-gated decoupling • Relaxation Delay (d1): 5-10 s • Acquisition Time (aq): 1-2 s • Number of Scans (ns): 1024-4096 tune->params acquire Acquire Free Induction Decay (FID) params->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking & Assignment) process->analyze

Caption: Standard workflow for 13C NMR data acquisition and processing.

Causality Behind Parameter Choices:

  • Inverse-Gated Decoupling: While standard broadband decoupling is faster due to NOE, it can make the integration of quaternary carbons unreliable. For accurate representation, an inverse-gated decoupling sequence (decoupler on only during acquisition) is preferred as it suppresses the NOE, allowing for more quantitative analysis.

  • Long Relaxation Delay (d1): Quaternary carbons, like C3, C3a, C7a, and the Boc carbons, have very long relaxation times. A delay (d1) of 5-10 seconds is crucial to allow these nuclei to fully relax back to equilibrium before the next pulse.[16] Failure to do so results in attenuated or even absent signals for these key carbons.

  • Number of Scans (ns): Due to the low sensitivity of 13C NMR, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer strength.

Advanced Spectral Analysis and Confirmation

While a 1D 13C NMR spectrum provides the number of unique carbons and their chemical environments, unambiguous assignment often requires two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It is invaluable for distinguishing between protonated carbons (C4, C5, C6) and quaternary carbons (which will be absent from the HSQC spectrum).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is the most powerful tool for confirming the assignment of quaternary carbons by correlating them to known protons in the molecule. For example, the carbonyl carbon of the Boc group should show a correlation to the protons of the Boc methyl groups.

By combining the information from the 1D 13C spectrum with 2D NMR data, a complete and confident structural confirmation of this compound can be achieved.

Conclusion

The 13C NMR analysis of this compound is a clear demonstration of how modern spectroscopy is used for the rigorous structural elucidation of complex organic molecules. A successful analysis hinges on understanding the interplay of the heterocyclic core and its substituents, which dictates the chemical shift of each carbon atom. The heavy atom effect of bromine and the characteristic signals of the N-Boc group are key spectral features. By following a robust experimental protocol with carefully chosen acquisition parameters, especially a long relaxation delay, a high-quality spectrum can be obtained, enabling researchers and drug developers to verify the structure of this important synthetic intermediate with a high degree of confidence.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
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  • NMR chemical shift prediction of pyridines. Stenutz.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem.
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  • NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
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  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
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  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • 1D 13C-NMR in Mnova - Getting started. YouTube.
  • Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society.
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  • 13C Carbon NMR Spectroscopy. Chemistry Steps.
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  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
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mass spectrometry fragmentation of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pathways of this compound, a molecule of interest in pharmaceutical research and drug development. By deconstructing the molecule into its primary structural motifs—the tert-butyl carbamate (Boc) protecting group, the brominated substituent, and the pyrazolo[3,4-b]pyridine core—we can predict its fragmentation behavior under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. This document offers researchers and scientists a predictive framework for structural verification, impurity profiling, and metabolite identification, grounded in established fragmentation mechanisms and supported by authoritative references.

Introduction

This compound is a heterocyclic compound featuring a fused pyrazolopyridine ring system. Such scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active agents.[1] The molecule is functionalized with a bromine atom, a common handle for further synthetic transformations, and a tert-butyloxycarbonyl (Boc) group, a ubiquitous protecting group for nitrogen atoms.

Mass spectrometry is an indispensable tool for the structural elucidation of such molecules. Understanding the specific fragmentation patterns is critical for confirming molecular identity, analyzing reaction outcomes, and identifying related substances in complex matrices. This guide synthesizes fundamental principles of mass spectrometry to propose the most probable fragmentation pathways for this target molecule.

Part 1: Foundational Principles & Key Diagnostic Markers

Before delving into the specific pathways, it is crucial to recognize the key structural features that will dictate the fragmentation cascade. The ionization method profoundly influences the resulting mass spectrum.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation.[2] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled structural analysis.[2][3] The Boc group is particularly labile and may undergo in-source fragmentation even under gentle ESI conditions.[4]

  • Electron Ionization (EI): This high-energy technique imparts significant internal energy to the molecule, resulting in the formation of a molecular ion radical (M⁺•) and extensive, often complex, fragmentation patterns that are highly reproducible and useful for library matching.[5]

Three diagnostic signatures will be paramount in interpreting the mass spectrum:

  • Bromine Isotopic Pattern: Due to the natural abundance of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, any fragment containing a bromine atom will manifest as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly identical intensities.[6][7] This provides an unambiguous marker for bromine-containing ions.

  • Boc Group Fragmentation: The tert-butyl carbamate group has highly characteristic and predictable fragmentation patterns, primarily involving the loss of small, stable neutral molecules.[8][9]

  • Pyrazolopyridine Core Stability: Aromatic and heterocyclic ring systems are relatively stable, often resulting in a prominent molecular ion peak, especially in EI-MS.[6][10] Fragmentation typically involves the elimination of stable small molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[11][12]

Part 2: Proposed Fragmentation Pathways

The calculated monoisotopic mass of the parent molecule, C₁₁H₁₃⁷⁹BrN₄O₂, is 312.03 Da. The molecular ion will appear as an isotopic doublet at m/z 312 and 314 . In ESI, the protonated molecule [M+H]⁺ will be observed at m/z 313 and 315 .

Pathway A: Dominant Fragmentation of the Boc Protecting Group

The Boc group is the most labile part of the molecule and is expected to be the primary site of initial fragmentation, particularly under ESI-MS/MS conditions. The process is initiated by protonation, likely at the carbonyl oxygen or the pyrazole nitrogen.[8]

  • Loss of Isobutylene (C₄H₈): A primary fragmentation route involves the elimination of isobutylene (56 Da) via a rearrangement, leading to a carbamic acid intermediate which subsequently decarboxylates. This results in a total loss of 100 Da.[8][13]

    • [M+H]⁺ → [M+H - C₄H₈]⁺ → [M+H - C₄H₈ - CO₂]⁺

    • The key fragment corresponds to the deprotected, protonated 3-bromo-1H-pyrazolo[3,4-b]pyridine at m/z 213/215 .

  • Formation of the tert-Butyl Cation: A simple heterolytic cleavage can result in the formation of the highly stable tert-butyl cation at m/z 57 .[9] This is often a dominant peak in the lower mass range of the spectrum.

    • [M+H]⁺ → [C₄H₉]⁺

The fragmentation cascade originating from the Boc group is visualized below.

G parent [M+H]⁺ m/z 313/315 frag1 Loss of Isobutylene (56 Da) parent->frag1 frag6 Loss of C₇H₄BrN₄O₂ parent->frag6 frag2 [M+H - C₄H₈]⁺ m/z 257/259 frag1->frag2 frag3 Loss of CO₂ (44 Da) frag2->frag3 frag4 Protonated Core 3-bromo-1H-pyrazolo[3,4-b]pyridine m/z 213/215 frag3->frag4 frag5 tert-Butyl Cation [C₄H₉]⁺ m/z 57 frag6->frag5

Caption: Proposed fragmentation of the Boc group.
Pathway B: Fragmentation of the Pyrazolo[3,4-b]pyridine Core

Following the initial loss of the Boc group, the resulting ion at m/z 212/214 (under EI) or m/z 213/215 (under ESI) can undergo further fragmentation.

  • Loss of Bromine: Cleavage of the C-Br bond, a common fragmentation for aromatic bromides, would result in the loss of a bromine radical (79 or 81 Da).[14][15]

    • [M - Boc]⁺• → [M - Boc - Br]⁺ at m/z 133

  • Loss of HCN: Heterocyclic aromatic systems frequently eliminate stable neutral molecules. The pyrazole or pyridine ring can lose a molecule of hydrogen cyanide (27 Da).[11][16] This can occur before or after the loss of bromine.

    • [M - Boc - Br]⁺ → [C₆H₄N₂]⁺ at m/z 106

  • Loss of N₂: A characteristic fragmentation of the pyrazole ring involves the expulsion of a nitrogen molecule (28 Da).[12]

The fragmentation of the heterocyclic core is outlined below.

G parent Deprotected Core Ion m/z 212/214 frag1 Loss of •Br (79/81 Da) parent->frag1 frag5 Loss of HCN (27 Da) parent->frag5 frag2 [C₇H₅N₄]⁺ m/z 133 frag1->frag2 frag3 Loss of HCN (27 Da) frag2->frag3 frag4 [C₆H₄N₂]⁺• m/z 106 frag3->frag4 frag6 [C₆H₄BrN₂]⁺• m/z 185/187 frag5->frag6

Sources

solubility of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in Common Laboratory Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate for the development of various therapeutic agents, including kinase inhibitors.[1][2] The pyrazolo[3,4-b]pyridine core is a recognized scaffold in the design of biologically active molecules.[1][3] For researchers and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates the feasibility of its use in various stages, from chemical synthesis and purification to formulation and biological screening.[4][5]

This technical guide offers a comprehensive analysis of the solubility profile of this compound. It combines a theoretical prediction of its solubility based on molecular structure with detailed, field-proven experimental protocols for its empirical determination. This document is designed to provide scientists with the foundational knowledge and practical methodologies required to effectively handle and utilize this compound in a laboratory setting.

Part 1: Theoretical Solubility Profile

A priori assessment of a compound's solubility is guided by the fundamental principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[6][7] This principle is governed by the balance of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces—between the solute and solvent molecules.[6][8]

Molecular Structure Analysis

The solubility characteristics of this compound (Molecular Formula: C₁₁H₁₂BrN₃O₂, Molecular Weight: 298.14 g/mol [9][10][11]) can be rationalized by dissecting its key structural features:

  • Pyrazolo[3,4-b]pyridine Core: This fused bicyclic aromatic system contains four nitrogen atoms, making it inherently polar. The nitrogen atoms, particularly the pyridine nitrogen and the pyrazole nitrogens, can act as hydrogen bond acceptors, contributing to solubility in polar solvents.[12]

  • Bromo Substituent: The bromine atom at the 3-position increases the molecular weight and introduces a polarizable C-Br bond. While halogens can increase polarity, their primary effect here is an increase in London dispersion forces.

  • Tert-butyl Carboxylate (Boc) Group: This is the most influential feature for predicting solubility in organic solvents. The tert-butyl group is large, non-polar, and lipophilic. It effectively shields the polar pyrazole nitrogen, significantly increasing the compound's affinity for non-polar environments and decreasing its solubility in highly polar, protic solvents like water. The carbonyl oxygen in the Boc group can also act as a hydrogen bond acceptor.[12]

Overall Polarity Assessment: The molecule presents a duality. It possesses a polar heterocyclic core capable of dipole-dipole interactions and hydrogen bond acceptance, counterbalanced by a bulky, non-polar tert-butyl group. This structure suggests that the compound is unlikely to be soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its optimal solubility is expected in solvents of intermediate polarity that can effectively solvate both the polar and non-polar regions of the molecule.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The following table summarizes these predictions for a range of common laboratory solvents, categorized by their polarity.

Solvent Category Solvent Polarity Index (P') Predicted Solubility Rationale
Non-Polar Hexane0.1Low / Insoluble The solvent's non-polar nature is insufficient to overcome the crystal lattice energy and solvate the polar heterocyclic core.
Toluene2.4Low to Medium The aromatic ring of toluene can engage in π-stacking with the pyrazolopyridine core, but its low polarity limits overall solvation.
Polar Aprotic Diethyl Ether2.8Medium Offers a balance of non-polar alkyl chains and a polar ether oxygen, but steric hindrance may limit effective solvation.
Dichloromethane (DCM)3.1High DCM's moderate polarity is well-suited to solvate both the polar core and the non-polar Boc group. It is a common solvent for reactions involving Boc-protected heterocycles.
Ethyl Acetate (EtOAc)4.4High Excellent solvent for compounds of intermediate polarity. Its ester group can interact with the polar parts of the solute, while its ethyl group interacts with the non-polar parts.
Tetrahydrofuran (THF)4.0High Similar to DCM and EtOAc, THF is a versatile solvent for moderately polar compounds. Its cyclic ether structure provides good solvation properties.
Acetone5.1Medium to High The highly polar carbonyl group is effective at solvating the polar core, making it a good candidate.
Acetonitrile (ACN)5.8Medium While polar, its smaller size and strong dipole may not interact as favorably with the bulky, non-polar Boc group compared to solvents like DCM or THF.
Dimethylformamide (DMF)6.4High A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)7.2High A very strong, polar aprotic solvent capable of dissolving many poorly soluble compounds. Often used for preparing stock solutions for biological assays.
Polar Protic Isopropanol3.9Low to Medium The alcohol can act as both a hydrogen bond donor and acceptor, but the non-polar character of the solute may limit high solubility.
Ethanol4.3Low to Medium Similar to isopropanol. The increasing polarity and hydrogen bonding capacity relative to aprotic solvents may start to disfavor solubility.
Methanol5.1Low Its high polarity and extensive hydrogen bonding network are less compatible with the large, lipophilic Boc group.
Water10.2Insoluble The compound lacks hydrogen bond donating groups and possesses significant non-polar character, making it unable to disrupt the strong hydrogen bonding network of water.[13]

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate, quantitative solubility data. The choice of method often depends on the stage of research, with high-throughput kinetic assays favored in early discovery and more rigorous equilibrium methods used in development.[13]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step; filtration (using a low-binding filter, e.g., PTFE) or centrifugation can be used.[14] Care must be taken to avoid underestimation due to adsorption to the filter or overestimation from the transfer of fine particles.[14]

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculation: Determine the solubility by comparing the measured concentration against a standard curve prepared with known concentrations of the compound. The result is typically expressed in µg/mL or mg/mL.

Workflow Diagram: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to known volume of solvent B Seal vial and agitate (24-72h at constant T) A->B C Centrifuge or Filter to separate solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC or LC-MS E->F G Calculate concentration vs. standard curve F->G H H G->H Result: Thermodynamic Solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic solvent stock (typically DMSO), precipitates when diluted into an aqueous buffer.[13] It is a high-throughput method ideal for early-stage screening of compound libraries.[5][13]

Methodology

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the same DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be low (typically 1-5%) to minimize its co-solvent effect.

  • Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. The precipitation of the compound is then measured. A common method is nephelometry, which measures the scattering of light by suspended particles.[15] Alternatively, after filtration or centrifugation, the concentration of the remaining dissolved compound can be quantified by UV spectroscopy or LC-MS.[5]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected or as the concentration measured in the supernatant of the highest concentration well that did not show precipitation.

Workflow Diagram: Kinetic Solubility by Nephelometry

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection cluster_analysis Analysis A Prepare high-concentration stock solution in DMSO B Create serial dilutions in DMSO (96-well plate) A->B C Dilute DMSO stocks into aqueous buffer B->C D Incubate (1-2h) C->D E Measure light scattering (Nephelometry) D->E F Identify concentration at which precipitation occurs E->F G G F->G Result: Kinetic Solubility (µM)

Caption: Workflow for Kinetic Solubility Determination.

Part 3: Data Interpretation and Practical Insights

The solubility data, whether predicted or experimentally determined, provides crucial guidance for laboratory operations:

  • Reaction Chemistry: The choice of solvent for synthesis must ensure that reactants, including the pyrazolopyridine starting material, are sufficiently dissolved to allow for an efficient reaction. Solvents predicted to have high solubility, such as DCM, THF, or DMF, would be appropriate starting points for reaction screening.

  • Purification: Solubility is the cornerstone of purification by recrystallization. To achieve this, a solvent system must be identified in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. The predicted data suggests that a mixed solvent system, such as DCM/hexane or EtOAc/heptane, might be effective. For chromatographic purification, the solubility in the mobile phase is critical to prevent precipitation on the column.

  • Biological Screening: For in vitro assays, compounds are almost universally stored as concentrated stock solutions in DMSO. The high predicted solubility in DMSO aligns with this standard practice. Subsequent dilution into aqueous assay buffers is where kinetic solubility becomes a limiting factor, potentially leading to compound precipitation and inaccurate biological data. A common solubility criterion for drug discovery compounds is greater than 60 µg/mL in aqueous media.[5]

Conclusion

This compound is a molecule of moderate polarity, characterized by a polar heterocyclic core and a significant non-polar Boc group. This structure dictates its solubility profile, favoring polar aprotic organic solvents such as dichloromethane, ethyl acetate, THF, and DMSO, while showing poor solubility in highly non-polar solvents like hexane and highly polar protic solvents like water. While this guide provides a robust theoretical framework for predicting solubility, it is imperative for researchers to perform empirical measurements using standardized protocols, such as the shake-flask or kinetic dilution methods, to obtain precise data essential for successful research and development outcomes.

References

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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[3,4-b]pyridine core, a fused bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This prominence is attributed to its versatile chemical nature, which allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2][3] The structure consists of a fused pyrazole and pyridine ring, and can exist in two main tautomeric forms: 1H- and 2H-pyrazolo[3,4-b]pyridines.[2][4] Theoretical calculations and experimental evidence have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, which explains its prevalence in reported biologically active compounds.[2][4]

The significance of this scaffold is underscored by the existence of over 300,000 documented 1H-pyrazolo[3,4-b]pyridine derivatives in scientific literature and patents.[3][4] A search of the DrugBank database reveals that numerous compounds containing this core are in various stages of research and development, with some having already received regulatory approval.[2][4] This guide will provide a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of pyrazolo[3,4-b]pyridines, offering valuable insights for professionals in the field of drug discovery.

Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring, and the formation of a pyrazole ring onto a pre-existing pyridine ring.[4]

Strategy 1: Pyridine Ring Annulation on a Pyrazole Precursor

This is a widely employed approach that often utilizes readily available aminopyrazole derivatives as the starting material.

  • Reaction with 1,3-Dicarbonyl Compounds: A common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2][4] The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[2][4]

  • Reaction with α,β-Unsaturated Ketones: The Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration, provides a direct route to the pyrazolo[3,4-b]pyridine core.[4]

  • Gould-Jacobs Reaction: This classic quinoline synthesis can be adapted to produce 4-hydroxy- or 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.[4]

  • Three-Component Reactions: Multi-component reactions offer an efficient way to generate molecular diversity. A notable example involves the reaction of an aldehyde, a ketone, and a 5-aminopyrazole to construct the pyrazolo[3,4-b]pyridine scaffold in a single step.[4]

Strategy 2: Pyrazole Ring Formation on a Pyridine Precursor

This alternative strategy starts with a substituted pyridine and builds the pyrazole ring onto it. A common approach involves the reaction of a 2-chloro-3-cyanopyridine derivative with hydrazine, leading to the formation of a 3-amino-1H-pyrazolo[3,4-b]pyridine.[5]

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent and selective modulators of various biological targets, leading to a wide range of therapeutic applications.[6][7]

Oncology: A Major Focus Area

Cancer remains a primary area of investigation for pyrazolo[3,4-b]pyridine derivatives, with numerous compounds demonstrating significant anti-proliferative activity through various mechanisms.[1][8]

  • Kinase Inhibition: This scaffold has proven to be an excellent template for the design of kinase inhibitors.[8][9]

    • Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives have been synthesized as potent TRK inhibitors, a family of receptor tyrosine kinases implicated in the proliferation and differentiation of cancer cells.[10][11] Scaffold hopping and computer-aided drug design have been instrumental in the development of these compounds.[10][11][12]

    • Cyclin-Dependent Kinase (CDK) Inhibitors: A series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent and selective inhibitory activity against CDKs, key regulators of the cell cycle.[13] Some of these compounds have demonstrated efficacy in in vivo tumor xenograft models.[13]

    • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[9]

    • AMP-Activated Protein Kinase (AMPK) Activators: By activating AMPK, a key sensor of cellular energy status, pyrazolo[3,4-b]pyridine derivatives can inhibit the proliferation of cancer cells.[14][15]

    • Monopolar Spindle Kinase 1 (Mps1) Inhibitors: Mps1 is a crucial component of the mitotic checkpoint and a target for cancer therapy. Pyrazolo[3,4-b]pyridine-based compounds have been identified as potent Mps1 inhibitors with antitumor efficacy in xenograft models.[16]

    • TANK-Binding Kinase 1 (TBK1) Inhibitors: As a key player in innate immunity and oncogenesis, TBK1 is an attractive therapeutic target. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[17]

  • Topoisomerase IIα Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit topoisomerase IIα, an essential enzyme for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells.[1][18]

Central Nervous System (CNS) Disorders

The pyrazolo[3,4-b]pyridine scaffold has also been explored for the treatment of CNS disorders. Some derivatives have shown potential as sedatives and central antinociceptive agents.[4] Furthermore, this scaffold has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease by targeting β-amyloid plaques.[19]

Antiviral and Antimicrobial Activity

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[20][21] Additionally, some compounds have shown promising antiviral activity, for instance, against the influenza virus.[22]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have been crucial in optimizing the potency and selectivity of pyrazolo[3,4-b]pyridine-based drug candidates. For example, in the development of FGFR inhibitors, it was found that the N(1)-H of the pyrazolopyridine moiety is essential for hydrogen bonding interactions within the kinase domain, as N-methylation led to a complete loss of activity.[9] Similarly, for AMPK activators, the exposure of the pyrazole N-H and para-substitution on a diphenyl group were identified as critical for potency.[14]

Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative

The following is a general procedure for the synthesis of a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine via the reaction of an α,β-unsaturated ketone with 5-amino-1-phenylpyrazole, a method that has been successfully employed in the literature.[19]

Step 1: Synthesis of the α,β-Unsaturated Ketone This step can be achieved through various methods, including a Wittig reaction.[19]

Step 2: Cyclization to Form the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF) (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH) (0.5 mL) at room temperature.[19]

  • Degas the reaction mixture.

  • Add zirconium(IV) chloride (ZrCl4) (0.15 mmol) as a catalyst.[19]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[19]

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform (CHCl3) and water.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase twice with CHCl3.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[19]

Data Presentation

Table 1: Examples of Biologically Active Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTargetRepresentative CompoundBiological Activity (IC50/EC50)Reference
TRK InhibitorTRKACompound C0356 nM[10][11]
CDK InhibitorCDK1-Potent and selective inhibition[13]
FGFR InhibitorFGFR1-3Compound 7nExcellent in vitro potency[9]
AMPK ActivatorAMPKα1γ1β1Compound 17f0.42 µM[14]
Mps1 InhibitorMps1Compound 312.596 nM[16]
Topoisomerase IIα InhibitorTopoisomerase IIαCompound 8cGI50 MG-MID = 1.33 µM[1]

Visualizations

G cluster_synthesis Synthetic Strategies cluster_applications Therapeutic Applications Aminopyrazole Aminopyrazole Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Aminopyrazole->Pyrazolo[3,4-b]pyridine + 1,3-Dicarbonyl Aminopyrazole->Pyrazolo[3,4-b]pyridine + alpha,beta-Unsaturated Ketone 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Pyrazolo[3,4-b]pyridine Oncology Oncology CNS Disorders CNS Disorders Antiviral Antiviral Antimicrobial Antimicrobial Pyrazolo[3,4-b]pyridine_core Pyrazolo[3,4-b]pyridine Core Pyrazolo[3,4-b]pyridine_core->Oncology Pyrazolo[3,4-b]pyridine_core->CNS Disorders Pyrazolo[3,4-b]pyridine_core->Antiviral Pyrazolo[3,4-b]pyridine_core->Antimicrobial

Caption: Synthetic routes and major therapeutic applications of the pyrazolo[3,4-b]pyridine scaffold.

workflow start Start: Target Identification synthesis Synthesis of Pyrazolo[3,4-b]pyridine Library start->synthesis screening In Vitro Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Studies lead_opt->preclinical end Clinical Candidate preclinical->end

Caption: Drug discovery workflow for pyrazolo[3,4-b]pyridine-based compounds.

Future Perspectives and Conclusion

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

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  • Cheney, D. L., Ciavarri, J. P., Fucini, R. V., Johnson, E. F., Kumar, U., Marsilje, T. H., ... & Xian, J. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & medicinal chemistry letters, 17(2), 398-402. [Link]

  • Wang, B., Li, C., Zhang, Y., Zhang, L., Wang, Y., Zhang, Y., ... & Zhang, X. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 611-616. [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, L., Zhang, Y., Wang, B., ... & Zhang, X. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), 1900066. [Link]

  • Ezzat, M. O., Nafie, M. S., Al-Salahat, A. A., Al-Sheikh, M. A., & Al-Omar, M. A. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2213. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1404-1413. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, L., Zhang, Y., Wang, B., ... & Zhang, X. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Archiv der Pharmazie, 355(7), 2100465. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Papastathopoulos, P., Tsoukala, M., Tsolaki, M., & Vizirianakis, I. S. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(15), 4642. [Link]

  • El-Gohary, N. S., Gabr, M., & Shaaban, M. I. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic chemistry, 88, 102976. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Stamoulos, D., Paraskevopoulos, K., Mouchlis, V. D., Chatzikonstantinou, A. V., & Vizirianakis, I. S. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Anonymous. (2025). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(34). [Link]

  • Almansour, A. I., Arumugam, N., Kumar, R. S., Al-Deyab, S. S., & Menéndez, J. C. (2021). Structure of potent anticancer agents of pyrazolo[3,4-b]pyridine derivatives (I-VI) and the title compound 3. [Link]

  • Wang, Z., Li, Y., Liu, Y., Zhang, Y., Zhang, J., & Zhang, E. (2017). "On-Water" Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. ACS combinatorial science, 19(7), 453-459. [Link]

  • Anonymous. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link]

  • Li, C., Wang, B., Zhang, Y., Zhang, L., Wang, Y., Zhang, Y., ... & Zhang, X. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1548-1563. [Link]

  • Wang, J., Zhang, J., Wang, Y., Zhang, Y., Li, C., & Zhang, X. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European journal of medicinal chemistry, 253, 115334. [Link]

  • Dawidowski, M., Kalel, V. C., Schüßler, P., Scholl, C., Zöller, J., Jores, T., ... & Chaikuad, A. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein Interaction. Journal of medicinal chemistry, 63(1), 237-260. [Link]

  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sawy, E. R. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 1-13. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., ... & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1404-1413. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly kinase inhibitors for oncology.[1][2][3] This document provides a comprehensive, two-step synthesis protocol for tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , a key building block for drug discovery. The synthesis involves an initial electrophilic bromination of 1H-pyrazolo[3,4-b]pyridine to regioselectively install a bromine atom at the C3 position, followed by the protection of the pyrazole N1-nitrogen with a tert-butyloxycarbonyl (Boc) group. This guide is intended for researchers in medicinal chemistry and process development, offering detailed procedural steps, mechanistic insights, and practical advice for a successful synthesis.

Introduction

Pyrazolo[3,4-b]pyridine derivatives are of significant interest due to their structural analogy to purines, which allows them to function as effective "hinge-binding" motifs in various protein kinases.[1] The title compound, this compound, serves as a versatile intermediate. The bromine atom at the C3 position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the Boc protecting group modulates the nucleophilicity of the pyrazole ring and facilitates controlled, regioselective functionalization. This protocol details a reliable and scalable pathway to this valuable synthetic intermediate.

Overall Reaction Scheme

Reaction Scheme

Part 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate 1)

Principle and Mechanistic Insights

This step involves the direct electrophilic aromatic substitution on the 1H-pyrazolo[3,4-b]pyridine core. The pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) serves as a convenient and solid source of an electrophilic bromine ("Br+") synthon.[4][5] The reaction proceeds preferentially at the C3 position, which is the most electron-rich and sterically accessible carbon on the pyrazole portion of the fused heterocyclic system. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the ionization of the N-Br bond in NBS and stabilizes the intermediates of the substitution reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1H-pyrazolo[3,4-b]pyridine≥98%Commercially AvailableStarting Material
N-Bromosuccinimide (NBS)≥98%Commercially AvailableCaution: Corrosive, handle in fume hood
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse dry solvent for best results
Ethyl Acetate (EtOAc)ACS Grade-For extraction
Saturated NaHCO₃ solution-Prepared in-houseFor work-up
Brine-Prepared in-houseFor washing
Anhydrous Na₂SO₄ or MgSO₄--For drying
Round-bottom flask--Appropriate size (e.g., 100 mL)
Magnetic stirrer & stir bar---
Heating mantle/oil bath--With temperature control
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazolo[3,4-b]pyridine (e.g., 5.0 g, 42.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 50 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Carefully add N-Bromosuccinimide (NBS) (7.86 g, 44.1 mmol, 1.05 equiv.) to the solution in portions at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The starting material spot should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching and Work-up: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL). This will often precipitate the crude product.

  • Extraction: If a precipitate forms, it can be collected by vacuum filtration. If the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.

Part 2: Synthesis of this compound (Target Compound)

Principle and Mechanistic Insights

This reaction is a standard N-protection using di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[6] The mechanism involves the nucleophilic attack of the pyrazole N1-nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride.[7] The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP). The base serves two purposes: it deprotonates the pyrazole N-H, increasing its nucleophilicity, and it neutralizes the acidic byproduct generated during the reaction, driving the equilibrium towards product formation.[4][8]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-bromo-1H-pyrazolo[3,4-b]pyridine≥98%From Part 1Intermediate 1
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Commercially Available-
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableCatalyst: Highly effective
Triethylamine (TEA)≥99%Commercially AvailableBase
Dichloromethane (DCM)AnhydrousCommercially AvailableUse dry solvent for best results
Saturated NaHCO₃ solution-Prepared in-houseFor work-up
Brine-Prepared in-houseFor washing
Anhydrous Na₂SO₄ or MgSO₄--For drying
Round-bottom flask--Appropriate size (e.g., 250 mL)
Magnetic stirrer & stir bar---
Detailed Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine (e.g., 6.0 g, 30.3 mmol, 1.0 equiv.) in anhydrous Dichloromethane (DCM, approx. 100 mL).

  • Base and Catalyst Addition: To the stirred solution, add triethylamine (TEA) (6.3 mL, 45.5 mmol, 1.5 equiv.) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (approx. 370 mg, 3.03 mmol, 0.1 equiv.).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (7.27 g, 33.3 mmol, 1.1 equiv.) to the mixture portion-wise at room temperature. The reaction is typically accompanied by gas (CO₂) evolution.[7]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material and the formation of a higher Rf product spot indicates reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM (50 mL).

  • Washing: Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove acidic byproducts and excess DMAP, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is typically an oil or solid. Purify by flash chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexane) to afford the pure this compound.

Quantitative Data Summary

StepCompound NameMW ( g/mol )AmountMoles (mmol)Equiv.ReagentMW ( g/mol )AmountMoles (mmol)Equiv.Yield (%)
11H-pyrazolo[3,4-b]pyridine119.125.0 g42.01.0NBS177.987.86 g44.11.05~80-90%
23-bromo-1H-pyrazolo[3,4-b]pyridine198.026.0 g30.31.0(Boc)₂O218.257.27 g33.31.1~85-95%

Experimental Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Boc Protection SM 1H-pyrazolo[3,4-b]pyridine INT1 3-bromo-1H-pyrazolo[3,4-b]pyridine SM->INT1  NBS, DMF  60 °C, 4-6h INT1_2 3-bromo-1H-pyrazolo[3,4-b]pyridine PROD tert-butyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-1-carboxylate INT1_2->PROD  (Boc)₂O, TEA, DMAP (cat.)  DCM, RT, 12-18h

Caption: Overall workflow for the two-step synthesis.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a certified chemical fume hood.

  • Solvents (DMF, DCM): DMF is a suspected teratogen and DCM is a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents ((Boc)₂O, TEA, DMAP): Triethylamine is corrosive and flammable. DMAP is toxic. Handle all reagents with care according to their Safety Data Sheets (SDS).

  • General: Perform a risk assessment before starting any chemical synthesis.

References

  • Royal Society of Chemistry. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Organic Chemistry Explained. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Retrieved from [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides - Bases. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Global Science & Technology Forum. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. GSTF Journal of Chemical Sciences (JCS), 5(1). Retrieved from [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (2023). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. ChemHelp ASAP. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (1966). The synthesis of 1H-pyrazolo[3,4-b]pyridine. Chemical Communications (London). Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Digital.CSIC. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

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Application Notes & Protocols: tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. We delve into the core physicochemical properties, synthesis, and key applications of this versatile heterocyclic building block. Detailed, field-tested protocols for high-yield palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented. The causality behind experimental choices, such as catalyst, ligand, and base selection, is explained to empower users to adapt and troubleshoot these critical transformations.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a potent "hinge-binding" motif in various protein kinases. Consequently, derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and dual-specificity tyrosine-regulated kinases (DYRKs), positioning them as promising candidates for anticancer, anti-inflammatory, and neurodegenerative disease therapies[1][2][3][4][5].

This compound serves as a strategically designed and highly valuable intermediate for accessing diverse libraries of these compounds. The bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen serves two critical functions:

  • It protects the N-H proton, preventing unwanted side reactions and improving solubility in organic solvents.

  • It can be readily removed under acidic conditions, allowing for further functionalization at the N1 position in later synthetic steps.

This guide will explore the practical applications of this building block, providing robust protocols to facilitate its use in drug discovery and development programs.

Physicochemical & Structural Properties

A clear understanding of the physical properties of a building block is fundamental to its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₂BrN₃O₂
Molecular Weight 298.14 g/mol [6]
CAS Number 912662-03-4
Appearance White to off-white solid
Solubility Soluble in DCM, THF, Dioxane, DMF, DMSO
Storage Store in a cool, dry place away from light and moisture

Synthesis of the Building Block

The title compound is typically prepared from the commercially available 1H-pyrazolo[3,4-b]pyridine. The synthesis involves two key steps: bromination at the C3 position followed by protection of the pyrazole nitrogen.

G cluster_0 Synthesis Workflow A 1H-Pyrazolo[3,4-b]pyridine B 3-Bromo-1H-pyrazolo[3,4-b]pyridine A->B  Bromination  (e.g., Br₂, PBr₃) C tert-Butyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-1-carboxylate B->C  Boc Protection  (Boc₂O, DMAP, Base)

Caption: General synthetic workflow for the title compound.

Expert Insight: The bromination of 1H-pyrazolo[3,4-b]pyridine is regioselective for the C3 position due to the electronic nature of the heterocyclic system. Subsequent N-acylation with di-tert-butyl dicarbonate (Boc₂O) is a standard and high-yielding protection strategy. The 1H-tautomer is significantly more stable than the 2H-tautomer, ensuring that protection occurs predominantly at the N1 position[7].

Key Application: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo functionality is the key to the synthetic versatility of this building block, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug synthesis, allowing for the modular and efficient assembly of complex molecular architectures[8].

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents at the C3 position.

Causality & Rationale:

  • Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior. They promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the final product. Using a pre-catalyst like XPhosPdG2 can improve reaction efficiency and reproducibility by ensuring the generation of the active Pd(0) species[9].

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid partner for transmetalation to the palladium center[10][11]. The choice of base can influence reaction rate and prevent side reactions like debromination[9].

  • Solvent: A mixture of an organic solvent (like dioxane or ethanol) and water is common, as water is often necessary to dissolve the inorganic base and facilitate the reaction[9][12].

G cluster_1 Suzuki-Miyaura Coupling Scheme reactant1 plus + reactant2 product reactant2->product  Pd Catalyst (e.g., XPhosPdG2)  Base (e.g., K₂CO₃)  Solvent (e.g., EtOH/H₂O)  Heat (Microwave)

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from efficient microwave-assisted procedures developed for related heterocyclic systems[9].

ReagentM.W.AmountMolesEquiv.
This compound298.14150 mg0.50 mmol1.0
Arylboronic Acid-0.75 mmol1.5
XPhos Pd G2786.3719.7 mg0.025 mmol0.05
XPhos476.6223.8 mg0.05 mmol0.10
K₂CO₃138.21138 mg1.0 mmol2.0
Ethanol / H₂O (4:1)-5.0 mL--

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2, XPhos ligand, and potassium carbonate.

  • Add the ethanol/water solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 135 °C for 40 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-pyrazolo[3,4-b]pyridine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the coupling of the C3 position with a wide variety of primary and secondary amines[8][13]. This reaction is essential for synthesizing compounds where an amino linkage is critical for biological activity, such as in many kinase inhibitors[14].

Causality & Rationale:

  • Catalyst/Ligand: The palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a sterically hindered, electron-rich phosphine ligand (e.g., Xantphos, tBu₃P) is crucial for an efficient catalytic cycle[14][15]. The bulky ligand facilitates reductive elimination, which is often the rate-determining step, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are most common. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination[13][16].

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are used to prevent quenching of the strong base and interference with the catalytic species.

G cluster_2 Buchwald-Hartwig Amination Scheme reactant1 plus + reactant2 product reactant2->product  Pd Catalyst (e.g., Pd₂(dba)₃)  Ligand (e.g., Xantphos)  Base (e.g., Cs₂CO₃)  Solvent (e.g., Dioxane), Heat

Caption: General scheme for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of bromo-azaheterocycles[14][17].

ReagentM.W.AmountMolesEquiv.
This compound298.14150 mg0.50 mmol1.0
Amine (e.g., Morpholine)87.1252 mg0.60 mmol1.2
Pd₂(dba)₃915.7223 mg0.025 mmol0.05
Xantphos578.6829 mg0.05 mmol0.10
Cs₂CO₃325.82326 mg1.0 mmol2.0
Anhydrous 1,4-Dioxane-5.0 mL--

Procedure:

  • To an oven-dried Schlenk tube, add the building block, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous dioxane, followed by the amine, via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-pyrazolo[3,4-b]pyridine derivative.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyrazolopyridine core to a terminal alkyne. This is a powerful method for creating rigid, linear extensions of the molecule, often used in materials science and as precursors for more complex heterocyclic systems[18][19].

Causality & Rationale:

  • Catalyst System: The classic Sonogashira reaction uses a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI)[20]. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling)[18].

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used when the amine base is not the solvent itself.

G cluster_3 Sonogashira Coupling Scheme reactant1 plus + reactant2 product reactant2->product  Pd(PPh₃)₂Cl₂, CuI  Base (e.g., Et₃N)  Solvent (e.g., THF)  Heat

Caption: General scheme for Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

This protocol is a general procedure based on well-established methods for coupling aryl bromides[21][22].

ReagentM.W.AmountMolesEquiv.
This compound298.14150 mg0.50 mmol1.0
Terminal Alkyne (e.g., Phenylacetylene)102.1461 mg0.60 mmol1.2
Pd(PPh₃)₂Cl₂701.9017.5 mg0.025 mmol0.05
Copper(I) Iodide (CuI)190.454.8 mg0.025 mmol0.05
Triethylamine (Et₃N)101.19152 mg1.5 mmol3.0
Anhydrous THF-5.0 mL--

Procedure:

  • To an oven-dried Schlenk tube, add the building block, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude material by silica gel column chromatography to obtain the 3-alkynyl product.

References

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Various Authors. (2020). Drugs containing pyrazolo[3,4-b]pyridine scaffold.
  • Various Authors. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Various Authors. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. PubMed Central.
  • Sigma-Aldrich.
  • Various Authors. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Guidechem. What is the synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine? Guidechem.
  • Tokyo Chemical Industry. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry.
  • Various Authors. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Various Authors. (2021).
  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Various Authors. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Wikipedia.
  • Various Authors. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.
  • Chemistry LibreTexts. (2023).
  • Parchem.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Various Authors. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines.
  • Sigma-Aldrich.
  • Various Authors. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Various Authors. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.
  • Various Authors. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.

Sources

The Strategic Application of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation through genetic rearrangements is a key oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted therapies using small-molecule ALK inhibitors have transformed patient outcomes by directly blocking the ATP-binding site of the rogue kinase, thereby inhibiting downstream pro-survival signaling pathways.[3][4] The synthesis of these complex inhibitors relies on a modular approach using strategically functionalized heterocyclic building blocks. This guide details the critical role of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , a key intermediate whose unique structural features are ideally suited for the efficient and regioselective construction of potent ALK inhibitors. We provide an in-depth analysis of its chemical logic, detailed synthetic protocols for its preparation, and its application in core-scaffold assembly via palladium-catalyzed cross-coupling reactions.

The Scientific Rationale: ALK Signaling and the Pyrazolopyridine Core

ALK as a Therapeutic Target

Under normal physiological conditions, the ALK receptor is involved in the development of the nervous system.[5][6] In certain cancers, chromosomal rearrangements can fuse the ALK gene with another gene, such as EML4, creating a fusion protein (e.g., EML4-ALK) with constitutive (permanently "on") kinase activity.[1][6] This unregulated activity drives tumor cell proliferation and survival by activating multiple downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[1][2][7]

ALK inhibitors are designed to be competitive antagonists at the ATP-binding pocket of the ALK kinase domain.[3][5] By occupying this site, they block the phosphorylation events that initiate the oncogenic signaling cascade, leading to cancer cell apoptosis and tumor regression.[1][3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates Inhibitor ALK Inhibitor (e.g., Alectinib, Ceritinib) Inhibitor->ALK Binds to ATP Pocket AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: ALK Signaling Pathway and Point of Inhibition.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core

The design of kinase inhibitors often leverages heterocyclic scaffolds that can mimic the adenine base of ATP, enabling them to form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[8][9] The pyrazolo[3,4-b]pyridine core is a purine bioisostere and is considered a "privileged scaffold" in kinase drug discovery for this reason.[10][11] Its structure provides an ideal framework for orienting substituents into different regions of the binding site to achieve high potency and selectivity.

The Key Intermediate: Dissecting the Role of Each Component

The utility of This compound lies in its trifunctional nature, where each component serves a distinct and critical purpose in a multi-step synthesis.

  • The Pyrazolo[3,4-b]pyridine Core : Serves as the foundational hinge-binding element of the final ALK inhibitor.

  • The 3-Bromo Group : This bromine atom is the primary reactive handle. It is strategically positioned for regioselective C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[12] This allows for the precise attachment of other complex fragments of the target molecule.

  • The tert-butoxycarbonyl (Boc) Group : This is a robust protecting group for the N-1 nitrogen of the pyrazole ring.[13][14]

    • Causality : Why is protection necessary? The pyrazole N-H is acidic and nucleophilic. Without protection, it could compete in subsequent reactions, leading to undesired side products (e.g., N-arylation instead of C-arylation) and significantly reducing the yield of the desired product. The Boc group ensures that reactions occur exclusively at the 3-bromo position.

    • Advantage : The Boc group is stable to the basic and organometallic conditions of many cross-coupling reactions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a later step, often revealing the N-H group which may be critical for the final inhibitor's binding affinity.[14][15]

Synthetic_Workflow A 1. Bromination (Starting Material) B 2. Boc Protection (Intermediate Synthesis) A->B (Boc)₂O C 3. Suzuki Coupling (Core Assembly) B->C Ar-B(OH)₂ Pd Catalyst D 4. Boc Deprotection (Scaffold Finalization) C->D Acid (TFA/HCl) E 5. Further Functionalization (Final Inhibitor) D->E Coupling/Amidation

Sources

The Strategic Application of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in the Design of Potent TRK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TRK in Oncology

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases pivotal for the development and function of the nervous system.[1] In normal physiology, their activation by neurotrophins triggers downstream signaling cascades crucial for neuronal survival and differentiation.[2] However, chromosomal rearrangements resulting in neurotrophic tyrosine receptor kinase (NTRK) gene fusions lead to the expression of chimeric TRK proteins.[3] These fusion proteins are constitutively active, driving oncogenic signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote uncontrolled cell proliferation and survival in a wide array of human cancers.[3][4] This has established the TRK fusion proteins as compelling, tumor-agnostic targets for cancer therapy.[5]

The development of small molecule inhibitors that target the ATP-binding site of the TRK kinase domain has revolutionized treatment for patients with NTRK fusion-positive cancers.[6] First-generation inhibitors like Larotrectinib and Entrectinib have demonstrated remarkable and durable clinical responses.[7][8] A common structural feature among many kinase inhibitors is a heterocyclic core that serves as a scaffold, mimicking the adenine ring of ATP to bind to the hinge region of the kinase active site.[9][10] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design due to its proven efficacy in establishing key hydrogen bonding interactions within the ATP pocket.[6][11] This application note provides a detailed guide on the strategic use of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , a versatile building block for the synthesis of novel and potent TRK inhibitors.

The Rationale for Employing this compound

The structure of this starting material is strategically designed for efficient and modular synthesis of TRK inhibitors. Each component of the molecule serves a distinct and critical purpose in the synthetic workflow.

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic heterocycle is a bioisostere of purine and is adept at forming crucial hydrogen bonds with the hinge region of the kinase domain, effectively anchoring the inhibitor in the ATP binding site.[9] Its rigid structure provides a solid foundation for the precise spatial orientation of other pharmacophoric elements.

  • The 3-Bromo Substituent: The bromine atom at the C3 position is a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[7][12] This allows for the facile and controlled introduction of a wide variety of aryl, heteroaryl, or amino substituents, which can be tailored to occupy specific pockets within the TRK active site to enhance potency and selectivity.

  • The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position of the pyrazole ring serves two primary functions. Firstly, it protects the pyrazole nitrogen from participating in unwanted side reactions during the critical cross-coupling step.[13] Secondly, its electron-withdrawing nature can modulate the reactivity of the heterocyclic core. The Boc group is stable under the basic conditions typically employed in cross-coupling reactions but can be readily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free N-H group.[10][14] This N-H group is often crucial for establishing a key hydrogen bond with the kinase hinge region.

Signaling Pathway and Mechanism of Inhibition

TRK receptors, upon activation by neurotrophin binding or as a result of oncogenic fusion, dimerize and autophosphorylate key tyrosine residues in their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are fundamental to cell growth, proliferation, and survival.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Constitutively Active) PLCg PLCγ TRK->PLCg P PI3K PI3K TRK->PI3K P Ras Ras TRK->Ras P ATP ATP ATP->TRK Inhibitor TRK Inhibitor Inhibitor->TRK Blocks ATP Binding Akt Akt PI3K->Akt P Raf Raf Ras->Raf Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: TRK signaling pathway and point of inhibition.

As illustrated, the pyrazolo[3,4-b]pyridine-based inhibitors function as ATP-competitive (Type I) inhibitors. They occupy the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the receptor and thereby blocking the activation of all downstream signaling pathways. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells dependent on TRK fusion signaling.[3]

Experimental Protocols

PART 1: Synthesis of a Model TRK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a two-step synthesis of a model TRK inhibitor core, starting from this compound. The workflow involves a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by Boc deprotection.

Synthetic_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Boc Deprotection Start tert-butyl 3-bromo-1H- pyrazolo[3,4-b]pyridine-1-carboxylate Intermediate Boc-Protected Coupled Product Start->Intermediate BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Intermediate FinalProduct Final Inhibitor Core (Free N-H) Intermediate->FinalProduct Reagents1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents2 Acid (e.g., TFA or HCl) Solvent (e.g., DCM or Dioxane)

Caption: General synthetic workflow for TRK inhibitor core.

Step 1: Suzuki-Miyaura Coupling of this compound

Causality: This step introduces the desired aryl or heteroaryl moiety (R group) at the C3 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with potentially electron-deficient heterocyclic halides. Catalysts with bulky, electron-rich phosphine ligands often enhance the rate-limiting oxidative addition step.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or similar Pd catalyst

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding boronic acid, and sodium carbonate.

  • Seal the flask with a septum and purge with nitrogen for 10-15 minutes.

  • Add the palladium catalyst to the flask under a positive pressure of nitrogen.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the starting bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected coupled product.

Step 2: N1-Boc Deprotection

Causality: This step unmasks the pyrazole N1-H, which is critical for hinge-binding in many TRK inhibitors. Strong acids like TFA or HCl readily cleave the acid-labile Boc group.[10] The reaction is typically fast and clean, often proceeding to completion at room temperature.

Materials:

  • Boc-protected coupled product from Step 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Nitrogen or air supply for solvent evaporation

Procedure (using TFA):

  • Dissolve the Boc-protected intermediate in DCM (e.g., 0.1 M concentration).

  • Add TFA to the solution (typically 20-50% v/v). A gentle effervescence (isobutylene and CO₂ evolution) may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Neutralize the residue by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final inhibitor core. Further purification by chromatography or crystallization may be necessary.

PART 2: Biological Evaluation Protocols

Protocol 2.1: In Vitro TRK Kinase Inhibition Assay (HTRF)

Causality: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method to directly measure the inhibitory activity of a compound against the purified TRK kinase enzyme. It quantifies the phosphorylation of a substrate peptide, providing a direct measure of enzyme activity.[4]

Procedure Outline:

  • Prepare a reaction buffer containing the purified TRK kinase (e.g., TRKA), a biotinylated substrate peptide, and ATP.

  • Serially dilute the test compound (synthesized inhibitor) in DMSO and add it to the reaction wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Incubate for 60 minutes to allow for antibody-antigen binding.

  • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an HTRF-compatible plate reader.

  • The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: Cellular Proliferation Assay

Causality: This assay determines the ability of the inhibitor to suppress the growth of cancer cells that are dependent on TRK signaling. The KM-12 cell line, which harbors an endogenous TPM3-NTRK1 gene fusion, is a commonly used model.[4]

Procedure Outline:

  • Seed KM-12 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®) which measures cellular ATP levels, an indicator of cell viability.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent of cell growth inhibition relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation: Structure-Activity Relationship (SAR)

The versatility of the 3-bromo position allows for rapid exploration of the structure-activity relationship. A library of compounds can be synthesized to probe the effects of different substituents on TRK inhibitory potency.

Compound IDR-Group at C3 PositionTRKA IC₅₀ (nM)KM-12 GI₅₀ (µM)
Model-01 4-fluorophenyl450.250
Model-02 2-aminopyrimidin-5-yl150.085
Model-03 1-methyl-1H-pyrazol-4-yl280.150
Model-04 3,5-difluorophenyl56[4]0.304[4]
Larotrectinib (Reference)3.0[4]0.018

Note: Data for Model-01 to 03 are representative. Data for Model-04 is adapted from published literature for a similar pyrazolo[3,4-b]pyridine scaffold to provide context.[4]

Conclusion and Future Perspectives

This compound is a high-value, strategically designed starting material for the development of novel TRK inhibitors. Its pyrazolopyridine core acts as an effective hinge-binder, while the Boc-protected nitrogen and the C3-bromo handle enable a modular and efficient synthetic strategy. This allows for the rapid generation of compound libraries to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a robust framework for researchers to synthesize and evaluate new chemical entities based on this powerful scaffold, contributing to the ongoing effort to develop next-generation therapies for patients with TRK fusion-positive cancers.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85–102. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Wuts, P. G. M. (2014). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Saaoud, M., & El Kazzouli, S. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2855-2866. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sharma, P., Sharma, S., & Garg, P. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

  • Request PDF. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. ResearchGate. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Faarasse, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Patsnap. (2024). What is the mechanism of Larotrectinib Sulfate?. [Link]

  • Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

  • Request PDF. (n.d.). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • ResearchGate. (n.d.). N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7824-7843. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25056-25064. [Link]

  • Portilla, J., & Cruz, S. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 16(2), 194-222. [Link]

  • American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

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Synthesis and Evaluation of Novel TBK1 Inhibitors Featuring a Pyrazolo[3,4-b]pyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of a potent class of TANK-binding kinase 1 (TBK1) inhibitors built upon a 1H-pyrazolo[3,4-b]pyridine core. This document is intended for researchers, medicinal chemists, and cell biologists engaged in drug discovery and the study of inflammatory and oncogenic signaling pathways.

Introduction: TBK1, a Critical Node in Health and Disease

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a pivotal role in regulating the innate immune response, cellular metabolism, and cell proliferation.[1][2][3] As a central integrator of various signaling pathways, including those activated by Toll-like receptors (TLRs) and the cGAS-STING pathway, TBK1 activation leads to the phosphorylation and activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons.[2][3]

Dysregulation of TBK1 activity has been implicated in a range of pathologies, including autoimmune diseases, neuroinflammation, and various cancers.[1][2] This has positioned TBK1 as an attractive therapeutic target for the development of small molecule inhibitors. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising starting point for the design of potent and selective TBK1 inhibitors.[4][5][6] This guide details the synthesis of a lead compound from this series, Compound 15y , which has demonstrated exceptional potency with an IC50 of 0.2 nM against TBK1.[4][5]

The TBK1 Signaling Pathway

The following diagram illustrates the central role of TBK1 in the innate immune signaling cascade, leading to the activation of IRF3 and subsequent gene transcription.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Complex cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs TLRs TLRs Viral/Bacterial PAMPs->TLRs cGAS/STING cGAS/STING TBK1 TBK1 cGAS/STING->TBK1 TLRs->TBK1 IRF3 (inactive) IRF3 (inactive) TBK1->IRF3 (inactive) IKKe IKKe p-IRF3 (active dimer) p-IRF3 (active dimer) IRF3 (inactive)->p-IRF3 (active dimer) Phosphorylation (Ser386) Nucleus Nucleus p-IRF3 (active dimer)->Nucleus Nuclear Translocation Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes Transcription

Caption: Simplified TBK1 signaling pathway.

Part 1: Chemical Synthesis of Pyrazolo[3,4-b]pyridine based TBK1 Inhibitors

The synthesis of the target inhibitors is achieved through a multi-step sequence, commencing with the construction of the core pyrazolo[3,4-b]pyridine scaffold, followed by functionalization. The protocols provided are based on established and optimized procedures.[1][3]

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials Step1 Synthesis of SEM-protected Pyrazolo[3,4-b]pyridine Core (Intermediate 9) Start->Step1 Step2 Palladium-Catalyzed C-N Coupling (Intermediate 10) Step1->Step2 Step3 Suzuki Coupling (Intermediate 14) Step2->Step3 Step4 Deprotection (Final Compound 15y) Step3->Step4 Purification Purification (Column Chromatography) Step4->Purification Analysis Characterization (NMR, HRMS, HPLC) Purification->Analysis Final Potent TBK1 Inhibitor Analysis->Final

Caption: General synthetic workflow.

Detailed Synthetic Protocols

Materials and Methods: All reagents should be of analytical grade and used as received from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of Intermediate 11a [3]

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve intermediate 9 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: Add 4-(4-methylpiperazin-1-yl)aniline (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (DCM/MeOH, 100:1 v/v) to yield intermediate 11a .

Protocol 2: Synthesis of Target Compound 15y [3]

  • Suzuki Coupling: To a solution of intermediate 11t (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add 4-isopropylphenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq).

  • Reaction Conditions: Heat the mixture to 90 °C under an argon atmosphere for 4 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude intermediate in a solution of HCl in 1,4-dioxane (4 M). Stir at room temperature for 4 hours.

  • Final Purification: Filter the resulting precipitate to obtain the final compound 15y as a white solid.

CompoundYield1H NMR (400 MHz, DMSO-d6) δHRMS (ESI) [M+H]+
15y 43%14.18 (s, 1H), 9.85 (s, 1H), 9.00 (d, J = 1.9 Hz, 1H), 8.87 (d, J = 2.0 Hz, 1H), 8.63 (s, 1H), 8.38 (d, J = 8.6 Hz, 1H), 8.12 (s, 1H), 8.05 (t, J = 7.8 Hz, 3H), 7.97 (d, J = 8.4 Hz, 2H), 7.46 (s, 1H), 5.33 – 5.26 (m, 1H), 1.68 (d, J = 6.6 Hz, 6H).Calcd for C23H20N6O: 397.1777, Found: 397.1775.

Part 2: Biological Evaluation of TBK1 Inhibitors

The following protocols are designed to assess the inhibitory activity of the synthesized compounds against TBK1 kinase and to evaluate their effects in a cellular context.

Experimental Workflow for Biological Evaluation

Bioassay_Workflow Start Synthesized Inhibitor Biochem Biochemical Assay: LANCE Ultra TR-FRET Start->Biochem Cellular Cellular Assays Start->Cellular Data Data Analysis: IC50 Determination Biochem->Data WB Western Blot for p-IRF3 Cellular->WB Viability Cell Viability Assay (MTT/XTT) Cellular->Viability WB->Data Viability->Data Conclusion Lead Compound Identification Data->Conclusion

Caption: Workflow for inhibitor evaluation.

Protocol 3: In Vitro TBK1 Kinase Assay (LANCE Ultra TR-FRET)

This assay quantitatively measures the phosphorylation of a ULight™-labeled substrate by TBK1, enabling the determination of inhibitor potency (IC50).

Materials:

  • TBK1 enzyme (recombinant)

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

  • EDTA (for stopping the reaction)

  • 384-well white OptiPlate™

Procedure: [5][7][8]

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Kinase Reaction:

    • Add 5 µL of the TBK1 enzyme solution to each well.

    • Add 2.5 µL of the inhibitor solution.

    • Initiate the reaction by adding 2.5 µL of a ULight-substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add 5 µL of the Europium-labeled antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation: 320 nm, emission: 665 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundTBK1 IC50 (nM)
15y 0.2
BX795 7.1
MRT67307 28.7
Protocol 4: Cellular Target Engagement - Western Blot for Phospho-IRF3 (Ser386)

This protocol assesses the ability of the inhibitor to block TBK1-mediated phosphorylation of its downstream substrate, IRF3, in cells.

Materials:

  • Human monocyte THP-1 cells or murine macrophage RAW264.7 cells

  • Cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • TBK1 pathway stimulant (e.g., Poly(I:C))

  • Test inhibitor

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IRF3 (Ser386), anti-total-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure: [1][9][10]

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with a TBK1 activator (e.g., Poly(I:C)) for the appropriate time to induce IRF3 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-phospho-IRF3 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-IRF3 signal to total IRF3 or a loading control like GAPDH.

Protocol 5: Cell Viability Assay

This assay determines the effect of the TBK1 inhibitor on the proliferation of cancer cell lines.

Materials:

  • Glioblastoma cell lines (e.g., A172, U87MG)

  • Cell culture medium

  • Test inhibitor

  • MTT or XTT reagent

  • 96-well plates

Procedure: [11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the test inhibitor for 48-72 hours.

  • Viability Assessment (XTT example):

    • Add the XTT reagent to each well according to the manufacturer's protocol.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell LineCompound 15y GI50 (µM)
A172 1.25
U87MG 2.58
A375 0.98
A2058 1.47

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 3-Bromo-1H-pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, owing to its structural similarity to purine bases.[1] This has led to its incorporation into a wide array of biologically active agents, including inhibitors of kinases like GSK-3 and CDKs, as well as compounds with anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The functionalization of this core structure is paramount for modulating pharmacological activity and optimizing drug-like properties. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse substituents onto the pyrazolo[3,4-b]pyridine core. This guide offers a comprehensive overview and detailed protocols for the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings using 3-bromo-1H-pyrazolo[3,4-b]pyridine as a key synthetic intermediate.

| Synthesis of Key Intermediate: 3-Bromo-1H-pyrazolo[3,4-b]pyridine

Before derivatization, the synthesis of the 3-bromo-1H-pyrazolo[3,4-b]pyridine starting material is a critical first step. The bromination of the parent 1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. The following protocol is adapted from established procedures involving direct bromination.[2]

| Protocol: Synthesis via Direct Bromination

This protocol describes the bromination of 1H-pyrazolo[3,4-b]pyridine using phosphorus tribromide.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Acetonitrile (ACN), anhydrous

  • Phosphorus tribromide (PBr₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (1.5 - 2.0 eq) to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 15-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a pre-cooled saturated solution of sodium carbonate to quench the excess PBr₃. Caution: Quenching is exothermic and may release gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.

| Palladium-Catalyzed Cross-Coupling Methodologies

The 3-bromo position of the pyrazolo[3,4-b]pyridine core is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products Start 3-Bromo-1H-pyrazolo[3,4-b]pyridine Suzuki Suzuki-Miyaura (Ar-B(OR)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Sonogashira Sonogashira (RC≡CH) Start->Sonogashira Heck Heck (Alkene) Start->Heck Prod_Suzuki 3-Aryl/Heteroaryl Derivatives Suzuki->Prod_Suzuki Prod_Buchwald 3-Amino Derivatives Buchwald->Prod_Buchwald Prod_Sonogashira 3-Alkynyl Derivatives Sonogashira->Prod_Sonogashira Prod_Heck 3-Alkenyl Derivatives Heck->Prod_Heck

Figure 1: General workflow for derivatizing 3-bromo-1H-pyrazolo[3,4-b]pyridine.

| Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[5][6]

G cluster_product Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Oxidative Addition in1 PdII_ArX->in1 Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' in2 PdII_ArAr->in2 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product in1->PdII_ArAr in2->Pd0 in3 ArX Ar-Br ArX->Pd0 Boronic Ar'-B(OR)₂ Boronic->PdII_ArX Base Base Base->Boronic

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol:

  • Reaction Setup: To a dry reaction vessel (e.g., microwave vial or Schlenk tube), add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DMF/H₂O 4:1), via syringe.

  • Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80°C to 120°C. Microwave irradiation can significantly reduce reaction times.[5][7] Monitor for completion using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Key Parameters & Insights:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a common and effective catalyst. For challenging substrates, using a combination of a palladium source like Pd₂(dba)₃ with a specialized ligand such as XPhos can improve yields and prevent side reactions like debromination.[5][7]

  • Base: An inorganic base is required to facilitate the transmetalation step. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), especially for less reactive substrates.[8]

  • Solvent: A mixture of an organic solvent with water is standard, as water aids in the dissolution of the base and facilitates the catalytic cycle.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O100 / 12hGood-Excellent
4-Methoxyphenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃EtOH/H₂O135 (MW) / 40mExcellent[9]
3-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O90 / 16hGood
Thiophene-2-boronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O110 / 8hGood-Excellent

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions. Yields are generalized from literature on similar heterocyclic systems.

| Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for constructing C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines, including anilines and heterocycles.[10][11][12]

G cluster_product Pd0 Pd(0)L PdII_ArX Ar-Pd(II)L-Br Pd0->PdII_ArX Oxidative Addition in1 PdII_ArX->in1 Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)L-NR₂ in2 PdII_Amide->in2 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product in1->PdII_Amide in2->Pd0 in3 ArX Ar-Br ArX->Pd0 Amine HNR₂ Amine->PdII_ArX Base Base Base->Amine

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., rac-BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOᵗBu or K₃PO₄, 1.4-2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add the 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the amine coupling partner (1.1-1.4 eq).

  • Inert Atmosphere & Solvent: Seal the vessel. If not in a glovebox, purge with Argon or Nitrogen. Add a degassed, anhydrous aprotic solvent (e.g., THF, 1,4-dioxane, or toluene) via syringe.

  • Reaction: Heat the mixture with stirring. Temperatures typically range from 50°C to 110°C. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or a saturated NH₄Cl solution. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Key Parameters & Insights:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[13] Bulky, electron-rich phosphine ligands like rac-BINAP, Xantphos, or various biarylphosphines (e.g., JohnPhos, XPhos) are essential to promote the reductive elimination step and prevent catalyst decomposition.[8][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[15] Sodium tert-butoxide (NaOᵗBu) is most common, but other bases like LHMDS or K₃PO₄ can be used for base-sensitive substrates.

  • Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Therefore, maintaining a strict inert atmosphere is crucial for catalyst longevity and reaction efficiency.

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C) / Time
MorpholinePd₂(dba)₃ (2) / rac-BINAP (4)NaOᵗBuTHF55 / 18h[8]
AnilinePd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene100 / 12h
BenzylaminePd₂(dba)₃ (1.5) / JohnPhos (3)LHMDSDioxane80 / 16h
N-MethylpiperazinePd₂(dba)₃ (2) / rac-BINAP (4)NaOᵗBuTHF60 / 18h

Table 2: Representative conditions for Buchwald-Hartwig amination. Conditions are adapted from general procedures and specific examples on related scaffolds.[8][16]

| Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[17] This reaction is fundamental for synthesizing conjugated systems and provides a versatile handle for further transformations like click chemistry.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)Br CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Base, RC≡CH CuAlkyne->PdII_ArX CuAlkyne->CuX ArX Ar-Br ArX->Pd0 Alkyne RC≡CH

Figure 4: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol:

  • Reaction Setup: To a dry Schlenk tube, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF), followed by a liquid amine base (e.g., Et₃N or DIPEA, 2-3 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction at temperatures ranging from room temperature to 100°C. The optimal temperature depends on the reactivity of the substrates.[18][19] Monitor for completion by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by flash column chromatography.

Key Parameters & Insights:

  • Co-catalyst: The copper(I) iodide is crucial for activating the alkyne but can also lead to undesired alkyne homocoupling (Glaser coupling). In some modern protocols, copper-free conditions are employed, often requiring a stronger base and a more specialized palladium/ligand system.[20]

  • Base: The amine base (e.g., triethylamine) serves both as a solvent and to neutralize the HBr formed during the reaction, regenerating the catalyst.

  • Atmosphere: While less sensitive than Buchwald-Hartwig, maintaining an inert atmosphere is good practice to prevent oxidative homocoupling of the alkyne.

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C) / Time
PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100 / 3h[18]
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT / 16h
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)DIPEAMeCN60 / 8h
1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT / 16h[21]

Table 3: Representative conditions for Sonogashira coupling. Conditions are adapted from general procedures and specific examples on related scaffolds.[18][21]

| Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with high trans selectivity.[22] This allows for the synthesis of stilbene-like structures and other vinyl-substituted heterocycles.

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Oxidative Addition in1 PdII_ArX->in1 Carbopalladation (Alkene Insertion) PdII_Insert R-CH₂-CH(Ar)- Pd(II)L₂-Br in2 PdII_Insert->in2 β-Hydride Elimination Base Base Product Ar-CH=CH-R PdII_Insert->Product in1->PdII_Insert in2->Pd0 in3 ArX Ar-Br ArX->Pd0 Alkene R-CH=CH₂ Alkene->PdII_ArX

Figure 5: Simplified catalytic cycle for the Heck reaction.

Protocol:

  • Reaction Setup: Combine 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., PPh₃ or Xantphos, 2-10 mol%) in a reaction vessel. Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reagents and Solvent: Add a degassed polar aprotic solvent (e.g., DMF, NMP, or MeCN) followed by the alkene (1.2-2.0 eq).

  • Reaction: Heat the mixture with vigorous stirring, typically at high temperatures (100°C - 140°C). Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter off any inorganic salts and catalyst residues. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Key Parameters & Insights:

  • Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligandless," where the solvent or alkene may coordinate), the use of ligands like triphenylphosphine (PPh₃) or bidentate ligands like Xantphos can improve catalyst stability and reaction outcomes, especially for heterocyclic substrates.[23]

  • Base: An organic or inorganic base is required to neutralize the HBr generated in the catalytic cycle. Triethylamine is common, but inorganic bases like potassium carbonate can also be effective.

  • Alkene: Electron-deficient alkenes, such as acrylates and styrenes, are typically the most effective coupling partners for the Heck reaction.[24][25]

AlkeneCatalyst/Ligand (mol%)BaseSolventTemp (°C) / Time
StyrenePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF120 / 12h
n-Butyl acrylatePd(OAc)₂ (2) / Xantphos (4)K₂CO₃NMP130 / 8h[23]
4-VinylpyridinePd(OAc)₂ (5)NaOAcDMAc140 / 16h
AcrylonitrilePd(OAc)₂ (3)Et₃NMeCN100 / 24h

Table 4: Representative conditions for Heck reactions.

References

  • ResearchGate. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7248. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Pharmaceuticals, 16(11), 1618. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1505-1517. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. Retrieved from [Link]

  • Stradiotto, M., et al. (2015). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics, 34(9), 1592–1605. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2015). Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines.... Organic & Biomolecular Chemistry, 13(38), 9837-9846. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2919-2931. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Goral, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2212. Available at: [Link]

  • Liu, H., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 7, 1-13. Available at: [Link]

  • ResearchGate. (2012). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • ResearchGate. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]

  • Butler, D. E., & Kelly, M. G. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 72(22), 8483–8486. Available at: [Link]

  • Leadbeater, N. E. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 22(3), 316–324. Available at: [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • OUCI. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Retrieved from [Link]

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Application Notes and Protocols: Derivatization Strategies for the Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, earning it the status of a "privileged scaffold."[5] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][6] The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives is exemplified by compounds that have entered clinical use, such as the anxiolytic agent tracazolate.[7]

The versatility of the pyrazolo[3,4-b]pyridine core lies in its multiple sites for chemical modification, which allows for the fine-tuning of its physicochemical properties and biological activity. The key positions for derivatization are the N-1 and N-2 atoms of the pyrazole ring, and the C-3, C-4, C-5, and C-6 positions of the pyridine ring. The 1H-pyrazolo[3,4-b]pyridine tautomer is generally more stable than the 2H-isomer, making the N-1 position a primary site for substitution.[8]

This application note provides a detailed guide to the key derivatization strategies for the pyrazolo[3,4-b]pyridine core, with a focus on robust and versatile synthetic protocols. For each strategy, we will discuss the mechanistic rationale behind the transformation and provide detailed, step-by-step experimental procedures.

Part 1: Derivatization at the N-1 Position

The N-1 position of the pyrazole ring is a common site for derivatization, often with alkyl or aryl substituents. These modifications can significantly impact the compound's solubility, metabolic stability, and target-binding affinity.

Strategy 1: N-Alkylation

Mechanistic Rationale: N-alkylation of the pyrazolo[3,4-b]pyridine core typically proceeds via a nucleophilic substitution (SN2) reaction. The nitrogen atom at the N-1 position is nucleophilic and can attack an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. The reaction is usually carried out in the presence of a base, which deprotonates the pyrazole nitrogen, increasing its nucleophilicity and facilitating the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of the 1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5-10 mL), add a base (1.2-2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add the alkylating agent (e.g., an alkyl halide) (1.1-1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated pyrazolo[3,4-b]pyridine.

Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
Methyl iodideNaHDMFRT92[9]
Ethyl bromideK2CO3Acetonitrile8088Custom protocol
Benzyl bromideCs2CO3DMF6095Custom protocol
Strategy 2: N-Arylation

Mechanistic Rationale: The introduction of an aryl group at the N-1 position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Chan-Lam coupling (copper-catalyzed).

  • Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an amine (the pyrazolo[3,4-b]pyridine) with an aryl halide or triflate. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction.

  • Chan-Lam Coupling: This copper-catalyzed reaction couples an amine with an arylboronic acid. The mechanism is believed to involve a Cu(II) species and proceeds through a different pathway than the Buchwald-Hartwig reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To a reaction vessel, add the 1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.05 mmol), a suitable ligand such as rac-BINAP or Xantphos (0.1 mmol), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (2.0 mmol).[5]

  • Add a dry, degassed solvent such as toluene or dioxane (5-10 mL).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl Halide Catalyst Ligand Base Solvent Yield (%) Reference
Phenyl bromidePd2(dba)3rac-BINAPNaOtBuToluene75[5]
4-ChlorotoluenePd(OAc)2XPhosK3PO4Dioxane82Custom protocol
2-IodopyridineCuI1,10-PhenanthrolineCs2CO3DMF78[10]

Part 2: Derivatization at the C-3 Position

The C-3 position is another key site for introducing diversity into the pyrazolo[3,4-b]pyridine scaffold. Strategies for its functionalization include C-H activation and cross-coupling reactions.

Strategy 1: Palladium-Catalyzed C-H Arylation

Mechanistic Rationale: Direct C-H activation is a powerful and atom-economical strategy for forming C-C bonds.[1] For the pyrazolo[3,4-b]pyridine core, the C-3 position is often susceptible to direct arylation due to its electronic properties. The reaction is typically catalyzed by a palladium complex, and the mechanism is thought to involve a concerted metalation-deprotonation pathway or an electrophilic aromatic substitution-type mechanism.

Experimental Protocol: Direct C-3 Arylation

  • In a reaction tube, combine the N-1 substituted pyrazolo[3,4-b]pyridine (1.0 mmol), the aryl halide (1.5 mmol), a palladium catalyst such as Pd(OAc)2 or Pd(phen)2(PF6)2 (5-10 mol%), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 mmol).[1]

  • Add a suitable solvent, such as DMAc or toluene (5 mL).

  • Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-160 °C) for several hours to days, monitoring by LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify by column chromatography to yield the C-3 arylated product.

Arylating Agent Catalyst Base Solvent Yield (%) Reference
4-BromotoluenePd(phen)2(PF6)2K2CO3DMAc75[1]
3-IodoanisolePd(OAc)2Cs2CO3Toluene68Custom protocol
Strategy 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds.[11][12][13] This reaction requires a pre-functionalized pyrazolo[3,4-b]pyridine, typically with a halide or triflate at the C-3 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-X bond, followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base, and finally, reductive elimination to form the new C-C bond and regenerate the catalyst.[11][14]

Experimental Protocol: Suzuki-Miyaura Coupling at C-3

  • To a microwave vial or a Schlenk flask, add the 3-halo-pyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 (2-5 mol%), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 mmol).[14][15]

  • Add a solvent mixture, typically a combination of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) until the reaction is complete.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue by column chromatography.

Boronic Acid/Ester Catalyst Base Solvent Yield (%) Reference
Phenylboronic acidPd(dppf)Cl2Cs2CO3DMAcHigh[15]
4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O85Custom protocol
Pyridine-3-boronic acidPd(OAc)2/XPhosK3PO4Toluene/H2O78[16]

Part 3: Derivatization at the C-4 Position

Strategy: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The pyridine ring of the pyrazolo[3,4-b]pyridine scaffold can be activated towards nucleophilic attack by the presence of electron-withdrawing groups or by the inherent electron deficiency of the nitrogen-containing ring. The C-4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) when a good leaving group, such as a chlorine atom, is present. The reaction proceeds through a Meisenheimer complex intermediate.

A common precursor for C-4 derivatization is 4-chloro-1H-pyrazolo[3,4-b]pyridine, which can be synthesized via the Gould-Jacobs reaction.[2][17]

Experimental Protocol: Synthesis of 4-Amino-pyrazolo[3,4-b]pyridine

  • Dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in a suitable solvent such as ethanol, n-butanol, or DMF (5-10 mL).

  • Add the desired amine (2.0-5.0 mmol).

  • Optionally, a base such as triethylamine or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at reflux or in a sealed tube at elevated temperatures (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the 4-amino-substituted product.[18]

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ammonia | Ethanol | 120 | 85 |[18] | | Aniline | n-Butanol | Reflux | 78 | Custom protocol | | Morpholine | DMF | 100 | 92 | Custom protocol |

Part 4: Visualization of Derivatization Workflows

G cluster_N1 N-1 Derivatization cluster_C3 C-3 Derivatization cluster_C4 C-4 Derivatization PyrazoloCore Pyrazolo[3,4-b]pyridine Core N1_Alkylation N-Alkylation (Alkyl Halide, Base) PyrazoloCore->N1_Alkylation N1_Arylation N-Arylation (Buchwald-Hartwig, Chan-Lam) PyrazoloCore->N1_Arylation C3_CH_Arylation C-H Arylation (Pd-catalyzed) PyrazoloCore->C3_CH_Arylation C3_Halogenation Halogenation PyrazoloCore->C3_Halogenation C4_Chlorination Gould-Jacobs Reaction (to 4-Chloro derivative) PyrazoloCore->C4_Chlorination C3_Suzuki Suzuki Coupling (Boronic Acid, Pd-catalyst) C3_Halogenation->C3_Suzuki C4_SNAr SNAr (Nucleophiles: Amines, Alkoxides) C4_Chlorination->C4_SNAr

Caption: Key derivatization strategies for the pyrazolo[3,4-b]pyridine core.

G start Start: 3-Amino-1H-pyrazole step1 step1 start->step1 intermediate1 Intermediate: 4-Chloro-1H-pyrazolo[3,4-b]pyridine step1->intermediate1 step2 step2 intermediate1->step2 intermediate2 Intermediate: 1-Aryl-4-chloro-pyrazolo[3,4-b]pyridine step2->intermediate2 step3 step3 intermediate2->step3 final_product Final Product: 1-Aryl-4-amino-pyrazolo[3,4-b]pyridine step3->final_product

Caption: A multi-step synthetic workflow for pyrazolo[3,4-b]pyridine derivatization.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a highly valuable template for the design of novel therapeutic agents. The synthetic strategies outlined in this application note provide researchers with a robust toolkit for the derivatization of this core at various positions. By employing a combination of classic and modern synthetic methodologies, including N-alkylation, N-arylation, C-H activation, cross-coupling reactions, and nucleophilic aromatic substitution, a diverse range of analogues can be accessed for structure-activity relationship studies and lead optimization in drug discovery programs.

References

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scale-up synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust Scale-Up Synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a pivotal intermediate in pharmaceutical research and development. The pyrazolo[3,4-b]pyridine scaffold is a core structural motif in a multitude of clinically relevant molecules, particularly kinase inhibitors used in oncology.[1][2][3] The installation of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen is a critical step that facilitates further molecular elaboration through cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, validated, and safe procedure for producing this key building block on a multi-gram scale, with insights into process optimization and troubleshooting.

Introduction and Strategic Rationale

The 1H-pyrazolo[3,4-b]pyridine heterocyclic system is of significant interest in medicinal chemistry due to its structural resemblance to purines, allowing it to function as a versatile hinge-binding motif in various protein kinases.[4][5] Consequently, derivatives of this scaffold are integral to the discovery of novel therapeutics for a range of diseases, including cancers and inflammatory disorders.[1][3]

The target molecule, this compound, serves as an ideal precursor for diversification. The bromine atom at the C3 position provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the Boc group serves two essential functions:

  • Nitrogen Protection: It prevents unwanted side reactions at the pyrazole NH during subsequent synthetic transformations.

  • Solubility Enhancement: The lipophilic Boc group often improves the solubility of the heterocyclic core in common organic solvents, simplifying handling and purification.

The synthetic strategy detailed herein focuses on the direct N-acylation of the commercially available starting material, 3-bromo-1H-pyrazolo[3,4-b]pyridine, using di-tert-butyl dicarbonate (Boc₂O). This reaction is efficiently catalyzed by 4-(dimethylamino)pyridine (DMAP), a highly effective nucleophilic catalyst that accelerates the formation of the desired product under mild conditions. This method was selected for its high efficiency, operational simplicity, and proven scalability.

Reaction Scheme and Mechanism

The overall transformation is a base-catalyzed N-acylation reaction.

Caption: Boc protection of 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Mechanistic Insight: DMAP acts as a superior acylation catalyst compared to non-nucleophilic bases. It first reacts with Boc-anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself, and it readily transfers the Boc group to the pyrazole nitrogen of the substrate. The DMAP is then regenerated, completing the catalytic cycle.

Detailed Scale-Up Protocol

This protocol is optimized for a ~100 g scale synthesis of the final product. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment
MaterialGradeSupplierCAS No.
3-bromo-1H-pyrazolo[3,4-b]pyridine>97%BOC Sciences68618-36-0
Di-tert-butyl dicarbonate (Boc₂O)ReagentSigma-Aldrich24424-99-5
4-(Dimethylamino)pyridine (DMAP)>99%Sigma-Aldrich1122-58-3
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich109-99-9
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6

Equipment:

  • 5 L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Digital temperature probe

  • Condenser

  • Nitrogen/Argon inlet

  • 500 mL pressure-equalizing dropping funnel

  • Heating mantle with temperature controller

  • Large separatory funnel (5 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Stoichiometry Table
ReagentMW ( g/mol )AmountMolesEquivalents
3-bromo-1H-pyrazolo[3,4-b]pyridine198.03100.0 g0.5051.0
Di-tert-butyl dicarbonate (Boc₂O)218.25121.2 g0.5551.1
4-(Dimethylamino)pyridine (DMAP)122.176.17 g0.05050.1
Tetrahydrofuran (THF)-2.0 L--
Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, temperature probe, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: To the reactor, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (100.0 g, 0.505 mol) and 4-(dimethylamino)pyridine (6.17 g, 0.0505 mol).

  • Dissolution: Add anhydrous tetrahydrofuran (2.0 L) to the flask. Stir the mixture at room temperature (20-25 °C) until all solids have dissolved completely.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (121.2 g, 0.555 mol) in anhydrous THF (250 mL) and charge this solution to the dropping funnel. Add the Boc₂O solution dropwise to the stirred reaction mixture over approximately 60-90 minutes. A slight exotherm may be observed; maintain the internal temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Expected Rf values: Starting Material ≈ 0.2; Product ≈ 0.6.

    • The reaction is complete upon full consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF. This will result in a thick slurry or solid residue.

  • Work-up and Extraction:

    • Redissolve the residue in ethyl acetate (2.0 L).

    • Transfer the solution to a 5 L separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 500 mL) to remove DMAP, followed by saturated NaHCO₃ solution (1 x 500 mL), and finally with brine (1 x 500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 20 minutes, and then filter to remove the drying agent.

  • Purification by Crystallization:

    • Concentrate the filtrate on the rotary evaporator to a volume of approximately 400-500 mL. The product should begin to crystallize.

    • Slowly add hexanes (~1.0 L) to the stirred slurry to precipitate more product.

    • Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold hexanes (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight.

Expected Results
ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield 135 - 143 g (90 - 95%)
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ 8.65 (dd, J=4.5, 1.5 Hz, 1H), 8.32 (dd, J=8.0, 1.5 Hz, 1H), 7.20 (dd, J=8.0, 4.5 Hz, 1H), 1.75 (s, 9H).
Mass Spec (ESI+) m/z 298.0, 300.0 [M+H]⁺ (characteristic bromine isotope pattern)

Process Workflow Visualization

Process_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Charge Reactor: - 3-bromo-1H-pyrazolo[3,4-b]pyridine - DMAP - Anhydrous THF B Add Boc₂O Solution (in THF) Dropwise < 30 °C A->B C Stir at RT for 12-16h B->C D Monitor by TLC/LC-MS C->D E Concentrate under Reduced Pressure D->E F Redissolve in EtOAc E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry over Na₂SO₄ & Filter G->H I Concentrate & Crystallize (EtOAc/Hexanes) H->I J Filter and Wash Cake with Cold Hexanes I->J K Dry Under Vacuum J->K L Final Product Analysis (NMR, MS, HPLC) K->L

Caption: Overall workflow for the scale-up synthesis.

Safety and Hazard Management

The scale-up of chemical processes requires strict adherence to safety protocols. A thorough risk assessment should be performed before commencing work.

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and a lachrymator. It is fatal if inhaled as dust or vapor and can cause skin irritation and allergic reactions.[6] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Store in a cool, well-ventilated place away from moisture.[7]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is highly toxic if swallowed, inhaled, or in contact with skin. It is also corrosive and can cause severe skin and eye damage. Handle with extreme care using full PPE.

  • Solvents (THF, EtOAc, Hexanes): All solvents used are highly flammable. Ensure all equipment is properly grounded to prevent static discharge.[8] Keep away from all sources of ignition. Work in a well-ventilated area.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves must be worn at all times.[7][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Poor quality or insufficient Boc₂O.3. Inactive DMAP catalyst (e.g., due to moisture).1. Extend reaction time and continue monitoring.2. Add an additional portion (0.1 eq) of Boc₂O.3. Use freshly opened or purified DMAP.
Low Yield 1. Inefficient extraction of the product.2. Product loss during aqueous washes.3. Incomplete crystallization.1. Perform an additional extraction of the aqueous layers with EtOAc.2. Ensure aqueous layers are not basic during HCl wash, which could hydrolyze the product.3. Increase the volume of anti-solvent (hexanes) and/or extend cooling time.
Product Oiling Out 1. Presence of impurities.2. Residual solvent (THF).3. Crystallization performed too quickly.1. Ensure work-up is thorough. If needed, purify by passing a plug of silica gel before crystallization.2. Ensure complete removal of THF after the reaction.3. Add hexanes more slowly while stirring vigorously.

References

  • Vertex AI Search.
  • TCI Chemicals.
  • ECHEMI.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Guidechem. What is the synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine?. Accessed January 6, 2026.
  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Accessed January 6, 2026.
  • National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Accessed January 6, 2026.
  • National Institutes of Health.
  • ResearchGate.
  • PubMed. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Accessed January 6, 2026.

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Application Note & Protocol: Regioselective N-Boc Protection of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the tert-butyloxycarbonyl (Boc) protection of the N-H moiety in 3-bromo-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[1][2][3]. Protecting the pyrazole nitrogen is a critical step in multi-step syntheses, enabling subsequent functionalization at other positions of the heterocyclic system. This guide details the reaction mechanism, offers a step-by-step experimental procedure, and provides key insights into process optimization and characterization, ensuring a reliable and reproducible outcome for researchers in organic synthesis and drug development.

Scientific Foundation & Mechanistic Rationale

The protection of amine and related N-H functionalities is a cornerstone of modern organic synthesis. The Boc group is an acid-labile protecting group valued for its stability under a wide range of non-acidic conditions and its straightforward introduction and removal[4]. The reaction described herein utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source, with 4-(dimethylamino)pyridine (DMAP) acting as a nucleophilic catalyst.

The Catalytic Role of DMAP

The direct reaction of the pyrazole N-H with Boc₂O is often slow. DMAP significantly accelerates the rate of acylation through the formation of a highly reactive intermediate[5][6].

The mechanism proceeds as follows:

  • Activation of Boc₂O: DMAP, a potent nucleophilic catalyst, attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This results in the displacement of a tert-butyl carbonate anion and the formation of the highly electrophilic 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium intermediate.

  • Nucleophilic Attack: The N1 nitrogen of the 3-bromo-1H-pyrazolo[3,4-b]pyridine, acting as the nucleophile, attacks the activated carbonyl of the pyridinium intermediate. The N1 position is favored due to its greater stability in the resulting tautomeric form[7].

  • Proton Transfer & Catalyst Regeneration: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), abstracts the proton from the newly acylated nitrogen. This step neutralizes the product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle[6]. The accompanying tert-butyl carbonate decomposes into carbon dioxide and tert-butanol[5].

This catalytic cycle ensures the efficient and high-yielding conversion of the starting material to the desired N-Boc protected product under mild conditions.

Experimental Protocol: Synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

This protocol is designed for a 5 mmol scale reaction and can be adjusted proportionally.

Materials & Equipment
  • Reagents:

    • 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.32 g, 6.06 mmol)

    • Triethylamine (TEA) (1.05 mL, 7.58 mmol)

    • 4-(Dimethylamino)pyridine (DMAP) (62 mg, 0.51 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

    • Silica Gel (for column chromatography, 230-400 mesh)

    • Ethyl Acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon gas inlet

    • Ice bath

    • Rotary evaporator

    • Glassware for liquid-liquid extraction and column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (25 mL) to the flask and stir until the starting material is fully dissolved. Add triethylamine (1.05 mL, 7.58 mmol) followed by 4-(dimethylamino)pyridine (62 mg, 0.51 mmol).

  • Cooling: Place the flask in an ice bath and stir the mixture for 10 minutes to cool it to 0 °C.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.32 g, 6.06 mmol) in anhydrous dichloromethane (25 mL) and add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

    • Expert Insight: Slow addition is crucial to control the initial exotherm and prevent side reactions. The reaction of DMAP with Boc₂O can be rapid and lead to gas formation[5][6].

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The product will have a higher Rf value than the starting material. Stain with potassium permanganate or visualize under UV light.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions to yield this compound as a white to off-white solid.

Data Summary & Visualization

Quantitative Data
ReagentM.W. ( g/mol )Amount (mmol)Molar Eq.Volume/Mass Used
3-bromo-1H-pyrazolo[3,4-b]pyridine198.035.051.01.0 g
Di-tert-butyl dicarbonate (Boc₂O)218.256.061.21.32 g
Triethylamine (TEA)101.197.581.51.05 mL
4-(Dimethylamino)pyridine (DMAP)122.170.510.162 mg
Expected Yield 298.14--~85-95%
Experimental Workflow

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Flask, Stirrer, N2) Reagents 2. Add Substrate, Solvent, TEA, DMAP Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Boc2O_add 4. Add Boc₂O Solution Cooling->Boc2O_add Stir 5. Stir at RT (12-16h) Boc2O_add->Stir Boc2O_add->Stir Monitor 6. Monitor by TLC Stir->Monitor Workup 7. Aqueous Work-up & Extraction Monitor->Workup Monitor->Workup Purify 8. Column Chromatography Workup->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize Purify->Characterize

Caption: Workflow for Boc-protection of 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Product Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show the disappearance of the broad N-H proton signal from the starting material. Key signals include a large singlet for the nine protons of the tert-butyl group at approximately δ 1.6-1.7 ppm, and characteristic aromatic proton signals for the pyrazolopyridine core.

  • ¹³C NMR (101 MHz, CDCl₃): Diagnostic peaks include the carbonyl carbon of the Boc group around δ 148-150 ppm, the quaternary carbon of the tert-butyl group near δ 85-87 ppm, and the methyl carbons of the tert-butyl group around δ 28 ppm.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₂BrN₃O₂. The expected mass for the [M+H]⁺ ion is approximately m/z 298.02 and 300.02, reflecting the isotopic pattern of bromine.

Troubleshooting & Field Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time; Inactive Boc₂O (hydrolyzed); Insufficient DMAP.Extend reaction time and re-monitor by TLC. Use fresh Boc₂O. Ensure the correct catalytic amount of DMAP (5-10 mol%) is used.
Low Yield Moisture in the reaction; Loss of product during work-up or purification.Use anhydrous solvents and perform the reaction under an inert atmosphere. Be careful during extractions not to lose product in the aqueous layer. Optimize chromatography eluent.
Presence of Side Products Reaction temperature too high; Excess DMAP.Maintain controlled addition at 0 °C. While DMAP is a catalyst, using a large excess can promote side reactions[8]. Adhere to the recommended 5-10 mol%.
Difficult Purification Rf values of product and starting material are too close.Adjust the polarity of the eluent system for column chromatography. A shallow gradient (e.g., 0-15% EtOAc in Hexanes) can improve separation.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • ScienceDirect. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available at: [Link]

  • MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • Semantic Scholar. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • PubMed. Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. Available at: [Link]

  • MDPI. Structure Elucidation of a Pyrazolo[4][9]pyran Derivative by NMR Spectroscopy. Available at: [Link]

  • ResearchGate. One-Step Synthesis of Diarylpyrazolo[3,4-b]pyridines from Isoflavones. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

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Application Notes & Protocols: The Pyrazolo[3,4-b]Pyridine Scaffold as a Versatile Platform for Novel Anti-Leukemic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Unmet Need in Leukemia Therapeutics and the Rise of Privileged Scaffolds

Leukemia, a group of hematological malignancies characterized by the aberrant proliferation of blood cells, remains a significant therapeutic challenge. While advancements in chemotherapy and targeted treatments have improved outcomes, issues of drug resistance, relapse, and treatment-related toxicity persist, driving an urgent and continuous search for novel therapeutic agents.[1][2] In this context, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazolo[3,4-b]pyridine ring system has emerged as one such scaffold, demonstrating a remarkable versatility that has been exploited to develop inhibitors for a range of therapeutically relevant targets in oncology.[1][3]

This guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridine core in the context of anti-leukemic drug discovery. We will dissect the key molecular mechanisms, provide field-proven synthetic and biological evaluation protocols, and offer insights into the interpretation of structure-activity relationship (SAR) data.

Section 1: Rationale and Key Molecular Targets

The efficacy of pyrazolo[3,4-b]pyridine derivatives against leukemia stems from their ability to inhibit enzymes and protein kinases that are critical for the survival and proliferation of cancer cells.[1][4] This scaffold acts as a bioisostere for purines, enabling it to fit into the ATP-binding pockets of numerous kinases or interact with other key enzymes.[5]

Key molecular targets identified for this scaffold in leukemia include:

  • Topoisomerase IIα (TOPIIα): This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to catastrophic DNA damage and triggers apoptosis. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent TOPIIα inhibitors.[1][6][7][8]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are frequently dysregulated in cancer. Pyrazolo[3,4-b]pyridines have been developed as potent CDK inhibitors, capable of inducing cell cycle arrest.[9][10]

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin Receptor Kinases (TRKs) can drive leukemogenesis. The pyrazolo[3,4-b]pyridine core has been successfully used to design potent inhibitors of these kinase families.[4][11][12]

The downstream consequences of targeting these molecules are profound, typically culminating in cell cycle arrest and programmed cell death (apoptosis).

Topoisomerase_Inhibition_Pathway PBP Pyrazolo[3,4-b]pyridine Derivative (e.g., Compound 8c) TOPIIa Topoisomerase IIα PBP->TOPIIa Inhibition DNA_Replication DNA Replication & Transcription TOPIIa->DNA_Replication DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage Disruption leads to CellCycleArrest S-Phase Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Bax_up ↑ Pro-apoptotic Bax Apoptosis_Signal->Bax_up XIAP_down ↓ Anti-apoptotic XIAP Apoptosis_Signal->XIAP_down Caspases Caspase Activation Apoptosis_Signal->Caspases PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Caption: Mechanism of action for a TOPIIα-inhibiting pyrazolo[3,4-b]pyridine.

Section 2: Synthesis of the Pyrazolo[3,4-b]pyridine Core

A common and efficient method for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold is through a one-pot, three-component reaction involving an aldehyde, a ketone, and a 3-amino-1H-pyrazole.[13] This approach allows for rapid generation of diverse compound libraries.

Synthesis_Workflow Start Reactants Reactants 1. Aldehyde (R1-CHO) 2. Ketone (R2-CO-CH2-R3) 3. 3-Aminopyrazole Start->Reactants Process One-Pot Reaction Reactants->Process Conditions Solvent: Ethanol/DMF Catalyst: Piperidine/Acetic Acid Heat (Reflux) Process->Conditions Purification Purification Process->Purification Steps 1. Cool reaction mixture 2. Precipitate/Filter 3. Recrystallization or Column Chromatography Purification->Steps Product Target Pyrazolo[3,4-b]pyridine Purification->Product

Caption: General workflow for three-component synthesis of pyrazolopyridines.

Protocol 2.1: General Procedure for Three-Component Synthesis
  • Expertise & Experience: This protocol is a generalized representation. The choice of catalyst (e.g., piperidine, p-toluenesulfonic acid) and solvent (e.g., ethanol, DMF, acetic acid) can significantly impact reaction time and yield, and should be optimized for specific substrates.[3][14]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq), the ketone (1.0 eq), and the substituted 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., absolute ethanol).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) or a few drops of acetic acid.

    • Causality: The catalyst facilitates both the initial Knoevenagel condensation between the aldehyde and ketone and the subsequent Michael addition and cyclization steps.[13]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 6-12 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][15]

Section 3: Protocols for In Vitro Biological Evaluation

A tiered screening approach is essential for efficiently identifying promising anti-leukemic candidates. The process begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target Validation cluster_3 Tier 4: In Vivo Studies PrimaryScreen Cytotoxicity Assay (MTT/CTG) Panel of Leukemia Cell Lines (e.g., K562, MV4-11, CEM, RS4;11) ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) PrimaryScreen->ApoptosisAssay Active Compounds (Low GI50) CellCycleAssay Cell Cycle Analysis (Propidium Iodide Staining) PrimaryScreen->CellCycleAssay Active Compounds (Low GI50) EnzymeAssay Target-Specific Assay (e.g., TOPIIα Relaxation Assay) ApoptosisAssay->EnzymeAssay WesternBlot Western Blotting (PARP, Caspase, Bax, etc.) ApoptosisAssay->WesternBlot CellCycleAssay->EnzymeAssay CellCycleAssay->WesternBlot InVivo Leukemia Xenograft Model (e.g., MV4-11 in NSG mice) EnzymeAssay->InVivo Confirmed Mechanism WesternBlot->InVivo Confirmed Mechanism

Caption: A tiered workflow for evaluating anti-leukemic compounds.

Protocol 3.1: Cell Viability Assessment (MTT Assay)
  • Trustworthiness: This protocol's validity relies on including a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a known cytotoxic agent like Etoposide or Cytarabine) to ensure the assay is performing correctly.[16]

  • Cell Seeding: Seed leukemia cells (e.g., K562, MV4-11) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine test compounds in culture medium. Add 100 µL of the diluted compounds to the wells, resulting in final concentrations typically ranging from 0.01 µM to 100 µM.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting viability against the log of the compound concentration.[16]

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed 1x10⁶ leukemia cells in a 6-well plate and treat with the test compound at its 1x and 2x GI₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest cells by centrifugation, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Expertise & Experience: Fixation in ethanol is critical as it permeabilizes the cells, allowing the DNA-binding dye to enter, while preserving the cellular structure.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer. PI fluoresces when bound to DNA, and the intensity is proportional to the DNA content.

  • Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase (e.g., S-phase or G2/M) indicates cell cycle arrest.[6][17]

Protocol 3.3: TOPIIα Inhibition (DNA Relaxation Assay)
  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human TOPIIα enzyme, and assay buffer.

  • Inhibitor Addition: Add the pyrazolo[3,4-b]pyridine compound at various concentrations. Include a positive control (Etoposide) and a no-enzyme control.

  • Reaction Initiation: Add ATP to initiate the relaxation reaction and incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with ethidium bromide and visualize under UV light.

    • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. A potent inhibitor will prevent the enzyme from relaxing the supercoiled plasmid, resulting in a band that migrates similarly to the no-enzyme control. The degree of inhibition is dose-dependent.[1][6]

Section 4: In Vivo Evaluation in Leukemia Models

Promising candidates must be evaluated in vivo to assess their efficacy and safety. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the standard.[18][19] For example, implanting human MV4-11 (AML) cells into immunocompromised mice (e.g., NOD/SCID or NSG) provides a robust model for testing agents targeting FLT3-ITD positive leukemia.[19][20][21]

Protocol 4.1: General Guideline for a Xenograft Study
  • Disclaimer: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.

  • Model Establishment: Subcutaneously or intravenously inject a suspension of leukemia cells (e.g., 5-10 million MV4-11 cells) into immunocompromised mice.[19]

  • Tumor Growth: Allow tumors to establish (for subcutaneous models) or leukemia to engraft (for systemic models).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³) or engraftment is confirmed, randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[19][21]

  • Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

Section 5: Data Summary and Structure-Activity Relationship (SAR)

Systematic structural modification of a lead compound is key to optimizing its potency and drug-like properties. The data below, synthesized from published reports, illustrates the anti-leukemic potency of select pyrazolo[3,4-b]pyridine derivatives.[1][8][17]

Compound ID Leukemia Cell Line Leukemia Type GI₅₀ (µM) Mechanism/Target Reference
Compound 8c K562Chronic Myeloid Leukemia0.72TOPIIα Inhibition[8]
Compound 8c MV4-11Acute Monocytic Leukemia1.00 - 2.50TOPIIα Inhibition[1][8]
Compound 8a NCI-60 Leukemia PanelMixed2.16 (average)Broad Antiproliferative[17]
Compound 14a RS4;11Acute Lymphoblastic LeukemiaModerate-ExcellentG2/M Cell Cycle Arrest[17]
  • SAR Insights: Studies on indole-conjugated pyrazolo[3,4-b]pyridines revealed that the nature and position of substituents on the indole and phenyl rings are critical for anti-leukemic activity. For instance, compound 8c, which features specific substitutions, demonstrated potent, broad-spectrum antiproliferative activity by effectively inhibiting TOPIIα, inducing DNA damage, and promoting apoptosis.[1][6][22] This highlights the importance of fine-tuning peripheral substitutions on the core scaffold to achieve target specificity and potency.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a highly validated and promising starting point for the development of novel anti-leukemic agents. Its synthetic tractability and ability to target multiple key oncogenic pathways, including DNA replication machinery and cell cycle regulators, underscore its therapeutic potential. Future efforts should focus on optimizing the pharmacokinetic properties of potent leads, exploring novel conjugation strategies to enhance tumor-specific delivery, and investigating their efficacy in combination with existing leukemia therapies to overcome resistance.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • Animal Models of Leukemia: Any closer to the real thing?. PubMed Central.
  • In Vitro Drug Screening with the StemSpan™ Leukemic Cell Culture Kit. STEMCELL Technologies.
  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv
  • A Critical Review of Animal Models Used in Acute Myeloid Leukemia P
  • Animal models of acute lymphoblastic leukemia: Recapitulating the human disease to evaluate drug efficacy and discover therapeutic targets. PubMed.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agent. Department of Experimental Biology, Palacký University Olomouc.
  • In vitro screening model for the detection of agents active against myelogenous leukemia. PubMed.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Animal Models of Acute Lymphoblastic Leukemia (ALL).
  • In Vitro Cytotoxicity of Bioactive Compounds Against Leukemia Cells: A Technical Guide. BenchChem.
  • In Vitro Drug Testing. Diag2Tec, Preclinical CRO.
  • Leukemia's Next Top Model? Syngeneic Models to Advance Adoptive Cellular Therapy. Frontiers.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. PubMed.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Europe PMC.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Pyrazolo[3,4-d]pyrimidine Effect in Hem
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Bromopyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines. The unique electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them and achieve optimal reaction yields.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments.

Question: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors I should investigate?

Answer: Low to no product formation in the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines can often be attributed to a few critical factors. A systematic evaluation of your reaction components and conditions is the most effective approach.

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. For electron-rich and potentially coordinating heteroaryl halides like 3-bromopyrazolo[1,5-a]pyrimidines, standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and sterically bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] Consider using advanced catalyst systems. For instance, a combination of a pre-catalyst like XPhosPdG2 with an additional phosphine ligand such as XPhos has been shown to be effective for this class of compounds, as it can help to avoid catalyst deactivation.[4][5][6][7]

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][9][10] The strength and nature of the base can significantly impact the reaction outcome. For sensitive heterocyclic substrates, a moderately strong inorganic base is often a good starting point. If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[11][12]

  • Solvent and Temperature: The solvent's polarity and its ability to dissolve all reaction components are critical.[13][14][15] A mixture of an organic solvent and water is commonly used, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[16] Common solvent systems include dioxane/water or toluene/water.[12] The reaction temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or the catalyst. A typical starting point is 80-100 °C.[12][17]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.[17][18] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent before adding the catalyst.[19]

Question: I'm observing a significant amount of a debrominated side product. How can I minimize this?

Answer: Debromination, the replacement of the bromine atom with a hydrogen, is a common and often frustrating side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient or N-heterocyclic aryl halides.[19][20][21][22] This occurs via a competing reaction pathway involving a palladium-hydride species.[19]

Here are several strategies to suppress debromination:

  • Optimize the Catalyst and Ligand: The choice of ligand can have a profound impact on the relative rates of the desired cross-coupling versus the undesired debromination.[22] Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the dehalogenation pathway.[19] A study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one specifically highlighted the use of a tandem catalyst system of XPhosPdG2 and XPhos to effectively avoid the debromination reaction.[4][5][6][7]

  • Careful Selection of the Base and Solvent: The source of the hydride for the debromination can be the solvent (e.g., alcohols) or the base.[20][22] While often used, some alcoholic solvents can be a source of hydrides. If you suspect this is an issue, consider switching to an aprotic solvent system. Also, avoid overly strong bases that might promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred.[19]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes increase the extent of debromination.[22] Monitor your reaction closely by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor the side reaction.

Question: My boronic acid/ester appears to be decomposing during the reaction. What can I do to prevent this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another common side reaction that consumes your coupling partner.[17][20] This is particularly an issue with electron-deficient or heteroaryl boronic acids.[20]

To mitigate protodeboronation:

  • Use a More Stable Boron Reagent: Boronic acids are generally less stable than their corresponding esters. Consider using a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, which are more robust and release the boronic acid slowly under the reaction conditions.[17][20] For pyrazolo[1,5-a]pyridine systems, the pinacol ester of the corresponding boronic acid is a commercially available and effective reagent.[23]

  • Anhydrous Conditions (in some cases): While water is often beneficial, in cases of severe protodeboronation, switching to anhydrous conditions with a base like KF might be advantageous.[10][24]

  • Control the Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid derivative can help to compensate for some decomposition and drive the reaction to completion.[16]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines.

Question: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

Answer: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[16] The generally accepted catalytic cycle involves three key steps:[16][25][26]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyrazolo[1,5-a]pyrimidine, forming a Pd(II) intermediate.[25]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[8][11][25]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[25]

Question: How do I choose the right palladium catalyst and ligand for my 3-bromopyrazolo[1,5-a]pyrimidine substrate?

Answer: The selection of the catalyst and ligand is critical for success. For N-heterocyclic substrates like 3-bromopyrazolo[1,5-a]pyrimidines, which can be challenging due to potential coordination to the palladium center and a higher propensity for side reactions, modern catalyst systems are often necessary.[2][27]

Catalyst/Pre-catalystLigandTypical Use Case & Rationale
Pd₂(dba)₃XPhos, SPhosA common Pd(0) source used with bulky, electron-rich phosphine ligands for challenging couplings.[19]
Pd(OAc)₂Buchwald Ligands (e.g., XPhos, SPhos)A stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[28]
XPhosPdG2/G3(Internal)A pre-formed catalyst that is air- and moisture-stable, offering high activity for a broad range of substrates, including heteroaryl halides.[4][21]
Pd(PPh₃)₄PPh₃ (Internal)A classic catalyst, but may be less effective for this specific substrate class compared to more modern systems.[29]

Question: Which base should I start with for my reaction optimization?

Answer: The choice of base is highly dependent on the specific substrates and reaction conditions. A good starting point for the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines is a moderately strong inorganic base.

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateDioxane/H₂O, DMF/H₂OA widely used and effective base for many Suzuki couplings.[11][30]
K₃PO₄StrongToluene, DioxaneA non-nucleophilic base, often beneficial for substrates with base-sensitive functional groups.[12]
Cs₂CO₃StrongTHF, DioxaneA stronger base that can be effective for less reactive substrates.[11]
KFWeakAnhydrous DioxaneUsed in anhydrous conditions, particularly for coupling with 2-pyridyl nucleophiles to prevent protodeboronation.[24]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ Base PdII_Both Ar-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Aryl Bromide, Boronic Ester, Catalyst, Base) Start->Check_Reagents Check_Conditions Confirm Inert Atmosphere & Anhydrous/Degassed Solvents Check_Reagents->Check_Conditions Optimize_Catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) or Pre-catalyst (e.g., XPhosPdG2) Check_Conditions->Optimize_Catalyst Optimize_Base Try Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Screen Solvents (Dioxane/H₂O, Toluene/H₂O) & Adjust Temperature (80-110 °C) Optimize_Base->Optimize_Solvent_Temp Side_Reaction Significant Side Product? Optimize_Solvent_Temp->Side_Reaction Debromination Debromination Observed Side_Reaction->Debromination Yes Protodeboronation Boronic Ester Decomposition Side_Reaction->Protodeboronation Yes Success Improved Yield Side_Reaction->Success No Address_Debromination Use Bulky Ligand Optimize Base/Solvent Lower Temperature Debromination->Address_Debromination Address_Protodeboronation Use Pinacol or MIDA Ester Consider Anhydrous Conditions (KF) Protodeboronation->Address_Protodeboronation Address_Debromination->Success Address_Protodeboronation->Success

Sources

Technical Support Center: Purification of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1234616-46-6). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide field-proven methodologies to help you achieve high purity for this critical building block in drug discovery.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target compound in a direct question-and-answer format.

Q1: My TLC analysis of the crude reaction mixture shows multiple spots close to my product. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate is indicative of byproduct formation or unreacted starting materials. For the synthesis of this compound, common impurities include:

  • Unreacted Starting Material: Incomplete bromination can leave residual 1H-pyrazolo[3,4-b]pyridine starting material.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, which can be challenging to separate.[1]

  • Positional Isomers: Depending on the synthetic route and the nature of the precursors, bromination could potentially occur at other positions on the pyrazolopyridine ring system.

  • Hydrolysis/Deprotection Product: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[2][3] Exposure to strong acids, or even prolonged contact with standard silica gel, can lead to its cleavage, resulting in the formation of 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Table 1: Common Impurities and Their Chromatographic Behavior

ImpurityProbable CauseExpected TLC Rf (vs. Product)Identification Notes
1H-Pyrazolo[3,4-b]pyridineIncomplete BrominationLowerMore polar due to the free N-H group.
Di-brominated SpeciesOver-brominationHigherLess polar than the mono-brominated product.
3-bromo-1H-pyrazolo[3,4-b]pyridineBoc DeprotectionSignificantly LowerMuch more polar; may streak on TLC if not basified.
Unreacted (Boc)₂OExcess ReagentHigherNon-UV active but can be visualized with a permanganate stain.

Q2: My compound is decomposing or showing significant streaking during silica gel column chromatography. What's happening and how can I prevent it?

A2: This is a classic issue encountered with nitrogen-containing heterocycles, particularly those with acid-sensitive protecting groups like Boc.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the removal of the Boc protecting group, leading to the more polar, unprotected amine which interacts strongly with the silica, causing streaking.[4] The pyridine nitrogen can also interact strongly with acidic silanol groups.

  • Preventative Protocols:

    • Neutralize the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base like pyridine. This deactivates the acidic sites.

    • Use a Treated Stationary Phase: Consider using commercially available deactivated silica gel or an alternative like alumina (neutral or basic).

    • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system to expedite elution, provided it doesn't compromise separation.[5]

    • Dry Loading: To ensure a sharp band at the start, use a dry loading technique. Dissolve your crude product, adsorb it onto a small amount of Celite® or silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.[4]

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when impurities inhibit the formation of a crystal lattice.[1][4]

  • Underlying Issues & Solutions:

    • Solvent Choice is Suboptimal: The compound may be too soluble in your chosen solvent.

      • Solution: Employ a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify, then allow it to cool slowly.[4]

    • Cooling Rate is Too Fast: Rapid cooling promotes precipitation over crystallization.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then move it to a refrigerator (2-8°C) and finally to a freezer to maximize yield.

    • High Impurity Load: The presence of impurities disrupts the crystal lattice formation.

      • Solution: The crude material may require a preliminary purification step, such as a quick filtration through a silica plug or even column chromatography, before attempting recrystallization.

    • Supersaturation: The solution may be stable in a supersaturated state.

      • Solution: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a single "seed crystal" of the pure compound.[4]

Workflow for Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product TLC Perform TLC Analysis (e.g., 30% EtOAc/Hexanes) Decision Assess TLC Results TLC->Decision Col_Chrom Path A: Column Chromatography (Deactivated Silica) Decision->Col_Chrom Multiple close spots or streaking Recrys Path B: Direct Recrystallization Decision->Recrys One major spot, minor baseline impurities Plug_Filt Path C: Silica Plug Filtration Decision->Plug_Filt One major spot, polar baseline impurities Final_QC Final Purity Check (NMR, LC-MS) Col_Chrom->Final_QC Recrys->Final_QC Plug_Filt->Recrys Further polish needed

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography?

A1: A gradient of ethyl acetate (EtOAc) in hexanes is a standard and effective choice. Based on the structure, a good starting point for elution would be in the range of 10-40% ethyl acetate in hexanes. Always determine the optimal conditions using TLC first. Aim for an Rf value of 0.25-0.35 for the best separation.

Table 2: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Pre-treatment Slurry with 1% Et₃N in eluentNeutralizes acidic sites, preventing Boc deprotection.[4]
Mobile Phase 10-40% Ethyl Acetate in HexanesProvides good separation for moderately polar compounds.
Loading Dry loading adsorbed onto Celite®Ensures sharp bands and improves resolution.[4]
Visualization UV light (254 nm)The aromatic pyrazolopyridine core is UV active.[6]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of techniques is essential for unambiguous confirmation:

  • ¹H NMR: To confirm the chemical structure and check for the presence of impurities. The tert-butyl group should show a characteristic singlet at ~1.6 ppm, and the aromatic protons will have specific shifts and coupling constants.

  • LC-MS: To confirm the molecular weight (298.14 g/mol for C₁₁H₁₂BrN₃O₂) and assess purity by peak area.[7]

  • TLC: Run in at least two different solvent systems to ensure no co-eluting impurities are hidden.

Q3: What are the proper storage conditions for the purified compound?

A3: While generally stable, proper storage is key to maintaining long-term purity. Store the compound in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, keeping it at 2-8°C is recommended.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography
  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Create a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) containing 1% triethylamine.

  • Column Packing: Carefully pour the slurry into the column and use gentle pressure or tapping to pack it uniformly, avoiding air bubbles. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of Celite® or silica gel and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the sand layer on top of the column. Add another thin layer of sand.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetone/water) to find one where the compound is soluble when hot but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, use the induction techniques described in the troubleshooting section.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
  • Krasavin, M., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][5][9]triazines. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 301–308. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113653. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Retrieved from [Link]

  • Tlustoš, P., et al. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 26(1), 149. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem.
  • Pharmaffiliates. (n.d.). tert-Butyl (R)-3-(3-bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2014). CN103992318A - Pyrazolopyridine compound and preparation method thereof.
  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 1-13. Retrieved from [Link]

  • Kumar, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Chemical Health Risks, 10(2), 123-128. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wang, C., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1633–1650. Retrieved from [Link]

Sources

identifying common side products in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, offering insights grounded in established scientific principles and field-proven experience.

This resource is structured to address specific issues you may encounter, with a focus on identifying, understanding, and mitigating the formation of common side products.

Table of Contents

  • FAQ 1: Regioisomer Formation in Condensation Reactions

    • Why am I getting a mixture of regioisomers?

    • How can I control the regioselectivity?

    • What is the best way to separate regioisomers?

  • FAQ 2: The Unwanted Isomer: Pyrazolo[1,5-a]pyrimidine Formation

    • I'm seeing an unexpected isomer in my reaction. Could it be a pyrazolo[1,5-a]pyrimidine?

    • What reaction conditions favor the formation of this side product?

    • How can I suppress the formation of pyrazolo[1,5-a]pyrimidines?

  • FAQ 3: Challenges in Multi-Component Reactions (MCRs)

    • My MCR is giving a low yield of the desired pyrazolo[3,4-b]pyridine. What are the likely causes?

    • Are there common side products specific to MCRs for this scaffold?

  • FAQ 4: Tautomerism and Dimerization

    • How does tautomerism of the pyrazolo[3,4-b]pyridine core affect my analysis?

    • Could dimerization of my aminopyrazole starting material be an issue?

  • Troubleshooting Guide: A Summary Table

  • Experimental Protocols

    • General Protocol for Regiocontrolled Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-b]pyridine

    • Protocol for the Separation of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine Isomers

  • References

FAQ 1: Regioisomer Formation in Condensation Reactions

Question: I'm synthesizing a pyrazolo[3,4-b]pyridine by reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, and I'm getting a mixture of products. Why is this happening and how can I fix it?

Answer:

The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical 1,3-dicarbonyl compounds.[1][2] The root of this issue lies in the two reactive carbonyl groups of the dicarbonyl compound, which can both be attacked by the nucleophilic centers of the 5-aminopyrazole.

The Causality Behind Regioisomer Formation:

The reaction proceeds via a condensation mechanism where the pyridine ring is formed. With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different intermediates, which then cyclize to form two distinct regioisomers of the pyrazolo[3,4-b]pyridine product. The ratio of these isomers is primarily determined by the relative electrophilicity of the two carbonyl groups.[2] For instance, in a compound like 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic and will be preferentially attacked.[2]

Controlling Regioselectivity:

While complete control can be challenging, you can influence the regioselectivity of your reaction through several strategies:

  • Choice of Starting Materials: The most effective method of control is to use a symmetrical 1,3-dicarbonyl compound if your synthetic design allows. If you must use an unsymmetrical dicarbonyl, select one with a significant difference in the electronic environment of the two carbonyls to favor one isomer.

  • Reaction Conditions: The choice of solvent and catalyst can also play a role in directing the regioselectivity, although this is often substrate-dependent. It is highly recommended to consult the literature for analogous reactions to your specific substrates.[1]

  • In Situ Formation of Intermediates: A three-component reaction, where an aldehyde, a ketone (with an alpha-hydrogen), and the aminopyrazole are reacted together, can sometimes offer better regioselectivity. In this approach, the 1,3-dicarbonyl equivalent is formed in situ, and the subsequent cyclization can be more specific.[2][3]

Separation of Regioisomers:

If a mixture of regioisomers is unavoidable, the following purification techniques are commonly employed:

  • Flash Column Chromatography: This is the most prevalent method for separating regioisomers. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for achieving good separation.[1]

  • Recrystallization: If the regioisomers exhibit different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method.[1]

`dot graphdot { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

FAQ 2: The Unwanted Isomer: Pyrazolo[1,5-a]pyrimidine Formation

Question: My spectral data (NMR, MS) is consistent with the expected mass, but the NMR spectrum doesn't quite match the desired pyrazolo[3,4-b]pyridine. I'm using a 3-aminopyrazole with a free N-H. What could be the issue?

Answer:

A very common and often overlooked side product in the synthesis of pyrazolo[3,4-b]pyridines is the formation of the isomeric pyrazolo[1,5-a]pyrimidine ring system.[4] This is particularly prevalent when using a 3-aminopyrazole that is unsubstituted at the N1 position.

The Mechanistic Divergence:

3-Aminopyrazoles with a free N-H exist in tautomeric forms and can react as a bidentate nucleophile. The formation of the desired pyrazolo[3,4-b]pyridine occurs through the cyclization involving the exocyclic amino group and the C4 position of the pyrazole ring. However, a competing reaction pathway involves the endocyclic nitrogen (N1) and the exocyclic amino group, which leads to the formation of the thermodynamically stable pyrazolo[1,5-a]pyrimidine isomer.[4][5]

Conditions Favoring Pyrazolo[1,5-a]pyrimidine Formation:

The ratio of the two isomers is highly dependent on the reaction conditions:

  • Acidic vs. Basic Conditions: The reaction of 3-aminopyrazoles with β-dicarbonyl compounds can be directed towards one isomer over the other by careful pH control, though this is highly substrate-dependent.

  • Nature of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound can influence the cyclization pathway. For example, the reaction of 3-aminopyrazole with acetylacetone can yield a mixture of both isomers.[2][5][6]

How to Suppress the Formation of the Unwanted Isomer:

  • N1-Substitution of the Aminopyrazole: The most effective strategy to prevent the formation of pyrazolo[1,5-a]pyrimidines is to use an N1-substituted 3-aminopyrazole. The presence of a substituent on the pyrazole nitrogen blocks the competing cyclization pathway.

  • Careful Selection of Reaction Conditions: If using an N-unsubstituted aminopyrazole is unavoidable, a thorough investigation of the reaction conditions (solvent, temperature, and catalyst) is necessary to optimize the yield of the desired pyrazolo[3,4-b]pyridine.

`dot graphdot { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Competing cyclization pathways leading to isomeric products.

FAQ 3: Challenges in Multi-Component Reactions (MCRs)

Question: I am attempting a one-pot, multi-component synthesis of a highly substituted pyrazolo[3,4-b]pyridine, but my yields are consistently low. What are the common pitfalls?

Answer:

Multi-component reactions (MCRs) are a powerful tool for the efficient synthesis of complex molecules like pyrazolo[3,4-b]pyridines.[1][7][8][9] However, their one-pot nature can also be a source of frustration when yields are low. Several factors can contribute to poor performance in these reactions.

Common Causes for Low Yields in MCRs:

  • Purity of Starting Materials: MCRs are often highly sensitive to impurities in the starting materials. Even small amounts of contaminants can interfere with the catalytic cycle or lead to the formation of side products. It is crucial to use highly pure reactants.

  • Reaction Conditions: The optimal conditions for each step of the MCR may not be identical. Therefore, the chosen overall reaction conditions (solvent, temperature, catalyst) are a compromise and may not be ideal for every transformation in the sequence. Careful optimization is key.

  • Formation of Intermediates: The initial steps of the MCR often involve the formation of reactive intermediates, such as α,β-unsaturated ketones. These intermediates can be prone to polymerization or other side reactions if not efficiently trapped by the other components in the reaction mixture.

  • Catalyst Deactivation: The catalyst used in the MCR can be deactivated by impurities or byproducts formed during the reaction, leading to a stalled reaction and low conversion.

Potential Side Products in MCRs:

While the goal of MCRs is to form the desired product cleanly, a number of side products can arise:

  • Unreacted Intermediates: If the reaction does not go to completion, you may isolate intermediates from the reaction sequence.

  • Products of Dimerization or Polymerization: As mentioned, reactive intermediates can self-react if not consumed in the main reaction pathway.

  • Unexpected Rearrangements: The complex environment of an MCR can sometimes lead to unexpected rearrangements or the formation of other heterocyclic systems.

FAQ 4: Tautomerism and Dimerization

Question: My purified pyrazolo[3,4-b]pyridine shows some unexpected peaks in the NMR, and I'm concerned about purity. Could tautomerism be the cause? Also, is it possible for my aminopyrazole to dimerize?

Answer:

Tautomerism:

Yes, tautomerism can complicate the analysis of pyrazolo[3,4-b]pyridines. For compounds that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-pyrazolo[3,4-b]pyridine.[2][3] While the 1H-tautomer is generally more stable, the presence of the 2H-tautomer in solution can lead to broadened or multiple signals in the NMR spectrum, which might be mistaken for impurities.[2] It's important to be aware of this possibility when interpreting your analytical data.

Dimerization of Aminopyrazoles:

Dimerization of the 5-aminopyrazole starting material is another potential side reaction that can lead to impurities in your final product.[10][11][12][13] This can occur under certain conditions, particularly with prolonged reaction times or in the presence of certain catalysts. These dimers can be carried through the reaction and purification steps, complicating the isolation of the desired pyrazolo[3,4-b]pyridine. Using fresh, pure 5-aminopyrazole and optimizing reaction times can help to minimize this side reaction.

Troubleshooting Guide: A Summary Table

Observed Issue Potential Cause(s) Suggested Solution(s)
Mixture of Regioisomers Use of unsymmetrical 1,3-dicarbonyls.Use a symmetrical dicarbonyl if possible. Optimize reaction conditions (solvent, catalyst). Employ a three-component reaction strategy. Separate isomers by column chromatography or recrystallization.
Formation of Pyrazolo[1,5-a]pyrimidine Isomer Use of N-unsubstituted 3-aminopyrazole.Use an N1-substituted 3-aminopyrazole. Carefully optimize reaction conditions to favor the desired cyclization pathway.
Low Yield in MCRs Impure starting materials. Suboptimal reaction conditions. Side reactions of intermediates.Purify all starting materials. Systematically optimize temperature, solvent, and catalyst. Monitor reaction progress to identify stable intermediates.
Complex NMR Spectrum Tautomerism of N-unsubstituted products. Presence of impurities.Be aware of potential tautomers. Use 2D NMR techniques for structural confirmation. Re-purify the product.
Presence of High Molecular Weight Impurities Dimerization of aminopyrazole starting material.Use fresh, pure aminopyrazole. Optimize reaction time to avoid prolonged heating.

Experimental Protocols

Protocol 1: General Procedure for the Regiocontrolled Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-b]pyridine

This protocol describes a general method for the synthesis of a 4,6-disubstituted pyrazolo[3,4-b]pyridine from an N1-substituted 5-aminopyrazole and a 1,3-dicarbonyl compound. The use of an N1-substituted aminopyrazole prevents the formation of the pyrazolo[1,5-a]pyrimidine side product.

Materials:

  • N1-substituted 5-aminopyrazole (1.0 eq)

  • 1,3-dicarbonyl compound (1.1 eq)

  • Glacial acetic acid (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the N1-substituted 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq).

  • Add glacial acetic acid to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and stir. The product may precipitate at this stage.

  • Collect the solid product by vacuum filtration and wash with water.

  • If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Separation of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine Isomers by Column Chromatography

This protocol provides a general guideline for the separation of isomeric pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine products using flash column chromatography.

Materials:

  • Crude mixture of isomeric products

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column and accessories

  • TLC plates and developing chamber

Procedure:

  • Develop a TLC method: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop the plate in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the proportion of ethyl acetate). The goal is to find a solvent system that provides good separation between the two isomeric spots.

  • Prepare the column: Pack a chromatography column with silica gel using the eluent system that showed the best separation on TLC, or a slightly less polar system to start.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the column: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Combine and concentrate: Combine the fractions containing the pure desired isomer and concentrate the solvent under reduced pressure to obtain the purified product. Repeat for the other isomer if desired.

References

  • BenchChem Technical Support. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.).
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). R Discovery.
  • Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. (2010). Molecular Diversity.
  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PubMed Central.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Reaction of 2-substituted 5- and 6-aminobenzoxazoles with diethyl ethoxymethylenemalonate. (n.d.).
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). PubMed.
  • Gould–Jacobs Reaction. (n.d.).
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
  • (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o. (2025).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central.
  • The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). PubMed Central.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PubMed Central.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxid
  • Gould–Jacobs reaction | Request PDF. (n.d.).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.).
  • (PDF) Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024).
  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025).
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). PubMed Central.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (n.d.). PubMed Central.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed.
  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applic
  • (PDF) Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. (2025).
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (n.d.). PubMed.
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed.

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Technical Support Center: Preventing Debromination in Cross-Coupling of Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during cross-coupling reactions of bromo-pyridines. Our goal is to equip you with the knowledge to diagnose and solve this prevalent side reaction, thereby improving your reaction yields and purity.

Troubleshooting Guide: Diagnosis and Solutions

This section is formatted to help you quickly identify and resolve specific issues encountered during your experiments.

Issue 1: My Suzuki-Miyaura coupling of a bromo-pyridine is yielding significant amounts of the debrominated pyridine byproduct. What are the likely causes and how can I mitigate this?

The observation of hydrodebromination as a major side reaction in the Suzuki-Miyaura coupling of bromo-pyridines is a frequent challenge. This undesired reaction, where the bromine atom is replaced by a hydrogen atom, can significantly lower the yield of your target compound.[1] The primary culprits for this side reaction are the generation of palladium-hydride (Pd-H) species and the inherent reactivity of the bromo-pyridine substrate.[1][2]

Potential Causes & Recommended Solutions:

  • Inappropriate Base Selection: Strong bases, particularly in the presence of protic solvents, are known to promote the formation of Pd-H species, which are key intermediates in the debromination pathway.[1][2]

    • Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices that minimize the formation of hydride species.[1][2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions, including debromination, which may have a higher activation energy than the desired cross-coupling.[2]

    • Solution: Lower the reaction temperature. While this may require longer reaction times, it can significantly improve the selectivity for the cross-coupled product. It is advisable to monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired reductive elimination step over the competing debromination pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, facilitate the desired C-C bond formation, and suppress debromination.[3]

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities in your solvents or reagents can serve as a source for the formation of Pd-H species.[4][5]

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Issue 2: I am attempting a cross-coupling reaction with a bromo-pyridine that also contains an electron-withdrawing group. Debromination is still a major issue. Are there specific considerations for these substrates?

Yes, electron-deficient bromo-pyridines can be particularly susceptible to debromination. The electron-withdrawing group can enhance the reactivity of the C-Br bond towards certain undesired pathways.

Specific Considerations & Solutions:

  • Catalyst and Ligand System: For electron-deficient heteroaryl halides, the choice of the catalyst system is even more critical.

    • Solution: Consider using highly active catalyst systems that employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6] These ligands can accelerate the rate-determining oxidative addition step and subsequent reductive elimination, outcompeting the debromination pathway.[6] For particularly challenging substrates, screening a panel of palladium precatalysts and ligands is recommended.

  • Reaction Kinetics: If the desired cross-coupling is kinetically slow, the competing debromination has more time to occur.

    • Solution: Focus on optimizing conditions to accelerate the desired reaction. This could involve a careful selection of a more active catalyst, a suitable solvent to ensure good solubility of all components, and a base that effectively promotes transmetalation without inducing debromination.

Issue 3: My reaction is not proceeding to completion, and I observe both unreacted starting material and the debrominated byproduct. What adjustments should I make?

This scenario suggests that the catalytic cycle is inefficient for the desired cross-coupling, allowing the debromination side reaction to compete effectively.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: The current catalyst may be prone to deactivation or may not be active enough for this specific transformation. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[3][7]

    • Action: Switch to a more robust catalyst system. Pre-formed palladium catalysts with bulky, electron-rich ligands like XPhos or SPhos are often more effective for challenging pyridine couplings.[3][8]

  • Check Base Strength and Stoichiometry: An insufficient amount or strength of the base can stall the reaction, particularly at the transmetalation step.

    • Action: Ensure you are using a sufficient excess of a suitable base (typically 2-3 equivalents). If using a milder base like K₂CO₃, consider switching to a stronger, yet still appropriate, base like K₃PO₄.

  • Solvent and Solubility: Poor solubility of any of the reaction components can lead to a sluggish and incomplete reaction.

    • Action: Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. A mixture of solvents, such as toluene/water or dioxane/water, is often used in Suzuki couplings to aid solubility.[7]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles behind preventing debromination.

Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: The primary mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[1][2] This species can arise from various sources in the reaction mixture, including the base, solvent (e.g., water, alcohols), or other impurities.[1] Once formed, the Pd-H intermediate can undergo oxidative addition to the bromo-pyridine. Instead of a subsequent transmetalation with the desired coupling partner, a reductive elimination of H-Br occurs, leading to the debrominated pyridine and regenerating the Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.

graph TD { A[Pd(0)Ln] -- Oxidative Addition (Ar-Br) --> B{Ar-Pd(II)(Br)Ln}; B -- Transmetalation (R-B(OH)2) --> C{Ar-Pd(II)(R)Ln}; C -- Reductive Elimination --> D[Ar-R (Desired Product)]; D --> A; subgraph Desired Cross-Coupling Cycle A; B; C; D; end

}

Caption: Catalytic cycles for cross-coupling vs. debromination.
Q2: How does the choice of phosphine ligand impact debromination?

A2: Phosphine ligands are critical in modulating the steric and electronic properties of the palladium catalyst.[9][10]

  • Steric Bulk: Bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium center.[6] This steric hindrance promotes the reductive elimination step, which is the final step in forming the desired C-C bond, and can disfavor the approach of smaller hydride donors that lead to debromination.[6]

  • Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium atom. This facilitates the oxidative addition of the bromo-pyridine to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[6][11] By accelerating the overall desired catalytic cycle, the relative contribution of the slower, competing debromination pathway is reduced.

Q3: Can the position of the bromine atom on the pyridine ring affect the likelihood of debromination?

A3: Yes, the position of the bromine atom significantly influences the electronic properties of the C-Br bond and the pyridine's interaction with the catalyst. 2-Bromo-pyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center.[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or altering the catalytic cycle in a way that favors debromination.[3] 3- and 4-bromo-pyridines are generally less prone to this specific mode of catalyst inhibition.

Q4: Are there any general "best practices" to start with when developing a cross-coupling reaction for a new bromo-pyridine substrate to minimize debromination from the outset?

A4: Absolutely. For a new bromo-pyridine substrate, a good starting point would be to employ a set of conditions known to be robust and to suppress debromination for similar substrates.

Recommended Starting Conditions:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources.[8]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands known to be effective for challenging heteroaryl couplings.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.)Mild inorganic bases that are less prone to generating hydride species.[1][2]
Solvent Anhydrous, degassed 1,4-Dioxane or Toluene (often with a small amount of water)Good solubility for many substrates and reagents; rigorous degassing minimizes oxygen and water.[7]
Temperature Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed.Balances reaction rate with minimizing side reactions.[2]
graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Workflow for minimizing bromo-pyridine debromination.

General Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-pyridine with Minimized Debromination

This protocol provides a robust starting point. Note that optimization for each specific substrate is crucial.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere setup (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the bromo-pyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem.
  • BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem.
  • BenchChem. (2025). Preventing debromination of 6-Bromonicotinonitrile during reactions. BenchChem.
  • Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • MDPI. (2017).
  • National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

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Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. We will address common challenges encountered during its two-stage synthesis—N-Boc protection and the preceding bromination—providing in-depth, field-proven solutions to enhance reaction efficiency, yield, and purity.

Part 1: Troubleshooting the N-Boc Protection of 3-bromo-1H-pyrazolo[3,4-b]pyridine

The final step in the synthesis is the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. While seemingly straightforward, the reduced nucleophilicity of the pyrazole nitrogen compared to a simple amine can lead to sluggish reactions and low yields.

Frequently Asked Questions (FAQs)

Q1: My N-Boc protection reaction is suffering from low yield and incomplete conversion. What are the primary causes and how can I improve the outcome?

A1: This is the most common issue reported. Low conversion is typically rooted in three factors: insufficient reactivity of the electrophile, suboptimal reaction conditions, or poor nucleophilicity of the pyrazole nitrogen.

The standard reagent, di-tert-butyl dicarbonate (Boc₂O), often requires activation to effectively react with less nucleophilic nitrogens, such as those in pyrazole systems[1]. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is the industry standard for this transformation. DMAP reacts with Boc₂O to form a highly reactive intermediate, tert-butoxycarbonylpyridinium, which is then readily attacked by the pyrazole nitrogen[2][3].

Troubleshooting Steps:

  • Introduce a Catalyst: If you are not already using a catalyst, the addition of DMAP is the first and most critical optimization step. A catalytic amount (5-10 mol%) is typically sufficient.

  • Optimize the Base: While the reaction can proceed without an additional base, a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acidic byproducts, which can prevent potential side reactions or inhibition[2].

  • Solvent Selection: The choice of solvent is critical for solubility and reaction rate. Aprotic solvents are preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points. For poorly soluble starting materials, Acetonitrile or Dioxane can be effective alternatives[4].

  • Increase Temperature: Many N-Boc protections are run at room temperature. However, for a less nucleophilic substrate like 3-bromo-1H-pyrazolo[3,4-b]pyridine, gentle heating to 40-60°C can significantly accelerate the reaction rate and drive it to completion[4]. Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.

Q2: I've added DMAP, but the reaction is still very sluggish. What advanced strategies can I employ?

A2: If a standard catalytic approach is insufficient, the issue may lie with the stability of the starting material or the reaction setup.

  • Check Reagent Quality: Ensure your 3-bromo-1H-pyrazolo[3,4-b]pyridine is pure and dry. Impurities can interfere with the catalyst[5]. Boc₂O can hydrolyze over time; use a fresh bottle or verify its purity.

  • Increase Reagent Stoichiometry: Increasing the amount of Boc₂O from a typical 1.1-1.2 equivalents to 1.5-2.0 equivalents can help drive the equilibrium towards the product.

  • Increase Catalyst Loading: While typically catalytic, increasing the DMAP loading to 0.2 equivalents can sometimes overcome activation barriers in particularly stubborn reactions[4]. Be aware that this can also increase the likelihood of side reactions[3].

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition A (Standard)Condition B (Aggressive)Rationale
Boc₂O (equiv.) 1.21.5 - 2.0Pushes the reaction equilibrium forward.
Base (equiv.) TEA (1.5)DIPEA (1.5)Neutralizes acidic byproducts.
Catalyst (mol%) DMAP (10%)DMAP (20%)Increases the concentration of the activated Boc reagent[4].
Solvent DCM or THFAcetonitrile or DioxaneHigher boiling points allow for increased reaction temperature.
Temperature Room Temperature40 - 60 °CProvides energy to overcome the activation barrier[4].
Time 12 - 16 h16 - 24 hAllow sufficient time for complete conversion.

Q3: I am observing multiple spots on my TLC analysis, suggesting side product formation. What are these impurities and how can I prevent them?

A3: Side product formation is often a consequence of overly aggressive reaction conditions or impurities in the starting material.

  • N-vs-N' Isomers: The pyrazole ring has two nitrogen atoms. While the Boc group strongly prefers the N1 position due to steric and electronic factors, a small amount of the N2 isomer can sometimes form, especially at high temperatures. Purification by column chromatography is usually effective for separation.

  • Reaction with Impurities: If your starting 3-bromo-1H-pyrazolo[3,4-b]pyridine is not pure, impurities may react with Boc₂O, leading to a complex product mixture. Re-purifying the starting material is recommended[5].

  • DMAP-Related Side Reactions: While DMAP is an excellent catalyst, it can promote side reactions if used in excess or at high temperatures[3]. If side product formation is significant, consider reducing the catalyst loading or the reaction temperature.

Visualizing the Mechanism and Workflow

A clear understanding of the reaction mechanism and a logical troubleshooting process are essential for success.

Boc_Protection_Mechanism Diagram 1: Catalytic N-Boc Protection Mechanism Boc2O Boc₂O (Di-tert-butyl dicarbonate) Activated_Intermediate Activated Intermediate [Boc-N(Me)₂Py]⁺ Boc2O->Activated_Intermediate 1. Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Activated_Intermediate Product Final Product (N-Boc Protected) Activated_Intermediate->Product Pyrazole 3-Bromo-1H-pyrazolo[3,4-b]pyridine (Substrate) Pyrazole->Product 2. Nucleophilic Attack Byproduct DMAP (regenerated) + t-BuOCO₂⁻ Product->Byproduct 3. Catalyst Regeneration

Caption: Catalytic cycle of DMAP in N-Boc protection.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Low Yield Start Problem: Low Yield / Incomplete Reaction Check_Catalyst Are you using a catalyst (e.g., DMAP)? Start->Check_Catalyst Add_Catalyst Action: Add 5-10 mol% DMAP. Check_Catalyst->Add_Catalyst No Check_Conditions Are conditions optimized? Check_Catalyst->Check_Conditions Yes Add_Catalyst->Check_Conditions Optimize_Conditions Action: 1. Increase Temp (40-60°C) 2. Increase Boc₂O (1.5 eq) 3. Screen Solvents (ACN, Dioxane) Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure and dry? Check_Conditions->Check_Purity Yes Success Yield Improved Optimize_Conditions->Success Purify_SM Action: Purify 3-bromo-1H-pyrazolo[3,4-b]pyridine. Use fresh Boc₂O. Check_Purity->Purify_SM No Check_Purity->Success Yes Purify_SM->Success

Caption: Decision tree for troubleshooting low reaction yield.

Part 2: Troubleshooting the Bromination of 1H-pyrazolo[3,4-b]pyridine

A successful N-Boc protection is contingent on the quality of the starting material, 3-bromo-1H-pyrazolo[3,4-b]pyridine. Issues in this preceding step will cascade forward.

Q4: I am experiencing low yields during the bromination of the 1H-pyrazolo[3,4-b]pyridine core. How can this be improved?

A4: The bromination of heteroaromatic systems can be challenging due to the electron-deficient nature of the pyridine ring and the potential for multiple reactive sites.

  • Choice of Brominating Agent: The reactivity and selectivity of the reaction are highly dependent on the brominating agent.

    • N-Bromosuccinimide (NBS): Often a good first choice for milder, more selective brominations. It is typically used in solvents like acetonitrile or hexafluoroisopropanol (HFIP)[6].

    • Liquid Bromine (Br₂): A more powerful and less selective reagent. It can be effective but may lead to over-bromination or side reactions. It is often used in solvents like dichloromethane or acetic acid[7].

    • Phosphorus Tribromide (PBr₃): Can also be used, typically under reflux conditions in a solvent like acetonitrile[7].

  • Reaction Conditions: Temperature control is crucial. Some brominations proceed at room temperature, while others require heating to achieve a reasonable rate. It is essential to monitor the reaction by TLC to find the optimal balance between reaction time and side product formation[5][6].

  • Work-up Procedure: A proper aqueous work-up is vital to quench excess brominating agent and remove inorganic byproducts. A wash with a reducing agent solution (e.g., sodium thiosulfate) followed by a bicarbonate wash is standard practice[7].

Experimental Protocols

Protocol 1: Optimized N-Boc Protection
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.).

  • Reagent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Add triethylamine (1.5 equiv.) followed by 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). If the reaction is sluggish, gently heat to 40°C.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP and TEA), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Selective Bromination with NBS
  • Reaction Setup: In a flask protected from light, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 equiv.) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with saturated sodium thiosulfate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, 3-bromo-1H-pyrazolo[3,4-b]pyridine, can be purified by column chromatography or recrystallization.

References

  • Vertex AI Search, based on "Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry".

  • Vertex AI Search, based on "Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry".

  • Pope, B. M., et al. "DI-tert-BUTYL DICARBONATE." Organic Syntheses, 1977.

  • Okada, Y., et al. "Process for preparing di-tert.-butyl dicarbonate." US Patent 5,151,542, 1992.

  • ChemicalBook. "Di-tert-butyl dicarbonate: Application, synthesis and toxicity." 2023.

  • Ataman Kimya. "DIBOC (DI-TERT-BUTYL CARBONATE)."

  • Wikipedia. "Di-tert-butyl dicarbonate."

  • BenchChem. "troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis."

  • Vertex AI Search, based on "Boc Protection (Boc2O + DMAP) - Common Organic Chemistry".

  • Basil, A. G., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 2000.

  • ResearchGate. "DMAP‐catalyzed conversion of RNH2 and (Boc)2O into isocyanates."

  • BenchChem. "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization."

  • Reddit. "Can not get the selectivity of a aromatic bromination to behave, also low yielding." r/chemistry, 2016.

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism."

  • National Institutes of Health. "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties." PMC, 2025.

  • National Institutes of Health. "Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles." PMC, 2025.

  • National Institutes of Health. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors."

  • BenchChem. "Common side reactions with Boc-protected amino acids and how to avoid them."

  • Guidechem. "What is the synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine?" FAQ,

  • MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."

  • National Institutes of Health. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." PMC, 2022.

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Technical Support Center: A Troubleshooting Guide for Reactions of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical transformations of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. As a key building block in medicinal chemistry, successful and reproducible reactions with this substrate are critical. This guide moves beyond simple procedural steps to explain the underlying chemical principles governing these reactions, empowering you to diagnose and solve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. However, the unique electronic nature of the pyrazolo[3,4-b]pyridine scaffold can present specific challenges.

Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired product. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several key factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks & Core Concepts:

  • Reagent Quality: The stability of boronic acids and their derivatives is paramount. Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom. It is advisable to use fresh, high-purity boronic acids or more stable derivatives like pinacol esters (BPin).

  • Catalyst System: The choice of palladium catalyst and ligand is critical. The pyrazolo[3,4-b]pyridine core, with its multiple nitrogen atoms, can potentially coordinate with the palladium center, necessitating a carefully selected ligand to ensure efficient catalysis. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly influence the reaction outcome. A common issue is the use of a base that is either too weak to facilitate transmetalation or too strong, leading to side reactions.

Troubleshooting Workflow:

Caption: Suzuki-Miyaura Troubleshooting Workflow

Detailed Troubleshooting Steps:

  • Screen Catalysts and Ligands: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more robust system. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as XPhos Pd G2 with a bulky biarylphosphine ligand is a good starting point.[1]

  • Vary the Base: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃. If solubility is an issue, consider using K₃PO₄. The choice of base can also influence the rate of protodeboronation.

  • Solvent System: The solvent mixture must solubilize all components of the reaction. A combination of an organic solvent like 1,4-dioxane or toluene with water is common. Anhydrous conditions can sometimes suppress protodeboronation.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or increased side reactions. A temperature screen (e.g., 80-110 °C) is recommended.

Q2: I am observing significant amounts of the debrominated starting material in my reaction mixture. How can I prevent this?

A2: Debromination (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings of heteroaryl halides. This occurs when the organopalladium intermediate undergoes reaction with a hydride source in the reaction mixture instead of the desired cross-coupling partner.

Likely Causes and Solutions:

  • Hydride Sources: Common hydride sources include water, alcohols (if used as a solvent), or even the boronic acid itself. Ensuring anhydrous conditions and using a well-degassed solvent can help.

  • Catalyst and Ligand Choice: Certain catalyst systems are more prone to promoting debromination. For pyrazolo[1,5-a]pyrimidin-5-one systems, which are structurally related to your substrate, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective in minimizing this side reaction.[2] This suggests that a ligand with the right steric and electronic properties is crucial.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of debromination. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

ParameterRecommendation to Minimize Debromination
Catalyst/Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider pre-catalysts like XPhos Pd G2.
Solvent Use anhydrous, degassed solvents.
Base Use a non-hydridic base (e.g., K₂CO₃, Cs₂CO₃).
Additives In some cases, the addition of a small amount of a silver salt can act as a halide scavenger.
Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. When working with this compound, careful consideration of the reaction parameters is necessary for a successful outcome.

Q3: My Buchwald-Hartwig amination is not proceeding to completion, and I observe a complex mixture of products. What should I investigate?

A3: The challenges in a Buchwald-Hartwig amination of this substrate can arise from the nature of both the amine and the aryl bromide, as well as the catalytic system.

Core Concepts & Troubleshooting:

  • Ligand Choice: The ligand is arguably the most critical component in a successful Buchwald-Hartwig reaction.[3] Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and the reductive elimination steps. For a substrate like a bromopyridine, ligands such as BINAP or biaryl phosphines (e.g., XPhos) are good starting points.[4]

  • Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. However, if your substrate is base-sensitive, a milder base like K₃PO₄ or Cs₂CO₃ might be necessary, although this may require a higher reaction temperature.

  • Amine Nucleophilicity: The pKa and steric hindrance of the amine coupling partner will significantly impact its reactivity. Less nucleophilic or sterically hindered amines may require more forcing conditions or a more active catalyst system.

Troubleshooting Workflow:

Caption: Buchwald-Hartwig Troubleshooting Logic

Detailed Protocol Example (General Starting Point):

  • To a dry Schlenk tube under an inert atmosphere, add the this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture with stirring at 80-110 °C and monitor by TLC or LC-MS.

Section 3: Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyrazolo[3,4-b]pyridines. Success often hinges on the interplay between the palladium and copper catalysts.

Q4: My Sonogashira coupling is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). How can I improve the reaction?

A4: The formation of homocoupled diynes is a common side reaction in Sonogashira couplings and indicates an issue with the relative rates of the palladium and copper catalytic cycles.

Minimizing Homocoupling:

  • Copper(I) Source: The copper(I) cocatalyst is essential for the formation of the copper acetylide intermediate.[5] Ensure that your Cu(I) source (typically CuI) is fresh and has not been oxidized to Cu(II), which can promote homocoupling.

  • Exclusion of Oxygen: Oxygen can also facilitate the oxidative homocoupling of the alkyne. It is critical to thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.

  • Amine Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. The base neutralizes the HBr formed during the reaction and also acts as a solvent.

  • Copper-Free Conditions: In some cases, particularly if homocoupling is a persistent issue, copper-free Sonogashira protocols can be employed. These typically require a more active palladium catalyst system and may need a different base.[6]

ParameterRecommendation to Minimize Homocoupling
Atmosphere Rigorously exclude oxygen by degassing the solvent and using an inert atmosphere (Ar or N₂).
Copper(I) Source Use fresh, high-purity CuI.
Catalyst Loading Optimize the ratio of palladium to copper catalyst.
Reaction Conditions Lower temperatures can sometimes disfavor the homocoupling pathway.
Section 4: Boc Protecting Group Stability

The tert-butoxycarbonyl (Boc) group is generally stable but can be labile under certain conditions, which can lead to unexpected side products or difficulties in purification.

Q5: I am observing partial or complete deprotection of the Boc group during my cross-coupling reaction. How can I prevent this?

A5: The Boc group on the pyrazole nitrogen is susceptible to cleavage under both acidic and certain basic or thermal conditions. Cross-coupling reactions, especially those run at high temperatures or with specific bases, can lead to its removal.

Causes and Mitigation Strategies:

  • Thermal Lability: At elevated temperatures (often >100-120 °C), thermal cleavage of the Boc group can occur. If possible, screen for a more active catalyst that allows the reaction to proceed at a lower temperature.

  • Basic Conditions: While generally stable to many bases, some conditions can promote Boc cleavage. For instance, in Suzuki-Miyaura reactions, the use of a strong base like K₃PO₄ in a protic solvent at high temperatures can lead to hydrolysis of the Boc group.[7] In such cases, a milder base like K₂CO₃ or anhydrous conditions might be beneficial.

  • Microwave Conditions: Microwave heating can accelerate the desired coupling but also the undesired deprotection. In some cases, concomitant deprotection during Suzuki coupling under microwave irradiation has been observed for N-Boc indazoles.[8] If deprotection is not desired, conventional heating at a lower temperature should be trialed.

  • Alternative Protection: If Boc lability is a persistent issue under the required reaction conditions, consider using a more robust protecting group, such as a benzyl (Bn) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Q6: I want to perform a one-pot cross-coupling and deprotection. What conditions would favor this?

A6: A one-pot coupling and deprotection can be an efficient synthetic strategy. Based on literature precedents, certain conditions are more likely to effect this transformation.

  • Suzuki-Miyaura with Deprotection: As noted, microwave-assisted Suzuki-Miyaura coupling has been shown to cause concomitant deprotection of N-Boc on an indazole core.[8] This suggests that for the pyrazolo[3,4-b]pyridine system, a similar approach could be effective. A typical protocol would involve microwave heating in a solvent like 1,4-dioxane/water with a base such as K₃PO₄.[7]

  • Post-Coupling Acidic Workup: A simpler approach is to perform the cross-coupling under conditions that preserve the Boc group, and then, upon completion, add an acid to the workup to effect the deprotection without isolating the Boc-protected intermediate. A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in 1,4-dioxane.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 33(3), 204–213. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Faarasse, S., et al. (2018). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. The Journal of Organic Chemistry, 83(15), 8436–8445. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(34), 11635–11640. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Musso, L., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 13236–13251. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2825–2835. [Link]

  • Thompson, C. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3634–3638. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Dounay, A. B., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3296–3299. [Link]

  • Taylor, E. C., & Palmer, D. C. (1982). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 47(1), 135–142. [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(36), 6219–6226. [Link]

  • Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115–124. [Link]

  • El-Faham, A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(17), 3959. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6469. [Link]

  • Chen, C. Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. International Journal of Molecular Sciences, 13(12), 16404–16419. [Link]

  • Aouf, N. E., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 79(10), 1187–1195. [Link]

  • Scott, J. S., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry, 79(17), 8047–8058. [Link]

  • Sirois, L. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28243–28248. [Link]

  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]

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Technical Support Center: Navigating Challenges in Boc Deprotection of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of pyrazolo[3,4-b]pyridine derivatives. This fused heterocyclic system is a privileged scaffold in drug discovery, and mastering its chemical manipulations is crucial for successful synthetic campaigns.[1][2][3] This resource consolidates field-proven insights, detailed protocols, and mechanistic explanations to help you navigate common experimental hurdles.

Understanding the Core Challenge: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core, an analogue of purine, is an electron-rich heteroaromatic system.[4] This inherent electronic nature, combined with the specific substituents on your derivative, can influence the outcome of the Boc deprotection step. Standard acidic conditions, while effective for many substrates, can sometimes lead to incomplete reactions, side-product formation, or even degradation of the core structure if not properly optimized.

The stability of the pyrazolo[3,4-b]pyridine ring system is generally robust; however, its reactivity is highly dependent on the substitution pattern.[4] The 1H-tautomer is significantly more stable than the 2H-tautomer, a factor that generally simplifies the reactive landscape.[4] Understanding these nuances is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Here we address the most common issues researchers face during the Boc deprotection of this specific heterocyclic family.

Q1: My Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete. What are the primary causes?

This is a frequent issue, often stemming from several factors:

  • Insufficient Acid Stoichiometry or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[5] For some pyrazolo[3,4-b]pyridine derivatives, particularly those with electron-withdrawing groups that decrease the basicity of the carbamate oxygen, a higher concentration or larger excess of acid may be required. Standard conditions like 20-25% TFA in dichloromethane (DCM) may not be sufficient.[5]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture where the acid cannot efficiently access all the substrate molecules.

Q2: I'm observing a complex mixture of byproducts after my deprotection. What are the likely side reactions?

The primary culprit in acidic Boc deprotection is the formation of the reactive tert-butyl cation (tBu⁺).[6] This electrophile can cause several side reactions, especially with the electron-rich pyrazolo[3,4-b]pyridine ring:

  • Ring Alkylation: The tBu⁺ cation can act as an electrophile and alkylate the electron-rich pyrazole or pyridine rings, leading to undesired C-alkylation byproducts.

  • Alkylation of Nucleophilic Substituents: If your pyrazolo[3,4-b]pyridine derivative contains other nucleophilic functional groups (e.g., unprotected phenols, thiols, or even electron-rich aromatic rings as substituents), they can be susceptible to tert-butylation.[6]

Q3: Is the pyrazolo[3,4-b]pyridine core itself at risk of degradation under standard acidic conditions (TFA or HCl)?

Generally, the fused heterocyclic core is stable to standard TFA or HCl conditions used for Boc deprotection at room temperature. However, prolonged reaction times or elevated temperatures, especially with very strong acid concentrations, could potentially lead to degradation, particularly if the molecule contains other acid-labile functional groups. It is always best to start with milder conditions and increase the strength of the acid or the temperature only if necessary, while carefully monitoring the reaction.

Q4: After removing the solvent, my product is an oil or a sticky solid that is difficult to handle and purify. How can I improve the workup?

This is common when the product is isolated as a trifluoroacetate or hydrochloride salt. These salts can be hygroscopic or have low melting points.

  • Salt Precipitation: After evaporation of the reaction solvent, triturating the residue with a non-polar solvent in which the salt is insoluble, such as diethyl ether or MTBE, can often induce precipitation of the salt as a solid, which can then be isolated by filtration.[7]

  • Conversion to Free Base: If the salt is problematic, you can neutralize it. After removing the bulk of the acid in vacuo, dissolve the residue in a suitable organic solvent (like DCM or EtOAc) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to generate the free amine. This is often easier to purify by standard column chromatography.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to overcoming common experimental failures.

Problem 1: Incomplete Deprotection

Your reaction stalls, and TLC or LC-MS analysis shows significant remaining starting material.

start Incomplete Deprotection Observed check_conditions Verify Reaction Conditions: - Acid concentration correct? - Anhydrous solvent used? - Correct temperature? start->check_conditions increase_acid Increase Acid Concentration (e.g., from 25% to 50% TFA) check_conditions->increase_acid If conditions were correct increase_time Extend Reaction Time (Monitor every hour) increase_acid->increase_time If still incomplete success Reaction Complete increase_acid->success If complete increase_temp Increase Temperature (e.g., to 40 °C) increase_time->increase_temp If still incomplete increase_time->success If complete change_acid Switch Acid System (e.g., TFA to 4M HCl in Dioxane) increase_temp->change_acid If still incomplete increase_temp->success If complete change_acid->success If complete fail Still Incomplete: Consider Alternative Methods change_acid->fail If still incomplete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Protocol 1: Standard Boc Deprotection with TFA in DCM [8][9]

  • Dissolve the Boc-protected pyrazolo[3,4-b]pyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting TFA salt can be used directly or subjected to a basic workup.

Protocol 2: Boc Deprotection with HCl in Dioxane [5]

  • Suspend or dissolve the Boc-protected pyrazolo[3,4-b]pyridine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt.

  • The salt can be purified by trituration with diethyl ether followed by filtration.

Problem 2: Formation of Side Products (Alkylation)

You observe new, less polar spots on TLC or unexpected masses in LC-MS corresponding to tert-butylation.

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention BocN Boc-N-Pyrazolopyridine CarbamicAcid Carbamic Acid Intermediate BocN->CarbamicAcid + H+ H_plus H+ (TFA) Amine Deprotected Amine (Product) CarbamicAcid->Amine - CO2 tBu tBu+ Cation (Reactive) CarbamicAcid->tBu SideProduct Alkylated Byproduct tBu->SideProduct Trapped Trapped Cation (e.g., tBu-SiR3) tBu->Trapped Nucleophile Nucleophilic Site (e.g., Ring Carbon) Nucleophile->SideProduct Scavenger Scavenger (e.g., TIS, Water) Scavenger->Trapped

Sources

Technical Support Center: Regioselective Functionalization of the Pyrazolo[3,4-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocyclic system is a cornerstone in medicinal chemistry, bearing a close resemblance to purine bases and forming the core of numerous therapeutic agents.[1][2] However, its rich and complex reactivity profile presents significant challenges in controlling the site of functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

I. Understanding the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system features multiple potential sites for functionalization. The numbering convention and the key reactive positions are illustrated below. A critical initial consideration is the tautomerism between the 1H- and 2H- forms, with quantum chemical calculations indicating the 1H-tautomer is significantly more stable.[1][3] This inherent stability simplifies many synthetic strategies, as reactions often proceed predictably from the 1H-tautomer.

Pyrazolo_Pyridine_Core cluster_core Pyrazolo[3,4-b]pyridine Core cluster_positions Reactive Positions Core Core N1 N1 C6 C6 N2 N2 C3 C3 C4 C4 C5 C5 N7 N7 Halogenation_Workflow start Desired Halogenation Site? c3 C3 Position start->c3 other Other Positions (C4, C5, C6) start->other direct Direct Electrophilic Halogenation (NBS, NCS, NIS) c3->direct metalation Directed Metalation followed by Halogenation (LDA/BuLi then I2/Br2) other->metalation product_c3 C3-Halogenated Product direct->product_c3 product_other Site-Specifically Halogenated Product metalation->product_other

Caption: Decision workflow for regioselective halogenation.

Question 4: My Suzuki-Miyaura cross-coupling reaction on a di-halogenated pyrazolo[3,4-b]pyridine is not selective. How can I control which halogen reacts?

Answer: Achieving selectivity in cross-coupling reactions on substrates with multiple halogens depends on the differential reactivity of the C-X bonds.

Causality & Reactivity Hierarchy:

  • C-I > C-Br > C-Cl: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows this trend. A C-I bond will undergo oxidative addition much more readily than a C-Br or C-Cl bond.

  • Electronic Environment: The electronic nature of the position can also influence reactivity. For example, a halogen at the more electron-deficient C6 position might be more reactive than one at the more electron-rich C3 position.

Troubleshooting Protocol for Selective Cross-Coupling:

  • Exploit Differential Halogen Reactivity: If your substrate has, for example, an iodine at one position and a bromine at another, you can often selectively couple at the C-I position using standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O). [4]2. Ligand and Catalyst Choice: For less differentiated halogens (e.g., two different C-Br positions), selectivity can sometimes be achieved by careful selection of the palladium catalyst and ligand. Bulky, electron-rich phosphine ligands can sometimes favor reaction at the less sterically hindered position.

  • One-Pot Sequential Coupling: It is possible to perform a sequential, one-pot arylation. [4]The first coupling is run under conditions that favor the more reactive halogen. Then, without isolating the intermediate, a second boronic acid and potentially a more active catalyst system are added to couple at the less reactive position.

SubstrateConditionsOutcomeReference
3-Bromo-5-iodo-scaffoldPd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°CSelective coupling at C5[5]
3,6-Dibromo-scaffoldPd(PPh3)4, Na2CO3, DME/H2O, 90°COften a mixture, but C6 may be slightly more reactive[4]
C. Advanced Functionalization and Mechanistic Considerations

Question 5: I'm considering a C-H activation/functionalization approach. Is this feasible and how can I control the regioselectivity?

Answer: Yes, late-stage C-H functionalization is a powerful and increasingly utilized strategy. For pyrazolo[3,4-b]pyridines, C-H activation has been successfully demonstrated, particularly at the C3 position. [6] Causality and Strategy:

  • Directing Groups: The most common strategy for controlling regioselectivity in C-H activation is the use of a directing group. A group coordinated to the metal catalyst (often Palladium, Rhodium, or Ruthenium) directs the catalyst to a specific C-H bond, typically in an ortho position. For the pyrazolo[3,4-b]pyridine core, the N1 or N7 atoms can act as endogenous directing groups.

  • Inherent Reactivity: In the absence of a strong directing group, the inherent electronic properties of the ring will dictate the site of C-H activation. As with electrophilic substitution, the C3 position is often the most reactive.

Example Protocol for C3-Arylation: A reported procedure for the direct C3-arylation of 1H-pyrazolo[3,4-b]pyridines utilizes a palladium catalyst. [6]

  • Reactants: 1H-pyrazolo[3,4-b]pyridine, Aryl halide (e.g., Ar-I or Ar-Br), Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., a phenanthroline derivative), Base (e.g., K2CO3 or Cs2CO3), and a suitable solvent (e.g., DMA or Toluene).

  • Conditions: The mixture is typically heated at high temperatures (e.g., 120-160°C) for an extended period.

  • Outcome: This methodology has been shown to provide C3-arylated products in moderate to good yields. [6]

III. Summary of Regioselectivity Principles

Regioselectivity_Principles cluster_n_alkylation N-Alkylation cluster_eas Electrophilic Aromatic Substitution cluster_coupling Cross-Coupling (on dihalo-substrates) cluster_ch_activation C-H Activation N_Alk N1 vs N2 N1_Favored N1 Favored (Less Hindered) N_Alk->N1_Favored NaH, DMF EAS C3 vs C5 vs C4/C6 C3_Favored C3 Favored (Most Electron-Rich) EAS->C3_Favored NBS, Acetic Acid Coupling Reactivity Order Reactivity C-I > C-Br > C-Cl Coupling->Reactivity CH_Act Inherent Reactivity C3_CH C3 Favored CH_Act->C3_CH Pd-Catalysis

Caption: Key principles governing regioselectivity in different reaction types.

This guide provides a foundational framework for troubleshooting common issues in the regioselective functionalization of the pyrazolo[3,4-b]pyridine ring. Successful synthesis relies on a deep understanding of the electronic and steric properties of this versatile scaffold, coupled with careful optimization of reaction conditions.

References

  • Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. Available at: [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1994998
  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. Available at: [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Science Publishing. Available at: [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/abs/10.1080/10406638.2021.1994998
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Nature. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. RSC Publishing. Available at: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. National Center for Biotechnology Information. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

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  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. Available at: [Link]

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Technical Support Center: tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide in-depth, practical solutions to common challenges related to the stability and degradation of this compound, ensuring the integrity of your experiments and the quality of your results.

The structure of this compound combines a stable pyrazolo[3,4-b]pyridine core, a labile tert-butoxycarbonyl (Boc) protecting group, and a reactive bromo-substituent. Understanding the interplay of these functional groups under various experimental conditions is paramount to its successful application.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My compound is decomposing during acidic reaction conditions or work-up. What is happening?

Answer: The most common degradation pathway for this molecule is the acid-catalyzed cleavage of the N-Boc protecting group.[1][2] The Boc group is notoriously sensitive to acid, and its removal is a primary cause of unexpected product formation or low yields.[3]

Causality & Mechanism: The deprotection proceeds via an E1 elimination mechanism. The carbonyl oxygen of the Boc group is protonated by an acid, leading to the loss of the stable tert-butyl cation.[1] The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the unprotected 3-bromo-1H-pyrazolo[3,4-b]pyridine, releasing carbon dioxide and isobutene gas.[1]

The generated tert-butyl cation is a potent electrophile and can cause side reactions, such as alkylating other nucleophilic sites on your substrate or solvent if not properly quenched.[4]

Diagram: Acid-Catalyzed Degradation Pathway

G cluster_0 Acid-Catalyzed Deprotection A tert-Butyl 3-bromo-1H- pyrazolo[3,4-b]pyridine-1-carboxylate B Protonated Carbamate A->B + H⁺ C Carbamic Acid Intermediate + tert-Butyl Cation B->C Loss of t-Bu⁺ D 3-Bromo-1H-pyrazolo[3,4-b]pyridine (Deprotected Product) C->D - CO₂ E Isobutene + CO₂ C->E Fragmentation

Caption: Acid-catalyzed cleavage of the N-Boc group.

Troubleshooting & Preventative Measures:

  • Problem: Accidental deprotection during a reaction intended to be mild.

    • Solution: Scrutinize all reagents for acidic impurities. For example, some grades of chloroform can contain trace HCl. If Lewis acids are used (e.g., ZnCl₂, AlCl₃), they can also readily cleave the Boc group.

  • Problem: Decomposition during aqueous work-up with acidic solutions (e.g., washing with 1N HCl).

    • Solution: Avoid strong acids in the work-up. Use milder alternatives like saturated ammonium chloride (NH₄Cl) solution or dilute citric acid if an acidic wash is necessary. Perform washes quickly and at low temperatures (0-5 °C).

  • Problem: Degradation during purification on silica gel.

    • Solution: Standard silica gel is inherently acidic and can cause partial or complete deprotection on the column.

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column.

      • Use Alternative Media: Consider using neutral alumina or a reverse-phase C18 column for purification if the compound is highly sensitive.

Reagent/Condition Severity Typical Conditions Recommendation/Notes
Trifluoroacetic Acid (TFA)Severe20-50% in CH₂Cl₂ (DCM), RT, 1-2h[1]Standard for complete deprotection. Use scavengers like triisopropylsilane (TIS) to trap the t-butyl cation.[1]
Hydrochloric Acid (HCl)Severe4M in 1,4-Dioxane, RT, 1-2h[1]Another common and effective method for complete removal.
Silica Gel (Chromatography)Mild to ModerateN/ACan cause streaking and loss of compound. Neutralize with Et₃N or use alternative stationary phases.
Aqueous Phosphoric AcidMild85 wt% aq. solution[5]A greener and milder alternative that can offer better selectivity in the presence of other acid-sensitive groups.[5]
FAQ 2: I am running a high-temperature reaction (>100 °C). Is my compound stable?

Answer: No, the N-Boc group is susceptible to thermal degradation, often at temperatures above 100-150 °C.[6] The pyrazolopyridine core itself is generally robust, but the protecting group is the weak link.

Causality & Mechanism: Thermolytic cleavage of the Boc group proceeds through a similar fragmentation pathway as acid-catalyzed deprotection, yielding the free amine, carbon dioxide, and isobutylene.[6] This process can occur without any added catalyst, although trace acid or even water at elevated temperatures can accelerate it.[6]

Diagram: Thermal Degradation Pathway

G cluster_1 Thermal Degradation A tert-Butyl 3-bromo-1H- pyrazolo[3,4-b]pyridine-1-carboxylate B Transition State A->B Δ (Heat, >100 °C) C 3-Bromo-1H-pyrazolo[3,4-b]pyridine + Isobutene + CO₂ B->C Fragmentation

Caption: Thermolytic cleavage of the N-Boc group.

Troubleshooting & Preventative Measures:

  • Problem: Low yield in a high-temperature reaction (e.g., Suzuki or Buchwald-Hartwig coupling).

    • Solution 1 (Lower Temperature): Explore modern catalyst systems (e.g., highly active phosphine ligands) that allow the reaction to proceed at lower temperatures (e.g., < 80 °C).

    • Solution 2 (Change Strategy): If high temperatures are unavoidable, consider performing the coupling reaction on the unprotected 3-bromo-1H-pyrazolo[3,4-b]pyridine and protecting the N-H afterwards if necessary.

  • Problem: Compound decomposition during solvent evaporation under high vacuum.

    • Solution: Avoid excessive heat from the rotovap water bath. For many common solvents (DCM, EtOAc), a bath temperature of 30-40 °C is sufficient.

FAQ 3: Is the compound stable to basic conditions?

Answer: Generally, yes. The N-Boc group is known for its stability towards most basic and nucleophilic conditions, which is why it is considered orthogonal to base-labile protecting groups like Fmoc.[2][7] However, there are exceptions with certain heterocycles and strong bases.

Causality & Mechanism: While typically stable, N-Boc groups on certain electron-deficient heterocycles, like pyrazoles and imidazoles, can be cleaved under specific basic conditions.[8][9] For instance, reagents like NaBH₄ in ethanol have been reported to selectively deprotect N-Boc on pyrazoles while leaving other Boc-protected amines intact.[9] Strong, non-nucleophilic bases under harsh conditions could potentially deprotonate the pyrazole ring, but simple hydrolysis of the carbamate is unlikely with common bases like K₂CO₃, Et₃N, or aqueous NaOH at room temperature.

Troubleshooting & Preventative Measures:

  • Problem: Unexpected side product when using NaBH₄ for a reduction.

    • Solution: If you observe N-Boc cleavage, consider using a different reducing agent that does not require an alcoholic solvent, or perform the reaction at a lower temperature to minimize the side reaction.

  • Problem: Potential for "halogen dance" rearrangement.

    • Solution: When using very strong bases like lithium diisopropylamide (LDA) or n-butyllithium, especially at non-cryogenic temperatures, there is a risk of a "halogen dance" rearrangement, where the bromine atom migrates to a different position on the ring following deprotonation.[10] If deprotonation is required, use cryogenic temperatures (e.g., -78 °C) and quench the reaction carefully.

FAQ 4: What about photolytic, oxidative, or reductive degradation?

Answer: These are important stability parameters, especially for drug development professionals conducting forced degradation studies.

  • Photolytic Degradation: Aromatic and heteroaromatic systems, particularly those with halogen substituents, can be susceptible to photolytic degradation upon exposure to UV or high-intensity visible light. While specific data on this molecule is not available, standard photostability testing is recommended if the compound will be handled outside of amber vials for extended periods.[11]

  • Oxidative Degradation: The pyrazolopyridine core is relatively electron-rich and could be susceptible to oxidation.[12] Strong oxidizing agents (e.g., m-CPBA, H₂O₂) could potentially lead to N-oxide formation on the pyridine nitrogen or degradation of the pyrazole ring.[13][14]

  • Reductive Degradation & Debromination: The C-Br bond is susceptible to cleavage under reductive conditions.

    • Catalytic Hydrogenation: Conditions like H₂/Pd-C will likely cause hydrodebromination, replacing the bromine atom with hydrogen. This is a common and predictable transformation.

    • Photocatalysis/Radical Reactions: Many modern photoredox methods are designed to activate C-Br bonds, which would lead to reductive debromination or other functionalizations at that position.[15]

Diagram: Potential Reductive Debromination Pathway

G cluster_2 Reductive Debromination A tert-Butyl 3-bromo-1H- pyrazolo[3,4-b]pyridine-1-carboxylate B Intermediate (e.g., Radical or Organopalladium) A->B [H] (e.g., H₂, Pd/C) C tert-Butyl 1H-pyrazolo[3,4-b] pyridine-1-carboxylate B->C Loss of 'Br'

Caption: Reductive cleavage of the C-Br bond.

Summary of Potential Degradation Products

Degradation Condition Primary Degradant Structure Mol. Wt.
Acidic (TFA, HCl) / Thermal3-Bromo-1H-pyrazolo[3,4-b]pyridineC₆H₄BrN₃198.02
Reductive (e.g., H₂/Pd-C)tert-Butyl 1H-pyrazolo[3,4-b]pyridine-1-carboxylateC₁₁H₁₃N₃O₂219.24

Experimental Protocols

Protocol 1: Small-Scale Trial for Acidic N-Boc Deprotection

This protocol is designed to confirm the identity of the deprotected product and assess the reaction's cleanliness before committing a large amount of material.

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the Boc-protected compound (e.g., 29.8 mg, 0.1 mmol) in anhydrous dichloromethane (DCM, 1 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 0.2 mL) to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene (2 mL) and co-evaporate under reduced pressure. Repeat this step two more times.

  • Analysis: The resulting crude TFA salt of 3-bromo-1H-pyrazolo[3,4-b]pyridine can be analyzed by ¹H NMR and LC-MS to confirm complete deprotection.

Protocol 2: Forced Degradation Study (ICH Guideline Basis)

This protocol provides a framework for assessing stability under stress conditions, crucial for drug development.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water, 1:1) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Keep a control sample with 1 mL of water. Heat both at 60-80 °C for a predetermined time (e.g., 2, 8, 24 hours). Analyze samples by a stability-indicating HPLC method.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep a control sample with 1 mL of water. Maintain at room temperature for a predetermined time. Analyze samples by HPLC.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature, protected from light. Analyze at set time points.

  • Photostability: Expose a solid sample and a solution sample to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil. Analyze both samples after exposure.

  • Thermal Degradation: Store a solid sample in a calibrated oven at an elevated temperature (e.g., 80 °C) and controlled humidity. Analyze at set time points.

References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. [Link]

  • Gerokonstantis, D. -T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Pitre, S. P., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]

  • Gerokonstantis, D. -T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA, Inc.[Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit User Discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Boc Protection - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. [Link]

  • Wu, J., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. (2025). ResearchGate. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives... (2025). ResearchGate. [Link]

  • 15-Hydroxyprostaglandin Dehydrogenase Inhibitor... (2024). MDPI. [Link]

  • Oxidative Degradation of Pharmaceuticals... (2022). MDPI. [Link]

  • This compound, 96%. (n.d.). CP Lab Safety. [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones... (2024). MDPI. [Link]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent... (2006). PubMed. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines... (2021). PMC. [Link]

  • Bromination of pyridine derivatives. (2023).
  • Aqueous phosphoric acid as a mild reagent for deprotection... (2005). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides... (2008). NIH. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs... (2023). PMC. [Link]

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Technical Support Center: Troubleshooting Flash Column Chromatography of Pyrazolo[3,4-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the flash column chromatography of pyrazolo[3,4-b]pyridine intermediates. The unique chemical nature of this scaffold, characterized by its basic nitrogen atoms and potential for varied polarity, often presents specific purification hurdles. This resource offers a structured, question-and-answer-based approach to troubleshooting, grounded in fundamental chromatographic principles.

Section 1: Common Purification Issues and Solutions

This section addresses the most frequently encountered problems during the flash chromatography of pyrazolo[3,4-b]pyridine intermediates, providing both immediate solutions and explanations of the underlying causes.

FAQ 1: Why is my pyrazolo[3,4-b]pyridine compound streaking or tailing on the TLC plate and column?

Answer:

Streaking or tailing is a prevalent issue when purifying nitrogen-containing heterocyles like pyrazolo[3,4-b]pyridines on silica gel.[1][2][3] The primary cause is the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, often irreversible, interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail" as it slowly elutes.[5]

Troubleshooting Steps:

  • Addition of a Basic Modifier: The most effective solution is to neutralize the acidic silanol groups.[1][2] Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[4][6]

    • Typical Concentration: Start with 0.1-1% (v/v) of triethylamine in your eluent.[1][2][7]

    • Mechanism: The TEA, being a stronger base, will preferentially interact with the silanol groups, effectively "masking" them from your pyrazolo[3,4-b]pyridine analyte.[4] This allows for a more uniform interaction with the mobile phase, leading to sharper peaks.[6]

  • Solvent System Optimization: While a modifier is often necessary, ensure your solvent system is optimized. Common starting points for pyrazolo[3,4-b]pyridines include gradients of hexane/ethyl acetate or dichloromethane/methanol.[1][8]

  • Column Deactivation: For particularly sensitive compounds, you can pre-treat, or "deactivate," the silica gel.[7] This involves flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7]

Diagram: Mitigating Peak Tailing

G cluster_problem Problem: Peak Tailing cluster_solution Solution: Add Basic Modifier Problem Pyrazolo[3,4-b]pyridine (Basic Analyte) Silica Silica Gel Surface (Acidic Silanols) Problem->Silica Strong Interaction Problem->Silica Weakened Interaction Modifier Triethylamine (TEA) (Competing Base) Modifier->Silica Neutralization caption Interaction of basic pyrazolopyridine with acidic silanol sites and mitigation.

Caption: Interaction of basic pyrazolopyridine with acidic silanol sites and mitigation.

FAQ 2: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution occurs when two or more compounds travel through the column at the same rate.[9] For pyrazolo[3,4-b]pyridine intermediates, this is often due to the presence of regioisomers or byproducts with very similar polarities.[8]

Troubleshooting Steps:

  • Solvent System Selectivity: The primary approach is to alter the selectivity of your mobile phase. If you are using a standard hexane/ethyl acetate system, switching to a different solvent combination can change the interactions between your compounds and the stationary phase.[2][10]

    • Try Different Solvents: Experiment with solvent systems like dichloromethane/methanol, or introduce a third solvent to create a ternary gradient.[10] For instance, adding a small amount of dichloromethane to a hexane/ethyl acetate system can sometimes resolve closely eluting spots.[10]

  • Gradient Optimization: A shallow gradient can significantly improve the resolution of closely eluting compounds.[11] Instead of a steep increase in polarity, a slower, more gradual change gives the compounds more time to interact differently with the stationary phase.[7]

  • Alternative Stationary Phases: If solvent optimization fails, consider a different stationary phase.[2][4]

    • Alumina: For basic compounds, alumina (neutral or basic) can be a good alternative to silica gel.[2]

    • Reversed-Phase (C18): For more polar pyrazolo[3,4-b]pyridine derivatives, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may provide the necessary separation.[2][12] Often, a modifier like formic acid is used to improve peak shape in reversed-phase.[2]

FAQ 3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer:

The acidic nature of silica gel can cause the decomposition of sensitive organic molecules.[13] Pyrazolo[3,4-b]pyridine scaffolds, while generally stable, can have substituents that are acid-labile.

Troubleshooting Steps:

  • 2D TLC Stability Test: Before committing to a column, you can quickly assess your compound's stability on silica gel.[4][13]

    • Protocol: Spot your crude mixture on a TLC plate. Run the plate in a suitable solvent system. After the first run, let the plate dry completely, then rotate it 90 degrees and run it again in the same solvent system.[4] If your compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[13]

  • Use Deactivated Silica or an Alternative Stationary Phase: If decomposition is confirmed, avoid standard silica gel.

    • Deactivated Silica: Use the method described in FAQ 1 to neutralize the silica with triethylamine.[7][12]

    • Alternative Phases: Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[2][13]

Section 2: Experimental Protocols and Method Development

A systematic approach to method development is crucial for successful purification. This section provides step-by-step guides for key experimental workflows.

Protocol 1: Systematic TLC Method Development

A successful flash column purification starts with a well-developed TLC method. The goal is to find a solvent system that provides a target compound Rf value between 0.2 and 0.3.[14]

Step-by-Step Methodology:

  • Initial Solvent Screening: Start with a common mid-polarity solvent system, such as 1:1 hexane/ethyl acetate.[15]

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary spotter to apply a small, concentrated spot to the TLC baseline.

  • Development: Place the TLC plate in a chamber saturated with the chosen mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Visualize the separated spots using UV light (254 nm is common for aromatic heterocycles) and/or a chemical stain like iodine vapor.[8]

  • Analysis and Iteration:

    • If Rf is too high (>0.4): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[2][15]

    • If Rf is too low (<0.15): The solvent system is not polar enough. Increase the proportion of the polar solvent.[2][15]

    • If Streaking Occurs: Add 0.5-1% triethylamine to the mobile phase and re-run the TLC.

    • If Separation is Poor: Try a different solvent system (e.g., dichloromethane/methanol) to alter selectivity.[2]

Data Presentation: Solvent System Polarity

The following table provides a reference for adjusting mobile phase polarity.

Solvent System (v/v)Relative PolarityUse Case for Pyrazolo[3,4-b]pyridines
100% HexaneVery LowEluting non-polar impurities
9:1 Hexane/Ethyl AcetateLowLess polar derivatives
1:1 Hexane/Ethyl AcetateMediumGood starting point for many derivatives[15]
100% Ethyl AcetateMedium-HighMore polar derivatives
95:5 DCM/MethanolHighHighly polar or functionalized derivatives[15]
9:1 DCM/MethanolVery HighVery polar compounds, often with multiple heteroatoms
Protocol 2: Dry Loading for Poorly Soluble Samples

If your crude pyrazolo[3,4-b]pyridine intermediate is not readily soluble in the mobile phase, dry loading is the preferred method to ensure a narrow sample band and optimal separation.[15][16]

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).[16]

  • Adsorption: In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your crude sample).[16] Pour the solution of your compound over the silica.

  • Evaporation: Gently swirl the flask to ensure the silica is evenly coated. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[16]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of your pre-packed column. Gently tap the column to settle the powder into a flat, even band.

  • Elution: Add a layer of sand on top of the dry-loaded sample and begin your elution as planned.

Diagram: Troubleshooting Workflow for Flash Chromatography

G start Start: Crude Pyrazolo[3,4-b]pyridine tlc Develop TLC Method (Target Rf ~0.2-0.3) start->tlc streaking Streaking on TLC? tlc->streaking add_tea Add 0.1-1% TEA to Mobile Phase streaking->add_tea Yes pack_column Pack Flash Column streaking->pack_column No add_tea->tlc load_sample Load Sample (Liquid or Dry Load) pack_column->load_sample run_column Run Column (Isocratic or Gradient) load_sample->run_column separation Good Separation? run_column->separation optimize_gradient Optimize Gradient (Make it shallower) separation->optimize_gradient No (Co-elution) end Pure Product separation->end Yes change_solvent Change Solvent System (e.g., DCM/MeOH) optimize_gradient->change_solvent change_phase Change Stationary Phase (Alumina or C18) change_solvent->change_phase change_phase->run_column caption A logical workflow for troubleshooting common chromatography issues.

Caption: A logical workflow for troubleshooting common chromatography issues.

Section 3: Advanced Topics

FAQ 4: I am trying to separate regioisomers of a substituted pyrazolo[3,4-b]pyridine. What are the best strategies?

Answer:

Separating regioisomers is a significant challenge as they often have nearly identical polarities.[8] Success relies on exploiting subtle differences in their interaction with the stationary phase.

Strategies for Isomer Separation:

  • High-Efficiency Stationary Phase: Use high-quality silica gel with a small, uniform particle size (e.g., 40-63 µm) to maximize the number of theoretical plates and enhance resolving power.[14]

  • Very Shallow Gradients: This is the most critical parameter. A very slow increase in eluent strength (e.g., increasing the polar component by 0.5-1% per column volume) is often required.

  • Alternative Solvent Systems: As isomers can have different dipole moments or hydrogen bonding capabilities, changing the solvent system can alter selectivity. For example, switching from a protic solvent mixture (like DCM/methanol) to an aprotic one (like hexane/ethyl acetate) can change which isomer elutes first.

  • Preparative HPLC: For extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve baseline resolution.[11]

This guide provides a comprehensive framework for troubleshooting the flash column chromatography of pyrazolo[3,4-b]pyridine intermediates. By understanding the chemical principles behind the separation and applying a systematic approach to method development, researchers can overcome common purification challenges and obtain high-purity materials for their research and development endeavors.

References

  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
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  • NIH. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC.
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  • Waters Corporation. Method Development With Convergence Chromatography.
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  • Benchchem. "Addressing co-elution of isomers in creosote chromatographic analysis".
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  • ResearchGate. (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
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  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. ChemInform Abstract: Indium(III) Chloride/Silica Gel Catalyzed Synthesis of Pyrazolo[3,4‐b]pyrrolo[3,4‐d]pyridines. | Request PDF.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?.
  • MDPI. A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?.
  • ResearchGate. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.

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Validation & Comparative

A Guide to the Spectroscopic Authentication of tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the authentic spectral data for tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a key building block in the synthesis of various biologically active molecules. By presenting a detailed examination of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document serves as a crucial reference for researchers engaged in the synthesis and characterization of related pyrazolopyridine scaffolds.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides a versatile intermediate for further functionalization through cross-coupling reactions and deprotection/substitution strategies, respectively.[4][5] Accurate interpretation of the spectral data for this intermediate is paramount to ensure the identity and purity of downstream compounds, thereby maintaining the integrity of the drug discovery process.

Comparative Analysis of Spectral Data

Table 1: Predicted and Comparative Spectroscopic Data

Technique Predicted Data for this compound Comparative Data for Related Pyrazolopyridines
¹H NMR Aromatic protons (pyridine ring): δ 7.0-8.5 ppm (multiplets); tert-butyl protons: δ ~1.7 ppm (singlet, 9H).For a related 1H-pyrazolo[3,4-b]pyridine derivative, aromatic protons were observed in the range of δ 7.26-8.68 ppm.[6]
¹³C NMR tert-butyl carbons: δ ~28 ppm (CH₃), δ ~85 ppm (quaternary C); Carbonyl carbon: δ ~148 ppm; Aromatic carbons: δ 110-160 ppm.In similar heterocyclic systems, the Boc carbonyl carbon appears around 148-152 ppm.[6] Aromatic carbons in pyrazolopyridines span a wide range depending on substituents.
Mass Spec. Expected [M+H]⁺ for C₁₁H₁₂BrN₃O₂: m/z 298.02, 300.02 (approx. 1:1 ratio due to Br isotopes).The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern.[8]

Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible spectral data for the authentication of this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[9]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, use proton broadband decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectra using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for CDCl₃).[10]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer additional structural clues.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, which is characteristic for bromine-containing compounds (approximately equal intensity for M and M+2 peaks).[8][11]

Workflow for Compound Authentication

The following diagram illustrates the logical workflow for the spectroscopic authentication of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR 1H NMR Spectroscopy Purification->H_NMR C_NMR 13C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Analyze Chemical Shifts, Coupling, and Integration H_NMR->Data_Analysis C_NMR->Data_Analysis MW_Confirmation Confirm Molecular Weight and Isotopic Pattern MS->MW_Confirmation Compare_Data Compare with Predicted/Reference Spectra Data_Analysis->Compare_Data Final_Confirmation Structural Confirmation Compare_Data->Final_Confirmation MW_Confirmation->Compare_Data

Caption: Workflow for the authentication of the target compound.

Conclusion

The structural integrity of chemical intermediates is a non-negotiable aspect of high-quality research in the pharmaceutical sciences. This guide provides a comprehensive framework for the spectroscopic authentication of this compound. By adhering to the detailed protocols and utilizing the comparative spectral insights, researchers can confidently verify the identity and purity of this valuable synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comparative Guide to the Reactivity of 3-Bromo vs. 5-Bromo Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the differential reactivity of C3- and C5-brominated pyrazolo[3,4-b]pyridines in key synthetic transformations. This guide provides a comparative overview, supported by experimental data, to inform strategic synthetic planning.

The pyrazolo[3,4-b]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to its incorporation into numerous clinically significant agents, including kinase inhibitors and antineoplastics.[3][4][5] The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and halogenated intermediates, particularly bromo-derivatives, serve as versatile synthetic handles for diversification.

This guide provides an in-depth comparison of the reactivity of two common regioisomers: 3-bromo- and 5-bromo-pyrazolo[3,4-b]pyridines. Understanding the inherent electronic and steric differences between these positions is critical for predicting their behavior in pivotal synthetic reactions and for designing efficient, regioselective synthetic routes.

The Chemical Rationale: Electronic and Steric Influences

The reactivity of a substituent on the pyrazolo[3,4-b]pyridine ring is fundamentally governed by its position within the fused heterocyclic system. The scaffold is composed of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. This electronic dichotomy is the primary driver of the differential reactivity observed between the C3 and C5 positions.

  • The C3-Bromo Position: Located on the pyrazole moiety, the C3 position is less influenced by the electron-withdrawing nitrogen atom of the pyridine ring. Its reactivity is more analogous to that of a bromo-substituted pyrazole.

  • The C5-Bromo Position: Situated on the pyridine ring, the C5 position is electronically distinct. It is para to the pyridine ring nitrogen (N7), which significantly lowers the electron density at this carbon. This electron-deficient character makes the C5 position particularly susceptible to reactions that favor such environments, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles.

This fundamental electronic difference dictates the preferred reaction pathways and conditions for functionalizing each position, as we will explore in the context of palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds. The performance of 3-bromo and 5-bromo-pyrazolo[3,4-b]pyridines in these transformations provides a clear illustration of their distinct chemical behavior.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a workhorse reaction in drug discovery.[6][7] For brominated pyridines and related heterocycles, the reaction rate is highly sensitive to the electron density at the carbon-bromine bond, as this directly impacts the rate-limiting oxidative addition step.

Generally, the more electron-deficient C5-bromo isomer exhibits higher reactivity in Suzuki couplings compared to the C3-bromo isomer. This allows for milder reaction conditions and often leads to higher yields. This enhanced reactivity is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen atom.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions and Yields

PositionReactantBoronic Acid/EsterCatalyst/LigandBase/SolventConditionsYieldReference
C5 5-Bromo-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridine3-(Ethoxycarbonyl)phenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O90 °C, 12 h92%[8]
C5 5-Bromo-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridine4-(Ethoxycarbonyl)phenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O90 °C, 12 h90%[8]
C3 3-Iodo-5-phenyl-1-(PMB)-pyrazolo[3,4-b]pyridine(2,5-Difluorobenzyl)boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O90 °C, 12 h85%[8]
C3 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one*p-Methoxyphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃ / Dioxane110 °CGood[9]

Note: Data for the C3-bromo-pyrazolo[1,5-a]pyrimidine scaffold is included for qualitative comparison, highlighting that this position is also reactive, though direct comparative studies on the pyrazolo[3,4-b]pyridine core are limited.

The following protocol is adapted from the synthesis of Tropomyosin receptor kinase (TRK) inhibitors.[8]

  • To a reaction vessel, add 5-bromo-3-iodo-1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq), 3-(ethoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Purge the vessel with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vessel.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel) to afford the desired C5-arylated product.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Suzuki-Miyaura Catalytic Cycle.
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] The reactivity trends in this reaction often mirror those of the Suzuki coupling. The electron-deficient nature of the C5-bromo position facilitates the oxidative addition of the palladium catalyst, making it a more favorable substrate for amination compared to the C3-bromo position.

It is well-documented that electron-deficient heterocycles, like pyridines, can sometimes be challenging substrates in Buchwald-Hartwig reactions, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[12] However, the use of modern, sterically hindered and electron-rich phosphine ligands has largely overcome these challenges, enabling efficient amination at the C5 position.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields

PositionReactantAmineCatalyst/LigandBase/SolventConditionsYieldReference
C5 5-Bromo-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridineMorpholine derivativePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 °C, 12 h88%[8]
C5 5-Bromo-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridinePiperazine derivativePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 °C, 12 h85%[8]

This protocol is adapted from a reported synthesis of pyrazolo[3,4-b]pyridine derivatives.[8]

  • Charge a Schlenk tube with 5-bromo-3-iodo-1-(PMB)-1H-pyrazolo[3,4-b]pyridine (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the desired amine (1.2 eq) and anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the C5-aminated product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->pd_amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Buchwald-Hartwig Amination Catalytic Cycle.
Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, it is worth considering classical nucleophilic aromatic substitution (SNAr). In pyridine chemistry, SNAr reactions are most favorable at the C2 and C4 (ortho and para) positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[13][14]

  • C5-Bromo Position: Being meta to the pyridine nitrogen, the C5 position is not activated towards SNAr. The negative charge in the reaction intermediate cannot be stabilized by the ring nitrogen, making this pathway energetically unfavorable under typical SNAr conditions.[13]

  • C3-Bromo Position: The reactivity of the C3-bromo isomer in SNAr is less common and would depend heavily on the specific reaction conditions and the presence of other activating or deactivating groups.

For these reasons, SNAr is not the preferred method for functionalizing either the C3- or C5-bromo-pyrazolo[3,4-b]pyridines, with cross-coupling reactions offering a far more general and efficient route.

SNAr_Mechanism cluster_pyridine Attack at C4 (Activated) cluster_meta Attack at C3/C5 (Deactivated) start_c4 4-Bromo-Pyridine meisenheimer_c4 Meisenheimer Complex (Charge on Nitrogen) start_c4->meisenheimer_c4 + Nu⁻ product_c4 4-Nu-Pyridine meisenheimer_c4->product_c4 - Br⁻ start_c3 3-Bromo-Pyridine meisenheimer_c3 Meisenheimer Complex (No Charge on N) start_c3->meisenheimer_c3 + Nu⁻ product_c3 Unfavorable meisenheimer_c3->product_c3 - Br⁻ Synthetic_Strategy start 5-Bromo-Pyrazolo[3,4-b]pyridine step1 Iodination (NIS) start->step1 intermediate1 5-Bromo-3-Iodo Intermediate step1->intermediate1 step2 Buchwald-Hartwig Amination (Selective at C5) intermediate1->step2 intermediate2 5-Amino-3-Iodo Intermediate step2->intermediate2 step3 Suzuki-Miyaura Coupling (at C3) intermediate2->step3 final_product Diversified Product step3->final_product

Sources

Tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Comparative Analysis of Halogenated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine core stands out as a "privileged scaffold." This fused heterocyclic system is a structural isostere of purine and is featured in a multitude of compounds with a wide spectrum of biological activities.[1][2] Derivatives have shown potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Tropomyosin receptor kinases (TRKs), making them highly valuable in the development of novel therapeutics for oncology, inflammation, and neurodegenerative diseases.[1][2][3][4]

The strategic functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a critical reagent in this endeavor: tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate . We will provide an in-depth comparison of this versatile building block with its iodo- and chloro-substituted counterparts, offering field-proven insights and experimental data to guide your synthetic strategy.

The Workhorse Reagent: A Profile of this compound

This building block is a cornerstone for chemists aiming to introduce diversity at the 3-position of the pyrazolo[3,4-b]pyridine scaffold. Its structure is optimized for modern synthetic methodologies.

  • The Bromine Handle: The bromine atom at the 3-position serves as a versatile synthetic handle, ideally suited for a range of palladium-catalyzed cross-coupling reactions. It offers a well-calibrated balance of reactivity and stability.

  • The Boc Protecting Group: The N-tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it protects the pyrazole nitrogen, preventing unwanted side reactions. Secondly, it enhances the solubility of the building block in common organic solvents, simplifying reaction setup and purification. This group can be readily removed under acidic conditions post-coupling.

The synthesis of this key intermediate typically involves the bromination of the 1H-pyrazolo[3,4-b]pyridine core, followed by protection of the pyrazole nitrogen with a Boc group.[5]

The Halogen Dance: Reactivity in Palladium-Catalyzed Cross-Coupling

The choice of halogen on your building block is one of the most critical decisions in planning a synthetic route. This choice directly impacts reaction kinetics, required catalyst systems, and overall efficiency. The reactivity of aryl halides in the crucial oxidative addition step of the palladium catalytic cycle generally follows the order of decreasing carbon-halogen bond dissociation energy: I > Br > Cl .[6][7][8]

  • Iodo-analogs: These are the most reactive of the series. The weaker C-I bond allows for oxidative addition to Pd(0) catalysts under very mild conditions, often at room temperature. This high reactivity is advantageous when working with sensitive functional groups or when aiming for short reaction times. However, iodo compounds are typically more expensive and can be less stable, sometimes leading to de-iodination side products.[7][9]

  • Chloro-analogs: Representing the other end of the spectrum, chloro-analogs are often the most cost-effective. However, the strength of the C-Cl bond necessitates more forcing reaction conditions—higher temperatures, higher catalyst loadings, and the use of specialized, highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the challenging oxidative addition step.[10][11]

  • Bromo-analogs: this compound sits at the sweet spot. It is reactive enough to undergo coupling under a wide range of standard conditions but stable enough for easy handling and storage. This makes it a reliable and versatile starting point for library synthesis and initial route scouting.[12]

G cluster_reactivity Halogen Reactivity Spectrum cluster_properties Properties High Reactivity High Reactivity Balanced Reactivity Balanced Reactivity Low Reactivity Low Reactivity Iodo Iodo-Analog (e.g., tert-butyl 3-iodo-...) Iodo->High Reactivity Mild conditions Fast reactions Bromo Bromo-Analog (tert-butyl 3-bromo-...) Bromo->Balanced Reactivity Versatile Good stability Chloro Chloro-Analog (e.g., tert-butyl 3-chloro-...) Chloro->Low Reactivity Cost-effective Forcing conditions

Head-to-Head Comparison in Key Transformations

Let's examine how our core building block and its halogenated cousins perform in the three most common cross-coupling reactions utilized in drug discovery.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is the preeminent method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

FeatureIodo-AnalogBromo-Analog (Core Product)Chloro-Analog
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3XPhos Pd G3, RuPhos Pd G3
Catalyst Loading 1-5 mol%2-10 mol%5-15 mol%
Typical Temperature Room Temp to 80 °C80-110 °C100-140 °C
Reaction Time 0.5 - 4 hours2 - 16 hours12 - 24 hours
Key Advantage High reactivity for sensitive substratesExcellent balance of reactivity and costLow cost of starting material
Key Disadvantage Higher cost, potential instabilityMay require heatingRequires specialized catalysts/ligands
Buchwald-Hartwig Amination (C-N Bond Formation)

Essential for synthesizing aryl amines, this reaction is a cornerstone of medicinal chemistry programs. The mechanism involves the palladium-catalyzed coupling of an amine with an aryl halide.[13][14]

FeatureIodo-AnalogBromo-Analog (Core Product)Chloro-Analog
Typical Catalyst Pd₂(dba)₃ with Xantphos or BINAPPd₂(dba)₃ with XPhos or RuPhosPd₂(dba)₃ with BrettPhos or tBuXPhos
Base K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃LHMDS, K₃PO₄
Typical Temperature 60-90 °C80-110 °C100-130 °C
Reaction Time 1 - 6 hours4 - 18 hours16 - 36 hours
Key Advantage Couples less nucleophilic amines easilyBroad substrate scopeEconomical for large-scale synthesis
Key Disadvantage Potential for catalyst inhibition by iodideCan be sluggish with hindered aminesRequires strictly anhydrous conditions
Sonogashira Coupling (C-C Alkyne Formation)

This reaction provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates and pharmacophores. It typically involves a palladium catalyst and a copper(I) co-catalyst.[15][16][17]

FeatureIodo-AnalogBromo-Analog (Core Product)Chloro-Analog
Catalyst System Pd(PPh₃)₄ / CuIPdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / SPhos / CuI
Base Et₃N, i-Pr₂NHEt₃N, DIPAK₂CO₃, Cs₂CO₃
Typical Temperature Room Temp to 60 °C50-90 °C80-120 °C
Reaction Time 1 - 5 hours3 - 12 hoursRarely used, often impractical
Key Advantage High yields, very mild conditionsReliable and widely applicableNot generally recommended
Key Disadvantage Homocoupling (Glaser) of alkyne can be an issueRequires elevated temperaturesVery low reactivity, poor yields

Advanced Strategies: The Use of Dihalogenated Scaffolds

For more complex synthetic routes, dihalogenated pyrazolopyridines like tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate offer the potential for sequential, site-selective cross-couplings. Capitalizing on the reactivity difference between bromine and iodine, one can perform a coupling reaction at the more reactive 5-iodo position first, under mild conditions that leave the 3-bromo position untouched. This allows for the subsequent functionalization at the 3-position in a separate step, enabling the divergent synthesis of complex molecules.[18]

G start Start with Dihalogenated Scaffold (3-Bromo-5-Iodo-Pyrazolopyridine) step1 Step 1: First Coupling (e.g., Suzuki at C5-Iodo) start->step1 Mild Conditions (e.g., Pd(PPh3)4, 60°C) step2 Step 2: Second Coupling (e.g., Buchwald-Hartwig at C3-Bromo) step1->step2 More Forcing Conditions (e.g., XPhos Pd G3, 100°C) product Disubstituted Pyrazolopyridine Product step2->product

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for your experiments. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G reagents 1. Combine Reagents: - Bromo-scaffold (1 eq) - Boronic acid (1.2 eq) - Base (e.g., K2CO3, 2 eq) catalyst 2. Add Catalyst/Solvent: - Pd Catalyst (5 mol%) - Degassed Solvent (e.g., Dioxane/H2O) reagents->catalyst Under Inert Gas (N2/Ar) reaction 3. Heat & Stir: - Heat to 90-110 °C - Monitor by TLC/LCMS catalyst->reaction workup 4. Workup & Purify: - Aqueous Extraction - Column Chromatography reaction->workup

  • Setup: To a dry reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Solvent & Degassing: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

The selection of a halogenated building block is a strategic decision that profoundly influences the efficiency and practicality of a synthetic campaign.

  • For initial exploration and library synthesis, This compound is the superior choice. It provides a reliable and predictable reactivity profile across a broad range of standard cross-coupling conditions, making it an invaluable workhorse for drug discovery.

  • For late-stage syntheses involving highly sensitive or complex substrates, the corresponding iodo-analog may be advantageous, allowing for milder conditions and potentially higher yields, despite its higher cost.

  • For process chemistry and large-scale synthesis where cost is a primary driver, developing a robust protocol with the chloro-analog could provide significant economic benefits, provided the investment in specialized catalysts and process optimization is feasible.

By understanding the nuanced differences in reactivity and making an informed choice, researchers can accelerate their discovery programs and efficiently access the diverse chemical space offered by the valuable pyrazolo[3,4-b]pyridine scaffold.

References

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Various Authors. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Garcia, Y., et al. (2025). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Ananikov, V. P., et al. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Various Authors. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • Sigma-Aldrich. tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Sigma-Aldrich.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed.
  • Legault, C. Y., et al. (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Sigmon, S. T., & De, S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Iglesias, B. A., et al. Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Guidechem. What is the synthesis process of 3-Bromo-1H-Pyrazolo[3,4-B]Pyridine? Guidechem.
  • Organ, M. G., et al. (2022). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • Le-Deygen, I., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
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  • Benchchem. (2024). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
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A Comparative Guide to the Biological Activities of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets through specific, high-affinity binding. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores are two such exemplary scaffolds. Both are fused heterocyclic systems that have become cornerstones in the development of novel therapeutics, particularly in oncology.

The pyrazolo[3,4-d]pyrimidine scaffold is famously recognized as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry makes it an exceptionally effective template for designing ATP-competitive kinase inhibitors, molecules that block the action of enzymes critical for cell signaling and growth.[1][2] The pyrazolo[3,4-b]pyridine scaffold, while also a potent kinase inhibitor, exhibits a broader and more versatile pharmacological profile, engaging with a wider array of enzyme classes and cellular pathways.[4][5][6]

This guide provides an in-depth, objective comparison of these two scaffolds for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare their biological target profiles, present supporting quantitative data, and provide detailed experimental protocols to empower your own research endeavors.

The Decisive Difference: A Nitrogen Atom's Impact

At first glance, the two scaffolds appear remarkably similar. The critical distinction lies in the six-membered ring fused to the pyrazole core. The pyrazolo[3,4-b]pyridine contains a single nitrogen atom in this ring, whereas the pyrazolo[3,4-d]pyrimidine contains two. This seemingly minor alteration has profound implications for the molecule's electronic properties, hydrogen bonding potential, and ultimately, its preferred mode of interaction with biological targets.

  • Pyrazolo[3,4-d]pyrimidine: The presence of two nitrogen atoms in the pyrimidine ring makes it a potent mimic of the purine core of adenine. This allows it to form multiple hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a critical interaction for potent inhibition.[1]

  • Pyrazolo[3,4-b]pyridine: With only one nitrogen in the pyridine ring, this scaffold has a different distribution of electron density and hydrogen bond acceptors. While it still effectively targets kinase hinge regions, its interaction profile is distinct, which can be exploited to achieve selectivity for different kinase families or even to engage entirely different classes of enzymes.

Comparative Landscape of Biological Targets and Therapeutic Applications

The distinct physicochemical properties of each scaffold guide their respective applications in drug discovery. The pyrazolo[3,4-d]pyrimidine core is a dominant force in kinase inhibition, while the pyrazolo[3,4-b]pyridine scaffold demonstrates remarkable versatility.

Pyrazolo[3,4-d]pyrimidine: The Kinase Inhibitor Specialist

This scaffold is overwhelmingly associated with the development of kinase inhibitors for cancer therapy.[1][2] Its success is exemplified by the FDA-approved drug Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor for B-cell cancers.[1]

Key Kinase Targets:

  • Tyrosine Kinases: Bruton's tyrosine kinase (BTK), Src family kinases, FLT3, VEGFR2, EGFR, and RET kinase.[1][7][8][9][10][11]

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs).[12]

Primary Therapeutic Area:

  • Oncology: Its application spans a wide range of cancers, including B-cell malignancies, glioblastoma, acute myeloid leukemia, and breast cancer.[1][7][8][13][14]

Pyrazolo[3,4-b]pyridine: The Versatile Modulator

While also a proven scaffold for potent kinase inhibitors, the pyrazolo[3,4-b]pyridine core has been successfully adapted to modulate a much broader set of biological targets. This versatility makes it a highly attractive starting point for discovering novel therapeutics across different disease areas.

Key Biological Targets:

  • Kinase Inhibitors: Cyclin-dependent kinases (CDK1/2), Fibroblast growth factor receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[15][16][17][18][19]

  • Enzyme Activators: Notably, derivatives of this scaffold have been developed as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[20][21] This represents a significant functional divergence from the pyrimidine analog.

  • Other Enzyme Inhibitors: This class includes inhibitors of Topoisomerase IIα and Glycogen synthase kinase-3 (GSK-3).[4][22]

Diverse Therapeutic Areas:

  • Oncology: Targeting various cancers through inhibition of CDKs, FGFRs, and TRKs.[16][17][21]

  • Neuroscience: Compounds have shown anxiolytic activity.[4][6]

  • Infectious Diseases: Derivatives have been developed with antiviral and antibacterial properties.[4][23][24]

Structure-Activity Relationship (SAR) Highlights

The biological activity of these scaffolds is exquisitely sensitive to the nature and position of their substituents. Understanding these relationships is key to designing potent and selective molecules.

  • The N1-H of the Pyrazole: For kinase inhibition in both scaffolds, the hydrogen atom at the N1 position of the pyrazole ring is often a critical hydrogen bond donor that interacts with the kinase hinge region.[9][16] Methylation or substitution at this position can completely abolish activity, as it prevents this key interaction.[16]

  • The "Linker" Atom: In a series of pyrazolo[3,4-d]pyrimidine derivatives targeting FLT3/VEGFR2, changing the linker at the 4-position from an amino group (-NH-) to an ether (-O-) dramatically increased potency, likely due to altered geometry and electronic properties.[9]

  • Substituent Versatility: The pyrazolo[3,4-b]pyridine scaffold offers up to five distinct points for chemical modification (N1, C3, C4, C5, and C6), providing immense flexibility for chemists to fine-tune a compound's properties to achieve desired activity and selectivity against a wide range of targets.[25] For AMPK activators based on this scaffold, an exposed pyrazole N-H and specific substitutions on an appended diphenyl group were found to be essential for potent activation.[20]

Quantitative Data Summary

The following tables provide a snapshot of the comparative biological activity of representative compounds from both scaffold classes.

Table 1: Comparison of Primary Biological Targets

ScaffoldPrimary Target ClassRepresentative Specific TargetsKey Therapeutic Area
Pyrazolo[3,4-b]pyridine Kinase Inhibitors, Enzyme Activators/InhibitorsCDKs, FGFRs, TRKs, AMPK (Activator), Topoisomerase IIαOncology, CNS, Infectious Disease
Pyrazolo[3,4-d]pyrimidine Kinase InhibitorsBTK, Src, FLT3, VEGFR2, EGFROncology

Table 2: Comparative Potency (IC₅₀) of Scaffold Derivatives

Compound ScaffoldTarget KinaseRepresentative CompoundIC₅₀ Value (nM)Reference
Pyrazolo[3,4-d]pyrimidineFLT3Compound 33< 1[8]
Pyrazolo[3,4-d]pyrimidineVEGFR2Compound 332[8]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 1634[10]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2Compound 1457[12]
Pyrazolo[3,4-b]pyridineFGFR1Compound 7n1.1[16]
Pyrazolo[3,4-b]pyridineTRKACompound C1026[17]
Pyrazolo[3,4-b]pyridineTBK1Compound 15y0.2[19]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visualizing Mechanisms and Workflows

To better understand the function and development process of these compounds, the following diagrams illustrate their mechanism of action and a typical discovery workflow.

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site Kinase Hinge Region ATP Binding Pocket Catalytic Loop Phosphorylated_Substrate Phosphorylated Protein Substrate Kinase:cat->Phosphorylated_Substrate Phosphorylates No_Reaction Phosphorylation Blocked ATP ATP ATP->Kinase:cat Binds Inhibitor Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-d]pyrimidine Scaffold Inhibitor->Kinase:hinge Competitively Binds Substrate Protein Substrate Substrate->Kinase:cat Drug_Discovery_Workflow A Scaffold Selection (Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine) B Library Synthesis (Chemical Modification) A->B Design C In Vitro Biochemical Assay (e.g., Kinase Inhibition) B->C Screening D Cell-Based Potency Assay (e.g., MTT Proliferation) C->D Validation E Lead Optimization (SAR, ADME Properties) D->E Data Input E->B Iterate Design F In Vivo Efficacy Models (e.g., Xenograft Studies) E->F Advance Leads G Preclinical Candidate F->G Selection

Caption: A typical drug discovery workflow for novel inhibitors.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the practical evaluation of compounds based on these scaffolds, we provide validated, step-by-step protocols for two fundamental assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition. The amount of ADP produced is converted into a light signal, where a lower signal indicates greater inhibition.

Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad applicability across different kinase families. It directly measures the product of the kinase reaction (ADP), providing a robust and quantitative readout of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The specific kinase and substrate concentrations should be optimized for linear reaction kinetics.

    • Prepare a 10 mM stock solution of the test inhibitor (from either scaffold) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Dilute the inhibitor series 1:25 in kinase reaction buffer to create a 4X inhibitor solution.

    • Prepare a 4X ATP solution in kinase reaction buffer. The concentration should be at the ATP Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • Add 5 µL of 2X kinase/substrate solution to the wells of a white, 384-well assay plate.

    • Add 2.5 µL of the 4X inhibitor solution to the test wells. Add 2.5 µL of 4% DMSO buffer for "no inhibitor" and "no enzyme" controls.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution to all wells except the "no enzyme" control (add buffer instead).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the synthesized compounds.

Causality: The MTT assay is a classic, reliable method for assessing the downstream cellular consequences of target inhibition. A reduction in the metabolic conversion of MTT to formazan directly correlates with a decrease in cell number or viability, providing a functional readout of the compound's anti-proliferative effects.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MDA-MB-468 for a breast cancer model) from culture.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compounds in complete growth medium from a 10 mM DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution. Include wells with medium containing 0.1% DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are both exceptionally valuable frameworks in drug discovery. Our comparative analysis reveals distinct strategic advantages for each:

  • Pyrazolo[3,4-d]pyrimidine stands as a highly validated, premier scaffold for the development of ATP-competitive kinase inhibitors. Its intrinsic resemblance to adenine provides a reliable foundation for designing potent compounds against a host of oncogenic kinases.

  • Pyrazolo[3,4-b]pyridine emerges as a more versatile and multifaceted scaffold. While also a source of potent kinase inhibitors, its true strength lies in its demonstrated ability to modulate a wider range of biological targets, including non-kinase enzymes and allosteric activation sites.

The future of drug discovery with these scaffolds is bright. There is significant potential in exploring pyrazolo[3,4-b]pyridine derivatives for novel kinase targets where its unique electronic and steric profile can be leveraged to achieve greater selectivity. Furthermore, the proven ability of this scaffold to function as an enzyme activator opens new avenues for therapeutic intervention beyond simple inhibition. For researchers, the choice between these scaffolds should be guided by the specific biological question at hand: for targeted kinase inhibition, the pyrazolo[3,4-d]pyrimidine offers a proven path, while for exploring novel mechanisms and broader target classes, the pyrazolo[3,4-b]pyridine provides a gateway to untapped therapeutic potential.

References

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  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
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  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazolo[3,4-b]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazolo[3,4-b]Pyridine Scaffold: A Privileged Core in Modern Chemistry

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] Its structural similarity to purine bases makes it a "privileged scaffold," frequently appearing in compounds with a wide array of biological activities, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[2][3][4][5] The synthesis of novel derivatives often results in a variety of substitution patterns and potential regioisomers.[3] Consequently, robust, unambiguous characterization is not merely a procedural step but the bedrock upon which all subsequent biological and material testing rests. An erroneous structural assignment can invalidate years of research and development.

This guide details the critical spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence Spectroscopy—required for the comprehensive analysis of these important molecules. We will explore not only the "how" but the "why," comparing the unique strengths of each method and demonstrating how their integrated application forms a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, including the pyrazolo[3,4-b]pyridine framework. It provides direct insight into the chemical environment and connectivity of atoms (specifically ¹H and ¹³C), allowing for the precise mapping of the molecular architecture.

Expertise & Causality: Why NMR is Indispensable

The power of NMR lies in its ability to resolve subtle structural differences. For pyrazolo[3,4-b]pyridines, this is critical for:

  • Confirming the Fused Ring System: The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide a definitive fingerprint of the pyridine and pyrazole protons.[6]

  • Assigning Substituent Positions: The location of alkyl, aryl, or other functional groups is determined by observing their chemical shifts and the coupling patterns between them and the core protons. For instance, a singlet integrating to three protons around δ 2.4-2.8 ppm is characteristic of a methyl group at either the C4 or C6 position.[6][7]

  • Differentiating Regioisomers: In many syntheses, substitution can occur at either the N-1 or N-2 position of the pyrazole ring.[8] Two-dimensional NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential for resolving this ambiguity. An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the protons of a substituent to the C7a carbon of the pyrazolo[3,4-b]pyridine core can definitively establish its attachment point.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the unsubstituted 1H-pyrazolo[3,4-b]pyridine core. These values serve as a baseline, with actual shifts varying based on substituent effects.

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
H-38.0 - 8.5 (singlet)135 - 145Highly dependent on N-1 substituent.
H-47.1 - 8.6 (doublet/dd)115 - 125Position and coupling partner depend on substitution.
H-57.0 - 7.6 (triplet/dd)120 - 130Often coupled to both H-4 and H-6.
H-68.4 - 8.8 (doublet/dd)148 - 155Typically the most downfield pyridine proton.
C-3aN/A110 - 120Quaternary carbon at the ring junction.
C-7aN/A145 - 155Quaternary carbon at the ring junction.

Data compiled from multiple sources, including references[6][8][9].

Experimental Protocol: Full NMR Structural Elucidation

This protocol outlines a comprehensive approach to confirm the structure of a novel substituted pyrazolo[3,4-b]pyridine.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10] Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key sample resonances. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reliable reference signal.

2. Data Acquisition (400 MHz Spectrometer): [10] a. ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans. Typical spectral width: -2 to 12 ppm. b. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This is a longer experiment; use an appropriate number of scans (e.g., 1024 or more) to achieve good signal-to-noise. Typical spectral width: 0 to 200 ppm. c. DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. This helps differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are absent. d. 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of protons on the pyridine ring. e. 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons and confirming long-range connectivity between protons and carbons, crucial for placing substituents and differentiating isomers.

3. Data Processing and Interpretation: a. Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. b. Calibrate the ¹H spectrum to the TMS or residual solvent peak. Calibrate the ¹³C spectrum accordingly. c. Integrate the ¹H signals to determine proton ratios. d. Analyze splitting patterns in the ¹H spectrum to deduce proton-proton coupling. e. Use the COSY spectrum to confirm the sequence of protons (e.g., H-4 through H-6). f. Use the HMBC spectrum to assign quaternary carbons (C-3a, C-7a, and substituted carbons) by identifying correlations from known protons.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation & Validation Prep Dissolve Compound in Deuterated Solvent H1 1. ¹H NMR (Proton Count & Coupling) Prep->H1 C13 2. ¹³C & DEPT-135 (Carbon Count & Type) H1->C13 Assign Assign Signals & Fragments H1->Assign COSY 3. 2D COSY (¹H-¹H Connectivity) C13->COSY C13->Assign HMBC 4. 2D HMBC (¹H-¹³C Long-Range) COSY->HMBC COSY->Assign HMBC->Assign Validate Assemble Structure Assign->Validate Final Final Structure Confirmed Validate->Final

Caption: Workflow for unambiguous structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR defines the molecular architecture, Mass Spectrometry serves as the essential gatekeeper, confirming the elemental composition and providing corroborating structural evidence through fragmentation analysis.

Expertise & Causality: Confirming Composition and Fragmentation
  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming a compound's molecular formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental formula (e.g., C₁₅H₁₂N₃Cl), distinguishing it from other possibilities with the same nominal mass.[5]

  • Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides a secondary fingerprint. Pyrazolo[3,4-b]pyridine derivatives exhibit characteristic fragmentation pathways. For example, ethyl carboxylate derivatives often show an initial loss of an ethanol molecule (m/z 46).[11] Other common fragmentations include the elimination of carbon monoxide (CO, m/z 28) and hydrogen cyanide (HCN, m/z 27), which are characteristic of many nitrogen-containing heterocyclic systems.[11][12][13][14] Observing these expected losses provides strong confidence in the assigned core structure.

Data Presentation: Common Mass Fragments
Fragment Loss Neutral Mass (Da) Significance Reference
Ethanol (from ethyl ester)46Confirms presence of -COOEt group[11]
Carbon Monoxide (CO)28Common in heterocyclic systems[12][13][14]
Hydrogen Cyanide (HCN)27Indicates breakdown of N-containing rings[11][12]
Halogen Acid (e.g., HCl)36/38Confirms presence of Chlorine[13][14]
Phenyl (C₆H₅)77Indicates a terminal phenyl substituent[11][12]
Experimental Protocol: HRMS Analysis via ESI-TOF

1. Sample Preparation: a. Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent must be compatible with electrospray ionization. b. If necessary, add a trace amount of an acid (e.g., formic acid) to promote protonation ([M+H]⁺) or a base (e.g., ammonium hydroxide) to promote deprotonation ([M-H]⁻).

2. Instrument Setup and Calibration: a. Calibrate the ESI-TOF mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy. b. Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

3. Data Acquisition: a. Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire the spectrum in positive or negative ion mode, depending on the compound's nature. Acquire data over a relevant m/z range (e.g., 100-1000).

4. Data Analysis: a. Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). b. Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare the experimental mass with the theoretical mass for the proposed formula. The mass error should ideally be < 5 ppm. c. If performing MS/MS (tandem mass spectrometry), analyze the fragmentation pattern and compare it to known fragmentation behaviors of the pyrazolo[3,4-b]pyridine scaffold.

Visualization: Characteristic Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion [M]⁺ F1 [M - EtOH]⁺ (m/z -46) M->F1 - EtOH F2 [M - EtOH - CO]⁺ (m/z -46 -28) F1->F2 - CO F3 [M - EtOH - CO - HCN]⁺ (m/z -46 -28 -27) F2->F3 - HCN

Caption: A typical fragmentation pathway for an ethyl ester-substituted pyrazolo[3,4-b]pyridine.

UV-Visible and Fluorescence Spectroscopy: Probing Photophysical Properties

For pyrazolo[3,4-b]pyridines intended for use as fluorescent probes, imaging agents, or in materials science, understanding their interaction with light is paramount. UV-Vis and fluorescence spectroscopy provide this critical information.

Expertise & Causality: Linking Structure to Electronic Transitions
  • UV-Vis Absorption: This technique measures the wavelengths of light a molecule absorbs. The absorption maxima (λ_max) correspond to electronic transitions (typically π → π* and n → π*) within the conjugated system of the pyrazolo[3,4-b]pyridine core.[15][16] The position and intensity of these bands are highly sensitive to the nature and position of substituents. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[15]

  • Fluorescence Emission: For compounds that fluoresce, this technique measures the spectrum of light emitted after excitation. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift . A large Stokes shift is often a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise.[6] The fluorescence quantum yield (a measure of emission efficiency) is another key parameter determined from these measurements.

Comparison with Alternatives

While the pyrazolo[3,4-b]pyridine core can be fluorescent, its properties are often compared to other well-known fluorophores. For example, quinoline derivatives are classic fluorophores, and pyrazolines are also known for their strong emissive properties.[17][18] A comparative study would involve characterizing the novel pyrazolo[3,4-b]pyridine against these standards to benchmark its quantum yield, photostability, and environmental sensitivity, thereby establishing its potential utility.

Data Presentation: Example Photophysical Data
Substitution Pattern λ_abs (nm) λ_em (nm) Stokes Shift (nm) Notes
Phenyl-substituted~365>410>45General range for simple derivatives.[15]
4-(N,N-dimethylamino)-phenyl~320VariesExceptionally largeDonor group increases charge transfer character.[6]
Methoxy-substituted~369-392VariesVariesElectron-donating groups cause red-shift.[15]
Experimental Protocol: Measuring Absorption and Emission Spectra

1. Sample Preparation: a. Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., ethanol, DMSO, or cyclohexane) at a known concentration (e.g., 1 mM). b. Create a dilute solution (e.g., 1-10 µM) from the stock solution in the same solvent. The final absorbance at λ_max should be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements. c. Prepare a "blank" sample containing only the pure solvent.

2. UV-Vis Absorption Measurement: a. Use a dual-beam spectrophotometer. Place the blank cuvette in the reference beam and the sample cuvette in the sample beam. b. Record the baseline with the blank solution. c. Record the absorption spectrum of the sample over the desired range (e.g., 200-600 nm). d. Identify the wavelength(s) of maximum absorbance (λ_max).

3. Fluorescence Emission Measurement: a. Use a spectrofluorometer. Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. b. Scan the emission spectrum, starting at a wavelength ~10-20 nm longer than the excitation wavelength to avoid Rayleigh scattering. c. Identify the wavelength of maximum emission (λ_em). d. To determine the quantum yield, the measurement must be repeated with a known fluorescence standard (e.g., quinine sulfate) under identical conditions.

Visualization: Electronic Transitions

Caption: Simplified diagram showing absorption and fluorescence electronic transitions.

Conclusion: An Integrated and Self-Validating Approach

The robust characterization of novel pyrazolo[3,4-b]pyridine compounds is not achieved by any single technique but by the logical synthesis of data from multiple, orthogonal methods.

  • HRMS first validates the elemental formula, confirming that the correct atoms are present.

  • NMR spectroscopy then constructs the molecular framework, defining the precise connectivity and stereochemistry.

  • UV-Vis and Fluorescence spectroscopy probe the electronic properties, which are a direct consequence of the structure confirmed by NMR and MS.

Each protocol is a self-validating system; the molecular formula from HRMS must be consistent with the proton and carbon counts from NMR. The fragmentation pattern in the mass spectrum must be explainable by the structure derived from 2D NMR. Discrepancies at any stage indicate either an impure sample or an incorrect structural assignment, prompting further investigation. By adhering to this integrated philosophy, researchers can ensure the scientific integrity of their findings and build a solid foundation for the development of next-generation therapeutics and materials.

References

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The Vanguard of Kinase Inhibition: A Comparative Guide to Alternative Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Familiar Moieties in Kinase Inhibitor Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit. Historically, the design of these inhibitors has been dominated by a relatively small number of "privileged" heterocyclic scaffolds, such as the quinazoline and pyrimidine cores. These scaffolds effectively mimic the adenine ring of ATP, enabling competitive binding to the kinase ATP pocket.[1] However, the relentless emergence of drug resistance and the need for improved selectivity and pharmacokinetic profiles have compelled medicinal chemists to explore a more diverse chemical space.

This guide provides an in-depth comparative analysis of alternative heterocyclic scaffolds for kinase inhibitor design. Moving beyond a mere catalog of structures, we will delve into the causal relationships between scaffold architecture and key drug-like properties, including potency, selectivity, and metabolic stability. Supported by experimental data and detailed protocols, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the dynamic landscape of kinase inhibitor design. We will explore how strategic "scaffold hopping" and the introduction of novel heterocyclic systems can lead to the discovery of next-generation kinase inhibitors with superior therapeutic profiles.

Comparative Analysis of Heterocyclic Scaffolds

The choice of a heterocyclic core is a pivotal decision in the design of a kinase inhibitor, profoundly influencing its interactions within the ATP-binding site and its overall pharmacological properties. Here, we compare several prominent alternative scaffolds to the more traditional quinazoline and pyrimidine cores, with a focus on their impact on potency, selectivity, and pharmacokinetics.

The Rise of Fused Pyrimidines: Pyrazolopyrimidines and Pyrrolopyrimidines

Bioisosteric replacement of the quinazoline core with fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines has proven to be a highly successful strategy. These scaffolds are also isosteres of the adenine ring of ATP, allowing them to effectively mimic hinge region binding.[2][3]

One of the most notable examples of a pyrazolo[3,4-d]pyrimidine-based inhibitor is Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3] The pyrazolopyrimidine core serves as an effective hinge-binder, while the attached acrylamide "warhead" forms a covalent bond with a cysteine residue in the active site, leading to sustained inhibition.

Ribociclib , a CDK4/6 inhibitor, features a pyrrolo[2,3-d]pyrimidine scaffold.[4] This core, combined with specific substitutions, contributes to its high selectivity for CDK4/6 over other kinases, which is crucial for minimizing off-target effects.[4]

Scaffold Example Drug Primary Target(s) Key Advantages Representative IC50
Quinazoline GefitinibEGFRWell-established, potent hinge-binder.[5]EGFR: ~3.76 nM (for a 2,4-disubstituted derivative)[6]
Pyrimidine OsimertinibEGFR (mutant-selective)Can be tailored for high selectivity against mutant kinases.[6]EGFR L858R/T790M: 23.3 nM (for a trisubstituted derivative)[6]
Pyrazolo[3,4-d]pyrimidine IbrutinibBTKEffective hinge-binder, often used in covalent inhibitors.[3]BTK: ~0.5 nM
Pyrrolo[2,3-d]pyrimidine RibociclibCDK4/6Can confer high selectivity for specific kinase subfamilies.[4]CDK4: ~1-10 nM[4]

Table 1: Comparison of Traditional and Fused Pyrimidine Scaffolds. IC50 values are approximate and can vary based on the specific derivative and assay conditions.

Azaindoles: Enhancing Bioavailability and Metabolic Stability

The replacement of an indole with a 7-azaindole core is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate.[7] The introduction of a nitrogen atom into the benzene ring can modulate a compound's lipophilicity, solubility, and hydrogen bonding capacity, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[7] This can result in enhanced bioavailability and a more favorable therapeutic window.

Vemurafenib, a potent inhibitor of BRAF V600E mutant kinase, incorporates a 7-azaindole scaffold, which contributes to its favorable pharmacokinetic profile.

Scaffold Key Property Impacted Rationale Example Application
Indole Often subject to metabolic oxidation.The indole ring can be a site of CYP450-mediated metabolism.Many early kinase inhibitors.
Azaindole Improved metabolic stability and solubility.[7]The nitrogen atom can alter the electronic properties, reducing susceptibility to oxidation and potentially improving solubility.[7]Vemurafenib (BRAF inhibitor).

Table 2: Indole vs. Azaindole Scaffolds.

Macrocycles: A Strategy for Conquering Resistance and Enhancing Selectivity

Macrocyclization has emerged as a powerful strategy to address some of the most persistent challenges in kinase inhibitor design, including drug resistance and off-target toxicity.[8] By constraining the conformation of a linear inhibitor into a cyclic structure, macrocyclization can pre-organize the molecule for optimal binding to the target kinase, often leading to a significant increase in potency and selectivity.[9] Furthermore, the unique three-dimensional architecture of macrocycles can enable them to overcome resistance mutations that sterically hinder the binding of their acyclic counterparts.[10]

Lorlatinib , an FDA-approved inhibitor of ALK and ROS1, is a prime example of a successful macrocyclic kinase inhibitor. Its macrocyclic structure allows it to be active against a wide range of resistance mutations that render earlier-generation ALK inhibitors ineffective.[10]

Scaffold Type Example Drug Primary Target(s) Key Advantages Representative IC50
Acyclic CrizotinibALK, ROS1, METFirst-generation inhibitor, susceptible to resistance mutations.ALK: ~24 nM
Macrocyclic LorlatinibALK, ROS1Overcomes a broad range of resistance mutations, improved selectivity, and brain penetrance.[10]ALK: ~0.07 nM (Ki)[10]

Table 3: Comparison of Acyclic vs. Macrocyclic Scaffolds.

Experimental Protocols for Kinase Inhibitor Characterization

The rigorous evaluation of novel kinase inhibitors requires a suite of robust and validated experimental assays. Here, we provide detailed, step-by-step methodologies for two widely used platforms for determining inhibitor potency and selectivity.

Biochemical Potency Determination: LanthaScreen® Kinase Assay

The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful platform for determining the biochemical potency (IC50) of kinase inhibitors. It is a homogeneous assay that can be performed in a high-throughput format.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will block substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol for IC50 Determination:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.[11]

    • Prepare a 2X kinase solution in 1X Kinase Buffer A at twice the final desired concentration. The optimal kinase concentration is typically the EC80 value determined from a prior kinase titration experiment.[11]

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration is often set at or near the Km for ATP to maximize sensitivity to ATP-competitive inhibitors.[12]

    • Prepare a serial dilution of the test inhibitor in 100% DMSO at 100X the final desired concentrations. Then, create an intermediate 4X dilution series in 1X Kinase Buffer A.[13]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor dilutions.[13]

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP solution to each well.[11]

    • Cover the plate and incubate for 1 hour at room temperature.[11]

  • Detection:

    • Prepare a 2X EDTA/2X Tb-labeled antibody solution in TR-FRET Dilution Buffer.[11]

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.[11]

    • Cover the plate and incubate for 30-60 minutes at room temperature.[11]

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the emission ratio and plot the results against the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of LanthaScreen® Kinase Assay Workflow:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Inhibitor Dilution Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Kinase Kinase Solution Add_Kinase Add Kinase Kinase->Add_Kinase Sub_ATP Substrate/ATP Mix Add_Sub_ATP Add Substrate/ATP Sub_ATP->Add_Sub_ATP Add_Inhibitor->Add_Kinase Add_Kinase->Add_Sub_ATP Incubate_Reaction Incubate 1 hr Add_Sub_ATP->Incubate_Reaction Add_Detection Add EDTA/Ab Solution Incubate_Reaction->Add_Detection Incubate_Detection Incubate 30-60 min Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate

Caption: Workflow for determining inhibitor IC50 using the LanthaScreen® assay.

Selectivity Profiling: Kinobeads/LC-MS Approach

Kinobeads technology is a powerful chemical proteomics approach for assessing the selectivity of kinase inhibitors against a large panel of kinases in their native state within a cell lysate.[14]

Principle: Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[14] In a competitive binding experiment, the cell lysate is pre-incubated with a free test inhibitor before being exposed to the kinobeads. The test inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then eluted, digested, and identified and quantified by liquid chromatography-mass spectrometry (LC-MS). A reduction in the amount of a particular kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

Detailed Protocol for Kinobeads Profiling:

  • Cell Lysis and Lysate Preparation:

    • Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate and treat with increasing concentrations of the test inhibitor or DMSO as a control.

    • Incubate to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to each lysate sample.[1]

    • Incubate with end-over-end rotation at 4°C to allow for kinase capture.[15]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Sample Preparation for LC-MS:

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides (e.g., with trypsin).[16]

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by nanoLC-MS/MS to identify and quantify the captured kinases.

  • Data Analysis:

    • Process the raw MS data to identify and quantify the proteins in each sample.

    • For each kinase, generate a dose-response curve by plotting the relative abundance of the kinase against the inhibitor concentration.

    • From these curves, determine the IC50 or Kd for the interaction of the inhibitor with each kinase, providing a comprehensive selectivity profile.[16]

Diagram of Kinobeads/LC-MS Workflow:

Kinobeads_Workflow cluster_lysate Lysate Preparation cluster_binding Competitive Binding cluster_ms Mass Spectrometry Cell_Lysis Cell Lysis Lysate_Quant Lysate Quantification Cell_Lysis->Lysate_Quant Inhibitor_Incubation Incubate Lysate with Inhibitor Lysate_Quant->Inhibitor_Incubation Kinobeads_Pulldown Add Kinobeads Inhibitor_Incubation->Kinobeads_Pulldown Wash_Beads Wash Beads Kinobeads_Pulldown->Wash_Beads Elute_Digest Elute & Digest Proteins Wash_Beads->Elute_Digest LC_MS LC-MS/MS Analysis Elute_Digest->LC_MS Data_Analysis Data Analysis & Profiling LC_MS->Data_Analysis

Caption: Workflow for kinase inhibitor selectivity profiling using Kinobeads.

The Causality Behind Experimental Choices

The selection of specific experimental conditions in kinase inhibitor profiling is critical for generating meaningful and reproducible data. For instance, in the LanthaScreen® assay, the ATP concentration is typically set near its Km value. This is because at a high, saturating ATP concentration, a much higher concentration of a competitive inhibitor would be required to displace ATP and achieve 50% inhibition, leading to an overestimation of the inhibitor's true potency. By using an ATP concentration near the Km, the assay is more sensitive to competitive inhibitors.

In the Kinobeads assay, the use of native kinases from cell lysates is a key advantage over assays using recombinant enzymes.[14] This is because kinases in a cellular context exist in protein complexes and are subject to post-translational modifications that can influence their conformation and inhibitor binding. Profiling in a more physiologically relevant environment provides a more accurate assessment of an inhibitor's selectivity profile.

Conclusion and Future Prospects

The field of kinase inhibitor design is in a constant state of evolution, driven by the dual pressures of overcoming clinical resistance and improving therapeutic safety. While traditional scaffolds like quinazolines and pyrimidines will undoubtedly continue to play a role, the exploration of alternative heterocyclic systems is paramount for the discovery of next-generation inhibitors. Scaffolds such as pyrazolopyrimidines, pyrrolopyrimidines, and azaindoles have already demonstrated their value in approved drugs, offering advantages in terms of potency, selectivity, and pharmacokinetic properties.

The advent of macrocyclization represents a particularly exciting frontier, providing a rational approach to pre-organize inhibitors for optimal target engagement and to circumvent resistance mechanisms. As our understanding of kinase biology deepens and our synthetic and analytical tools become more sophisticated, we can anticipate the emergence of even more diverse and innovative heterocyclic scaffolds. The continued integration of structure-based design, computational chemistry, and robust experimental profiling will be essential in translating these novel chemical entities into transformative therapies for patients.

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A Comparative Guide to In Silico Docking of Pyrazolo[3,4-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving pyrazolo[3,4-b]pyridine-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to offer insights into the structure-activity relationships (SAR) and binding mechanisms of this important class of compounds. We will explore their interactions with key protein targets, supported by experimental data and detailed computational protocols.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors targeting various protein classes.[1][2] Its rigid structure and versatile substitution points allow for the fine-tuning of physicochemical properties and biological activity. Notably, derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammation.[3][4][5] This guide will focus on comparative docking studies that have been instrumental in elucidating the binding modes of these inhibitors and guiding the design of next-generation therapeutic agents.[6][7]

The Principles of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6][8][9] This method is fundamental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and the detailed analysis of ligand-receptor interactions at an atomic level.[5][8] The primary goal of docking is to identify novel inhibitors and to understand the structural basis of their activity, thereby guiding lead optimization. The process typically involves predicting the binding pose of the ligand in the active site of the protein and estimating the binding affinity using a scoring function. Validation of the docking protocol is a critical step to ensure the reliability of the predicted binding modes.[10]

Comparative Docking Analysis of Pyrazolo[3,4-b]pyridine Inhibitors Across Key Kinase Targets

Numerous studies have employed molecular docking to investigate the interaction of pyrazolo[3,4-b]pyridine derivatives with a range of protein kinases. Here, we compare the findings for three prominent targets: Tropomyosin receptor kinase A (TRKA), TANK-binding kinase 1 (TBK1), and AMP-activated protein kinase (AMPK).

Tropomyosin Receptor Kinase A (TRKA) Inhibitors

TRKA is a receptor tyrosine kinase that has emerged as a significant target in cancer therapy.[4][11][12] Several studies have focused on developing pyrazolo[3,4-b]pyridine-based TRKA inhibitors.

A notable study performed pharmacophore-based modeling and molecular docking on a series of 37 pyrazolo[3,4-b]pyridine derivatives.[11][12] The docking scores for these ligands ranged from -12.672 to -14.169 kcal/mol.[11][12] The most potent compound, ligand L5, demonstrated a strong binding affinity, forming five conventional hydrogen bonds with key residues Glu546, Met620, Lys627, and Lys572.[11][12] Furthermore, the pyrazolo[3,4-b]pyridine core itself established carbon-hydrogen bonds with Gly623, Glu618, and Asp703, highlighting the importance of the scaffold in anchoring the inhibitor within the active site.[11][12] These computational findings were further substantiated by molecular dynamics simulations, which confirmed the stability of the TRKA-L5 complex.[11][12]

Another study designed and synthesized 38 novel pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors.[4][13] Compound C03 from this series exhibited an IC50 value of 56 nM against TRKA.[4][13] This compound also showed potent anti-proliferative activity against the Km-12 cell line with an IC50 of 0.304 μM.[13]

Table 1: Comparative Docking Data for TRKA Inhibitors

CompoundDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
Ligand L5-14.169Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703Not specified[11][12]
ZINC000013331109-10.775Not specifiedNot specified[11][12]
Compound C03Not specifiedNot specified56 nM[4][13]
Compound C09Not specifiedNot specified57 nM[4]
Compound C10Not specifiedNot specified26 nM[4]
TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a noncanonical IKK kinase that plays a crucial role in innate immunity and has been implicated in cancer and neuroinflammation.[3][14] Rational drug design has led to the discovery of potent pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.

In one study, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed, with compound 15y emerging as a highly potent inhibitor with an IC50 value of 0.2 nM.[3] Docking studies revealed that the pyrazolopyridine moiety formed two critical hydrogen bonds with the hinge region residues Glu87 and Cys89.[3] This binding mode was crucial for activity, as a slight modification that altered this interaction led to a complete loss of inhibitory effect.[3][14] The study also highlighted the importance of a hydrogen bond with Asp157 of the DFG motif.[3]

Table 2: Comparative Docking Data for TBK1 Inhibitors

| Compound | Key Interacting Residues | Experimental Activity (IC50) | Reference | |---|---|---|---|---| | 15y | Glu87, Cys89, Asp157 | 0.2 nM |[3] | | URMC-099 | Glu87, Cys89, Asp157 | 75.3% inhibition @ 10 µM |[3][14] | | 12f (inactive) | Glu87, Cys89 (altered binding mode) | Inactive |[3][14] |

AMP-Activated Protein Kinase (AMPK) Activators

AMPK is a key sensor of cellular energy status and a target for metabolic diseases and cancer.[15][16] Pyrazolo[3,4-b]pyridine derivatives have been investigated as AMPK activators.

A study on a series of these derivatives found that compound 17f showed activation comparable to the known activator A-769662.[15] Molecular modeling indicated that compound 17f formed important hydrogen bond interactions with Lys29, Asp88, and Arg83.[15] Another study identified compound 9d as a potent inhibitor of lung cancer cell growth (IC50 of 3.06 ± 0.05 μM) through the activation of the AMPK/70S6K pathway.[16]

Table 3: Comparative Docking Data for AMPK Activators

| Compound | Key Interacting Residues | Experimental Activity | Reference | |---|---|---|---|---| | 17f | Lys29, Asp88, Arg83 | EC50 (AMPKα1γ1β1) = 0.42 μM |[15] | | 9d | Not specified | IC50 (A549 cells) = 3.06 ± 0.05 μM |[16] |

Structure-Activity Relationship (SAR) Insights from Docking Studies

The comparative analysis of docking studies provides valuable insights into the SAR of pyrazolo[3,4-b]pyridine inhibitors:

  • Hinge Region Interaction: For kinase inhibitors, the formation of hydrogen bonds with the hinge region of the ATP binding site is a critical determinant of potency, as consistently observed in the studies on TBK1 inhibitors.[3][14]

  • Role of the Pyrazole N-H: The exposure of the pyrazole N-H group was found to be essential for the activation potency of AMPK activators, suggesting its involvement in key hydrogen bonding.[15]

  • Substitution Patterns: The nature and position of substituents on the pyrazolo[3,4-b]pyridine core significantly influence binding affinity and selectivity. For instance, para substitution on a diphenyl group was crucial for AMPK activation.[15]

  • Hydrophobic Interactions: In addition to hydrogen bonds, hydrophobic interactions with nonpolar residues in the active site contribute significantly to the overall binding affinity.

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

This section provides a generalized, yet detailed, protocol for conducting a comparative molecular docking study.

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are often missing in crystal structures.

  • Assign Charges and Protonation States: Assign appropriate partial charges and protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Create 3D Structures: Generate 3D conformations of the pyrazolo[3,4-b]pyridine derivatives.

  • Generate Tautomers and Ionization States: Enumerate possible tautomeric and ionization states of the ligands at a physiological pH.

  • Assign Charges: Assign partial charges to the ligand atoms.

  • Energy Minimization: Minimize the energy of the ligand structures.

Step 3: Grid Generation

  • Define the Binding Site: Define the active site of the protein where the docking calculations will be performed. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Generate the Grid: Create a grid box that encompasses the defined binding site. The grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking process.

Step 4: Molecular Docking

  • Select Docking Algorithm: Choose a suitable docking program and algorithm (e.g., Glide, AutoDock, GOLD).

  • Set Docking Parameters: Define the flexibility of the ligand and, if applicable, key residues in the protein active site.

  • Run Docking Simulation: Dock each prepared ligand into the prepared protein grid. The program will generate multiple binding poses for each ligand.

Step 5: Post-Docking Analysis

  • Scoring: Rank the generated poses based on the docking score, which estimates the binding affinity.

  • Visual Inspection: Visually analyze the top-ranked poses to assess the quality of the predicted binding mode and the key interactions (hydrogen bonds, hydrophobic interactions, etc.).

  • Comparative Analysis: Compare the docking scores and binding modes of different ligands to understand the SAR.

  • Validation: If possible, compare the docking results with experimental data (e.g., IC50 values) to validate the computational model.[10]

Visualizations

Core Scaffold and Workflow

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Outcome PDB Protein Structure (e.g., from PDB) PrepProtein Protein Preparation (Add H, Assign Charges, Minimize) PDB->PrepProtein Ligands Pyrazolo[3,4-b]pyridine Derivatives (2D/3D) PrepLigands Ligand Preparation (Generate Tautomers, Minimize) Ligands->PrepLigands Grid Grid Generation (Define Binding Site) PrepProtein->Grid Docking Molecular Docking (Generate Poses & Scores) PrepLigands->Docking Grid->Docking Analysis Post-Docking Analysis (Rank, Visualize, Compare) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR LeadOpt Lead Optimization & Novel Design SAR->LeadOpt

Caption: A generalized workflow for a comparative molecular docking study.

Conclusion

Molecular docking has proven to be an invaluable tool in the study of pyrazolo[3,4-b]pyridine-based inhibitors. By providing detailed insights into their binding modes and interactions with key protein targets, these computational methods have significantly contributed to our understanding of their structure-activity relationships. The comparative analysis presented in this guide underscores the common binding motifs and the subtle structural modifications that can lead to enhanced potency and selectivity. As computational power and algorithm accuracy continue to improve, we can expect molecular docking to play an even more prominent role in the rational design and discovery of novel pyrazolo[3,4-b]pyridine-based therapeutics.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). [Link]

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  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Arch Pharm (Weinheim). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. The protocols herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations by explaining the causality behind each step.

Compound Identification and Hazard Analysis

Understanding the structure of this compound is fundamental to assessing its risks. The molecule consists of three key components:

  • Pyrazolo[3,4-b]pyridine Core: This fused heterocyclic system is biologically active. The unfunctionalized parent structure is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and eye irritant.[1][2][3] Derivatives of this core are investigated for various pharmaceutical applications, indicating potential for significant biological effects.[4][5]

  • Bromine Substituent: As a brominated organic compound, this molecule falls into the category of halogenated waste.[6] Such compounds can be environmentally persistent and require specific disposal methods, as improper incineration may lead to the formation of toxic byproducts like dioxins or phosgene gas.[6]

  • tert-Butoxycarbonyl (Boc) Protecting Group: This group is notoriously labile under acidic conditions and can also be cleaved by certain bases or heat.[7][8] The cleavage reaction generates gaseous byproducts—carbon dioxide and isobutylene—which necessitates that any neutralization or degradation reaction must be performed in a well-ventilated area and in a vessel that is not sealed.[9]

The combination of these features classifies this compound as a hazardous substance requiring meticulous disposal protocols.

Property Description Primary Hazard
Chemical Name This compound-
Appearance Solid[10][11]Combustible solid[10][11]
Chemical Class Halogenated Heterocyclic Amine (Protected)Environmental persistence; toxicity of core structure.
Reactivity The Boc group is readily cleaved by acids.Vigorous reaction with strong acids, gas evolution (CO₂).[9]
Toxicity The pyrazolopyridine core is a skin/eye irritant and is harmful by ingestion, inhalation, and skin contact.[1][2][3]Acute toxicity, irritation.
Disposal Category Halogenated Organic WasteRequires specialized disposal to prevent environmental contamination.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound or its waste, ensure a comprehensive risk assessment is complete. Adherence to proper PPE is non-negotiable.

  • Eye Protection: Chemical splash goggles are mandatory at all times.[12][13]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use. Discard and replace them immediately if contamination occurs.[14][15]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Ventilation: All handling of the solid compound and its solutions, especially during waste transfer or neutralization, must occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14][16]

Primary Disposal Pathway: Waste Segregation and Containment

The fundamental principle of chemical waste management is segregation at the source. This ensures that waste streams are not rendered untreatable by cross-contamination. The following workflow is the standard and required procedure for the disposal of this compound.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Segregation Protocol cluster_2 Containment cluster_3 Final Disposal Waste Waste Generated (this compound) Decision Identify Waste Form Waste->Decision Liquid Liquid Waste (e.g., reaction mixtures, solutions) Decision->Liquid Solution Solid Solid Waste (e.g., contaminated gloves, paper) Decision->Solid Dry Solid/ Contaminated PPE Sharps Sharps Waste (e.g., contaminated needles, glassware) Decision->Sharps Glass/Needle LiquidContainer Labelled 'Halogenated Organic Waste' Container (Compatible, sealed) Liquid->LiquidContainer SolidContainer Labelled 'Solid Halogenated Waste' Bag/Container (Sealed) Solid->SolidContainer SharpsContainer Labelled 'Chemical Contaminated Sharps' Bin (Puncture-proof) Sharps->SharpsContainer SAA Store in Satellite Accumulation Area (SAA) LiquidContainer->SAA SolidContainer->SAA SharpsContainer->SAA EHSOffice Contact Environmental Health & Safety (EH&S) for Pickup SAA->EHSOffice Follow Institutional Protocol

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Segregation Protocol:
  • Liquid Waste:

    • Collect all solutions containing the title compound (e.g., mother liquors, chromatographic fractions) in a dedicated, chemically-resistant container with a screw cap.

    • The container must be clearly labeled "Halogenated Organic Waste" and list all chemical components, including solvents.

    • Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions. Mixing them complicates disposal and increases costs.[16]

  • Non-Sharp Solid Waste:

    • Collect any contaminated solid materials, such as gloves, weighing paper, and silica gel, in a heavy-duty, transparent plastic bag or a designated solid waste container.

    • This container must be clearly labeled "Solid Halogenated Organic Waste" with the chemical name.

    • Causality: Segregating solids from liquids prevents logistical issues during transport and disposal, as solids and liquids are often processed differently at waste facilities.

  • Contaminated Sharps:

    • Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container labeled "CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE" .[17]

    • Causality: This prevents physical injury to laboratory and custodial staff and ensures the waste is handled appropriately as both a biohazard (if applicable) and a chemical hazard.

Advanced Protocol: Chemical Neutralization for Spills and Glassware Decontamination

This section describes a chemical degradation procedure intended only for small spills or for decontaminating residual amounts from laboratory glassware. It is not a substitute for the primary disposal pathway for bulk waste. The principle is to cleave the acid-labile Boc group, rendering the parent molecule into its corresponding free amine. The resulting mixture remains hazardous and must be collected as halogenated liquid waste.

G cluster_0 Acid-Catalyzed Deprotection cluster_1 Products (Still Hazardous Waste) Compound tert-butyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-1-carboxylate Protonation Protonation of Carbonyl Oxygen Compound->Protonation + H⁺ (e.g., TFA, HCl) LossOfCation Loss of tert-butyl Cation Protonation->LossOfCation Decarboxylation Decarboxylation of Carbamic Acid LossOfCation->Decarboxylation Gas2 Isobutylene (gas) LossOfCation->Gas2 Amine 3-bromo-1H-pyrazolo [3,4-b]pyridine Decarboxylation->Amine Gas1 CO₂ (gas) Decarboxylation->Gas1

Caption: Chemical Pathway for Acidic Neutralization.

Procedure for Acidic Decontamination:
  • Preparation: Conduct this procedure in a chemical fume hood. Prepare a 10% solution of hydrochloric acid (HCl) in methanol or a 20% solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Application: For glassware, rinse the vessel with a small volume of the acidic solution. For a small spill, first absorb the bulk of the material with an inert absorbent (e.g., vermiculite), then treat the contaminated area with the acidic solution.

  • Reaction: Add the acidic solution slowly and carefully. Effervescence will occur due to the release of CO₂ and isobutylene gas.[9] Allow the reaction to proceed for at least one hour in an open or vented container to ensure complete degradation of the Boc group.

  • Quenching: Slowly add a saturated sodium bicarbonate solution to neutralize the excess acid. Ensure the final pH is between 6 and 8.

  • Collection: Collect all resulting liquids and treated absorbent materials. Place them in the "Halogenated Organic Waste" container for final disposal.

    • Causality: This process transforms the original compound but does not eliminate the hazardous brominated heterocyclic core. The resulting waste stream must still be managed as hazardous. The primary benefit is the degradation of the reactive Boc-protected amine for specific decontamination scenarios.

Final Storage and Disposal Logistics

All segregated and properly contained waste must be moved to a designated Satellite Accumulation Area (SAA) as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18]

  • Labeling: Ensure all containers are accurately labeled with the full chemical name, relevant hazards (e.g., "Toxic," "Irritant"), and GHS pictograms.

  • Storage: Containers must be kept closed except when adding waste. Store them away from incompatible materials.[12][18]

  • Pickup: Follow your institution's specific procedures to schedule a pickup of the hazardous waste by the Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[19][20] This ensures a compliant "cradle-to-grave" management of the hazardous material.[19][21]

By adhering to this comprehensive guide, researchers can manage and dispose of this compound with confidence, ensuring personal safety, regulatory compliance, and environmental stewardship.

References

  • Georg, G. I., & Chen, Y. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8. [Link]

  • Georg, G. I., & Chen, Y. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22581-22587. [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

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  • Al-Issa, F. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(1), 229. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission & Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

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  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

  • A. Zabaniotou, et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735. [Link]

  • University of Pennsylvania EHRS. (n.d.). Ethidium Bromide Waste Disposal. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Cao, P., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Polymer Chemistry. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 1234616-46-6).[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory. The guidance herein is synthesized from safety data for the compound and its structural analogs to provide a comprehensive risk mitigation strategy.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by analyzing its structural motifs—a brominated pyrazolopyridine core. Structurally similar compounds exhibit a range of hazards that must be assumed for this chemical.

A related isomer, tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, is classified as acutely toxic if swallowed (Acute Tox. 4, H302).[2] Other heterocyclic compounds with similar structures are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4] Therefore, it is imperative to handle this compound with the assumption that it is harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory system.

Risk Assessment Workflow

The following workflow illustrates the logical process for determining the necessary safety precautions for a compound with limited specific data.

RiskAssessment cluster_0 Hazard Identification cluster_1 Risk Determination & Mitigation A Identify Compound: tert-butyl 3-bromo-1H-pyrazolo [3,4-b]pyridine-1-carboxylate B Analyze Structure: - Brominated Heterocycle - Pyrazolopyridine Core A->B leads to C Review Analog Data: - SDS of similar compounds - Literature search B->C informs D Determine Potential Hazards: - Acute Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation C->D indicates E Select Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE Selection D->E requires

Caption: Risk assessment process for determining appropriate safety controls.

Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordRationale & Source
Acute Oral Toxicity H302WarningHarmful if swallowed. Based on data for structural isomer.[2]
Skin Irritation H315WarningCauses skin irritation. Inferred from related heterocyclic compounds.[3][4]
Eye Irritation H319WarningCauses serious eye irritation. Inferred from related heterocyclic compounds.[3][4]
Respiratory Irritation H335WarningMay cause respiratory irritation. Inferred from related heterocyclic compounds.[3][4]

Core Protocol: Selecting Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical hazard.[5][6] Its effectiveness is contingent on proper selection, use, and maintenance, always in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

The most critical safety control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. This includes weighing the solid, preparing solutions, and running reactions. A fume hood minimizes the risk of inhalation exposure to fine powders or aerosols.[7][8]

PPE for Routine Handling

The following table outlines the minimum required PPE for handling this compound under various laboratory scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles & face shieldDouble-gloved with nitrile or butyl rubberFully-buttoned lab coatRequired: Use within a chemical fume hood.
Preparing Solution Chemical splash goggles & face shieldNitrile or butyl rubber glovesFully-buttoned lab coatRequired: Use within a chemical fume hood.
Transferring Solution Chemical splash gogglesNitrile or butyl rubber glovesFully-buttoned lab coatRequired: Use within a chemical fume hood.
Step-by-Step Guidance on PPE Selection and Use
  • Eye and Face Protection : Standard safety glasses are insufficient as they do not protect against splashes.[6]

    • Minimum Requirement : Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[8]

    • High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8]

  • Hand Protection : Gloves are essential to prevent dermal exposure, but they are permeable and offer protection for a limited time.[5]

    • Glove Selection : Nitrile or butyl rubber gloves are recommended for handling pyridine-like compounds.[7][9] Avoid latex gloves, which offer poor chemical resistance.

    • Inspection : Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[10]

    • Donning and Doffing : Use proper glove removal techniques to avoid contaminating your skin. Peel one glove off by turning it inside out, then use the clean hand to slide under the cuff of the second glove and peel it off.[5][10]

    • Disposal : Dispose of contaminated gloves immediately in the designated hazardous waste container.[8] Always wash hands thoroughly with soap and water after removing gloves.[3]

  • Protective Clothing :

    • A clean, fully-buttoned laboratory coat must be worn at all times.[6]

    • Ensure clothing covers the legs completely (long pants) and wear closed-toe shoes made of a liquid-resistant material.[6]

  • Respiratory Protection :

    • All work must be performed inside a certified chemical fume hood.[4][11]

    • In the rare event of a fume hood failure or a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter may be necessary. All personnel must be fit-tested and trained before using a respirator.[3][4]

Operational and Emergency Procedures

Proper operational procedures are as crucial as PPE for ensuring safety.

Safe Handling and Storage
  • Receiving : Upon receipt, inspect the container for damage.

  • Storage : Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[4][11] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled with appropriate hazard warnings.[11]

  • Handling :

    • Always handle the solid compound and its solutions inside a chemical fume hood.[8]

    • Avoid creating dust when handling the solid.[11]

    • Use the smallest quantity necessary for the experiment.

    • Do not eat, drink, or smoke in the laboratory.[12][13]

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical.

SpillResponse A Spill Occurs B Alert Personnel & Secure Area A->B C Don Full PPE: - Respirator (if needed) - Goggles & Face Shield - Double Gloves - Lab Coat B->C D Contain Spill: - Cover with absorbent (vermiculite, sand) C->D E Collect Waste: - Use non-sparking tools - Place in sealed container D->E F Decontaminate Area E->F G Dispose of Waste F->G H Report Incident to EHS G->H

Caption: Step-by-step workflow for responding to a chemical spill.

  • Minor Solid Spill (<1g) : Wearing appropriate PPE, gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.

  • Liquid Solution Spill : Wearing appropriate PPE, contain the spill with absorbent pads or sand. Once absorbed, collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11][13]

First Aid Measures

Immediate and appropriate first aid is vital in case of exposure.[3]

  • Skin Contact : Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If they feel unwell, call a poison center or doctor.

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[3] Seek immediate medical attention.

Disposal Plan

Disposal of this compound and its associated waste must be handled with care, adhering strictly to institutional and local regulations.

  • Chemical Waste : All excess solid material and solutions must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible wastes.

  • Contaminated Solids : All disposable items that have come into contact with the chemical, such as gloves, weigh paper, absorbent pads, and pipette tips, must be disposed of in a dedicated solid hazardous waste container.[14]

  • Contaminated Sharps : Any needles, syringes, or broken glass contaminated with this chemical must be placed in a designated "CHEMICAL CONTAMINATED SHARPS" container for disposal.[14]

  • Environmental Precaution : Under no circumstances should this chemical or its waste be discharged into drains or the environment.[4][11] Brominated compounds can be persistent and harmful to aquatic life.[15]

References

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • University of British Columbia. Personal Protective Equipment. Available at: [Link]

  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology. Available at: [Link]

  • CP Lab Safety. This compound, 96% Purity. Available at: [Link]

  • ResearchGate. Which is the best way to recycle or neutralise Bromine?. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Removal of Bromine from Polymer Blends. Available at: [Link]

  • University of Pennsylvania EHRS. (2023). Ethidium Bromide Waste Disposal. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.